Silver hexafluorophosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
silver;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQBROMTFBBDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgPF6, AgF6P | |
| Record name | silver hexafluorophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_hexafluorophosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70885326 | |
| Record name | Silver hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.832 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26042-63-7 | |
| Record name | Silver hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphate(1-), hexafluoro-, silver(1+) (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver hexafluorophosphate | |
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| Record name | Silver (I) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Silver Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silver hexafluorophosphate (B91526) (AgPF₆) is a versatile and widely utilized reagent in inorganic and organometallic chemistry, primarily valued for its ability to abstract halides and introduce the weakly coordinating hexafluorophosphate anion. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of silver hexafluorophosphate. Detailed experimental protocols for various synthetic routes are presented, alongside a comparative analysis of their yields and purities. Furthermore, this guide outlines the key analytical techniques employed for the characterization of AgPF₆, including spectroscopic and elemental analysis, and provides typical data for verification of the compound's identity and purity.
Introduction
This compound is an inorganic compound with the chemical formula AgPF₆. It is a white, crystalline solid that is soluble in many organic solvents, a property that enhances its utility in a wide range of chemical transformations.[1] The primary application of AgPF₆ lies in its capacity to replace halide ligands with the non-coordinating hexafluorophosphate anion (PF₆⁻), a reaction driven by the precipitation of the corresponding silver halide.[2] This halide abstraction capability is crucial for the generation of cationic metal complexes and reactive intermediates in organic synthesis. This guide aims to provide researchers and professionals in the chemical and pharmaceutical sciences with a detailed resource on the preparation and analysis of this important reagent.
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, each with its own advantages and disadvantages in terms of yield, purity, and scalability. The most common methods involve metathetic reactions, direct reaction with hexafluorophosphoric acid, and solid-state syntheses.
Metathetic Reaction in Acetonitrile (B52724)
A widely used and efficient method for preparing high-purity this compound is the metathetic reaction between ammonium (B1175870) hexafluorophosphate (NH₄PF₆) and silver nitrate (B79036) (AgNO₃) in an acetonitrile medium.[2] This one-step, room-temperature procedure offers good yields and a straightforward work-up.
Experimental Protocol:
-
In a nitrogen-filled glovebox or under an inert atmosphere, dissolve calculated amounts of ammonium hexafluorophosphate (0.1 to 6 moles) in 10 to 50 mL of dry acetonitrile.
-
In a separate flask, dissolve an equimolar amount of silver nitrate in 10 to 50 mL of dry acetonitrile.
-
Slowly add the silver nitrate solution to the ammonium hexafluorophosphate solution with continuous stirring at room temperature (25-30 °C).
-
A white precipitate of ammonium nitrate will form instantaneously.
-
Filter the reaction mixture under a nitrogen atmosphere to remove the ammonium nitrate precipitate. Wash the precipitate with small aliquots of dry acetonitrile.
-
Combine the filtrate and washings. The acetonitrile is then removed under vacuum by connecting the flask to a trap cooled with liquid nitrogen, leaving behind the white, solid this compound.
-
The crude product is then dried under vacuum.
Purification:
The resulting this compound can be further purified by recrystallization. Dissolve the crude product in a minimal amount of acetonitrile and induce crystallization by the addition of acetone (B3395972) or methanol. The recrystallized salt is then collected by filtration and dried under vacuum. A yield of approximately 90% can be expected for the recrystallized product.
Aqueous Synthesis from Silver Nitrate and Potassium Hexafluorophosphate
For larger-scale industrial production, an aqueous route is often preferred due to its cost-effectiveness and operational simplicity. This method involves the reaction of silver nitrate with potassium hexafluorophosphate (KPF₆) in water.[3]
Experimental Protocol:
-
Dissolve silver nitrate and an equimolar amount of potassium hexafluorophosphate in deionized water in separate vessels.
-
With stirring, add the potassium hexafluorophosphate solution to the silver nitrate solution.
-
A white precipitate of this compound will form immediately due to its lower solubility in water compared to potassium nitrate.
-
Maintain the reaction temperature between 0-25 °C to minimize thermal decomposition.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Collect the this compound precipitate by filtration.
-
Wash the precipitate with cold deionized water to remove any remaining potassium nitrate.
-
Dry the product under vacuum.
Reaction of Silver(I) Oxide with Hexafluorophosphoric Acid
A method that can yield a product of superior purity involves the direct reaction of silver(I) oxide (Ag₂O) with hexafluorophosphoric acid (HPF₆).[3] However, this method requires careful handling of the corrosive acid.
Experimental Protocol:
-
In a suitable reaction vessel, suspend silver(I) oxide in deionized water.
-
Slowly add a stoichiometric amount of hexafluorophosphoric acid to the suspension with vigorous stirring. The reaction is typically carried out at a slightly elevated temperature (20-40 °C).
-
The silver(I) oxide will react to form soluble this compound.
-
Filter the solution to remove any unreacted starting material.
-
The this compound can be isolated by evaporation of the water under reduced pressure.
-
The resulting solid should be dried under vacuum.
Solid-State Synthesis
Solid-state methods offer alternative routes to high-purity this compound. One such method involves the reaction of silver fluoride (B91410) (AgF) with phosphorus pentafluoride (PF₅).
Experimental Protocol:
-
In a high-pressure reactor, place a stoichiometric amount of silver fluoride.
-
Introduce phosphorus pentafluoride gas into the reactor.
-
Heat the reactor to 200-300 °C under a pressure of 2-5 atmospheres.
-
Maintain these conditions until the reaction is complete.
-
Cool the reactor and carefully vent the excess PF₅ gas.
-
The resulting this compound powder is then collected.
Comparative Data of Synthesis Methods
The choice of synthesis method often depends on the desired scale, purity requirements, and available resources. The following table summarizes the key quantitative data for the different synthetic approaches.
| Synthesis Method | Starting Materials | Solvent | Typical Yield | Purity | Key Considerations |
| Metathetic Reaction | NH₄PF₆, AgNO₃ | Acetonitrile | ~90% (recrystallized) | High | Requires inert atmosphere and dry solvents. |
| Aqueous Synthesis | KPF₆, AgNO₃ | Water | High (precipitation) | Good | Scalable and cost-effective; purity may be lower than non-aqueous methods. |
| Acid-Base Reaction | Ag₂O, HPF₆ | Water | >97% | High | Requires careful handling of corrosive hexafluorophosphoric acid. |
| Solid-State Synthesis | AgF, PF₅ | None | - | High | Requires specialized high-pressure and high-temperature equipment. |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.
Spectroscopic Analysis
4.1.1. Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the presence of the hexafluorophosphate anion. The PF₆⁻ ion exhibits characteristic strong absorption bands due to P-F stretching and F-P-F bending vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| P-F Stretch (ν₃) | ~840 |
| F-P-F Bend (ν₄) | ~560 |
Experimental Protocol (KBr Pellet Method):
-
Thoroughly grind a small amount of the dried this compound sample with dry potassium bromide (KBr) in an agate mortar and pestle. A typical ratio is 1-2 mg of sample to 100-200 mg of KBr.
-
Place the ground mixture into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F and ³¹P NMR spectroscopy are powerful techniques for characterizing the hexafluorophosphate anion.
-
¹⁹F NMR: The ¹⁹F NMR spectrum of the PF₆⁻ anion typically shows a doublet due to the coupling between the fluorine and phosphorus nuclei.
-
³¹P NMR: The ³¹P NMR spectrum of the PF₆⁻ anion exhibits a septet, resulting from the coupling of the phosphorus nucleus with six equivalent fluorine nuclei.
| Nucleus | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| ¹⁹F | ~ -71 ppm (relative to CFCl₃) | Doublet | ¹J(P-F) ≈ 710 Hz |
| ³¹P | ~ -144 ppm (relative to 85% H₃PO₄) | Septet | ¹J(P-F) ≈ 710 Hz |
Experimental Protocol:
-
Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., acetonitrile-d₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹⁹F and ³¹P NMR spectra on a high-resolution NMR spectrometer.
Elemental Analysis
Elemental analysis provides quantitative confirmation of the elemental composition of the synthesized this compound.
| Element | Theoretical (%) |
| Ag | 42.66 |
| P | 12.24 |
| F | 45.09 |
Experimental Protocol:
-
Submit a pure, dry sample of the synthesized this compound to a qualified analytical laboratory for elemental analysis (C, H, N, S, and ICP-AES or other methods for Ag, P, and F).
-
Compare the experimentally determined weight percentages of each element to the theoretical values.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols offer practical guidance for the preparation of this valuable reagent by various methods, allowing researchers to choose the most suitable approach based on their specific needs. The characterization data and workflows serve as a reference for verifying the identity and purity of the synthesized product. With its unique properties, this compound will undoubtedly continue to be a cornerstone reagent in the advancement of chemical synthesis and materials science.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Silver Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver hexafluorophosphate (B91526) (AgPF₆) is an inorganic salt that has found considerable utility in synthetic chemistry, particularly as a catalyst and as a reagent for halide abstraction.[1] Its efficacy in these roles is intrinsically linked to its molecular structure and the nature of the chemical bonds it forms. This technical guide provides a comprehensive overview of the structural and bonding characteristics of silver hexafluorophosphate, supported by crystallographic and spectroscopic data. The information is presented to aid researchers in understanding its reactivity and in designing novel synthetic methodologies.
Molecular Structure
The solid-state structure of this compound is characterized by a well-defined crystalline lattice. The fundamental structural features have been elucidated primarily through single-crystal X-ray diffraction studies.
Crystal Structure
This compound crystallizes in the cubic crystal system, belonging to the Fm-3m space group.[2] This high-symmetry space group is indicative of a highly ordered and densely packed structure. The arrangement of the ions can be described as a rock salt (NaCl) type lattice, where the silver cations (Ag⁺) and the hexafluorophosphate anions (PF₆⁻) occupy the lattice points in a face-centered cubic arrangement.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Cubic | [2] |
| Space Group | Fm-3m | [2] |
| Lattice Parameter (a) | 7.5508 Å | |
| Temperature | 25 °C | |
| Refinement R-value | 0.0812 | |
| Refinement Rw-value | 0.0644 |
Coordination Geometry and Bond Parameters
Within the crystal lattice, both the silver and phosphorus atoms exhibit octahedral coordination. The silver cation is surrounded by six fluorine atoms from neighboring hexafluorophosphate anions, and the phosphorus atom is covalently bonded to six fluorine atoms.
The bonding within the hexafluorophosphate anion is robust, with the P-F bonds being covalent in nature. In contrast, the interaction between the silver cation and the hexafluorophosphate anion is primarily ionic. There is no direct covalent bond between the silver and phosphorus atoms. The Ag⁺ and PF₆⁻ ions are held together by electrostatic forces. The fluorine atoms of the PF₆⁻ anion can be considered to weakly coordinate to the silver cation.
Table 2: Key Bond Lengths in this compound
| Bond | Bond Length (Å) | Reference |
| P-F | 1.56 | |
| P-F | 1.59 | |
| Ag…F | ~2.43 - 2.49 | [2] |
It is important to note that in the crystal structure of AgPF₆, the hexafluorophosphate anion exhibits orientational disorder. This means that the PF₆⁻ octahedra are not perfectly aligned in a single orientation throughout the crystal but can adopt multiple, symmetry-related orientations.
Coordination environment in this compound.
Bonding Characteristics
The nature of the chemical bonding in this compound dictates its chemical and physical properties. A combination of ionic and covalent interactions governs the overall structure.
Ionic Bonding
The primary interaction between the silver cation (Ag⁺) and the hexafluorophosphate anion (PF₆⁻) is electrostatic. The large electronegativity difference between the cationic silver and the anionic fluoro-complex leads to a significant ionic character in the Ag…F interactions. This ionic nature is responsible for the salt-like properties of the compound, such as its crystalline nature and solubility in polar solvents.
Covalent Bonding in the Hexafluorophosphate Anion
Within the hexafluorophosphate anion, the phosphorus-fluorine bonds are strong and covalent. The phosphorus atom is in a +5 oxidation state and forms six equivalent, highly polarized covalent bonds with the fluorine atoms. The octahedral geometry of the PF₆⁻ anion is a consequence of sp³d² hybridization of the phosphorus atomic orbitals. This robust covalent framework makes the PF₆⁻ anion a weakly coordinating and chemically stable species, which is a key feature for its use in catalysis and as a counterion for reactive cations.
Computational studies on the electronic structure of similar systems suggest that the bonding can be described by a combination of σ-donation from the ligand (in this case, F⁻) to the metal (P⁵⁺) and some degree of π-backbonding. A detailed computational analysis of the electronic structure of AgPF₆ would provide deeper insights into the nature of these interactions.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the laboratory-scale synthesis of this compound is through a metathesis reaction between silver nitrate (B79036) (AgNO₃) and ammonium (B1175870) hexafluorophosphate (NH₄PF₆) in an appropriate solvent, such as acetonitrile (B52724).[3]
Protocol:
-
Dissolution of Reactants: Dissolve equimolar amounts of silver nitrate and ammonium hexafluorophosphate separately in minimal amounts of dry acetonitrile.
-
Reaction Mixture: Slowly add the ammonium hexafluorophosphate solution to the stirred silver nitrate solution at room temperature.
-
Precipitation: A white precipitate of this compound will form immediately. The reaction is driven by the low solubility of AgPF₆ in acetonitrile compared to the reactants and the ammonium nitrate byproduct.
-
Isolation: The precipitate is collected by filtration, washed with small portions of cold, dry acetonitrile to remove any unreacted starting materials and the soluble ammonium nitrate byproduct.
-
Drying: The product is then dried under vacuum to remove any residual solvent. The resulting this compound should be a white, crystalline solid.
Synthesis workflow for this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids.
Methodology:
-
Crystal Growth: Suitable single crystals of this compound are grown, for example, by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a specific temperature (e.g., 25 °C) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα) is used to irradiate the crystal.
-
Diffraction Pattern: The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and the symmetry of the crystal. The positions of the atoms within the unit cell are then determined by solving the phase problem. The structural model is refined against the experimental data to obtain accurate bond lengths, bond angles, and other structural parameters.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the bonding and local environment of the atoms in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful tool for probing the local environment of phosphorus and fluorine nuclei.
-
³¹P Solid-State NMR: The ³¹P nucleus is NMR active (spin I = 1/2) and provides a single resonance for the hexafluorophosphate anion.[4] Due to the coupling with six equivalent fluorine atoms (spin I = 1/2), the ³¹P signal is expected to be a septet. The chemical shift is characteristic of the PF₆⁻ anion and is typically observed in the region of -140 to -150 ppm relative to 85% H₃PO₄.
-
¹⁹F Solid-State NMR: The ¹⁹F nucleus is also NMR active (spin I = 1/2) and highly sensitive. The ¹⁹F NMR spectrum would show a doublet due to coupling with the ³¹P nucleus. The chemical shift provides information about the electronic environment of the fluorine atoms.
Table 3: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | J-Coupling |
| ³¹P | ~ -145 | Septet | ¹J(P-F) |
| ¹⁹F | Doublet | ¹J(F-P) |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. For the hexafluorophosphate anion, which has octahedral (Oₕ) symmetry, group theory predicts the following vibrational modes:
-
Raman Active: ν₁(A₁g), ν₂(E₉), ν₅(F₂g)
-
IR Active: ν₃(F₁u), ν₄(F₁u)
-
Inactive: ν₆(F₂u)
The observation of these modes and their positions in the spectra can confirm the octahedral geometry of the PF₆⁻ anion and provide information about any distortions from ideal symmetry in the crystal lattice.
Table 4: Expected Vibrational Modes for the Hexafluorophosphate Anion
| Mode | Symmetry | Description | Expected Wavenumber (cm⁻¹) | Activity |
| ν₁ | A₁g | Symmetric P-F stretch | ~740 | Raman |
| ν₂ | E₉ | Symmetric F-P-F bend | ~570 | Raman |
| ν₃ | F₁u | Asymmetric P-F stretch | ~840 | IR |
| ν₄ | F₁u | Asymmetric F-P-F bend | ~560 | IR |
| ν₅ | F₂g | Asymmetric F-P-F bend | ~470 | Raman |
| ν₆ | F₂u | Asymmetric F-P-F bend | ~350 | Inactive |
Conclusion
This compound possesses a well-defined cubic crystal structure characterized by ionic interactions between silver cations and octahedral hexafluorophosphate anions. The robust covalent bonding within the PF₆⁻ anion contributes to its stability and weakly coordinating nature, which are crucial for its applications in synthesis. The structural and bonding parameters, elucidated through X-ray crystallography and supported by spectroscopic data, provide a solid foundation for understanding the reactivity of this important inorganic salt and for its rational application in chemical research and development. Further computational studies would be beneficial to provide a more detailed picture of the electronic structure and the nature of the Ag…F interactions.
References
A Technical Guide to the Solubility of Silver Hexafluorophosphate in Organic Solvents for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of silver hexafluorophosphate (B91526) (AgPF₆) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines a detailed experimental protocol for its determination, and illustrates the role of AgPF₆ in key organic reactions through mechanistic diagrams. The information presented herein is intended to facilitate the effective use of this versatile reagent in synthetic chemistry and materials science.
Introduction
Silver hexafluorophosphate is a widely utilized reagent in inorganic and organometallic chemistry.[1][2] Its utility stems from the weakly coordinating nature of the hexafluorophosphate anion (PF₆⁻), which allows for the generation of highly reactive cationic species in solution.[3] A key physical property governing its application is its solubility in organic solvents. This guide aims to provide a detailed resource on this topic, addressing the practical needs of laboratory professionals.
Solubility of this compound
This compound is generally soluble in a variety of polar organic solvents.[1][4][5] This solubility is crucial for its application in homogeneous catalysis and as a halide abstractor in organic synthesis.[6][7] Unlike silver nitrate, which has limited solubility in many organic solvents and possesses a coordinating anion, this compound's solubility in weakly basic solvents makes it a superior choice for many applications.[6]
Qualitative Solubility Data
While precise quantitative solubility data for this compound in many organic solvents is not extensively documented in publicly available literature, a qualitative understanding has been established through various chemical supplier information and research articles. The following table summarizes the known qualitative solubility of AgPF₆ in several common organic solvents.
| Solvent | Chemical Formula | Qualitative Solubility |
| Acetonitrile | CH₃CN | Soluble[1][4][5][8] |
| Dichloromethane | CH₂Cl₂ | Soluble[3][9] |
| Chloroform | CHCl₃ | Soluble[9] |
| Acetone | (CH₃)₂CO | Soluble[9] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble[3] |
| Benzene | C₆H₆ | Soluble[1][4][5][8] |
| Toluene | C₇H₈ | Soluble[1][4][5][8] |
| n-Hexane | C₆H₁₄ | Insoluble[9] |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[9] |
This table is based on information from various chemical suppliers and research articles. The term "Soluble" indicates that the compound dissolves to a practically useful extent for synthetic applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This protocol is adapted from general procedures for determining the solubility of inorganic salts and incorporates specific handling requirements for AgPF₆.
Materials and Equipment
-
This compound (AgPF₆), ≥98% purity
-
Anhydrous organic solvent of interest
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Schlenk flask or sealed vials
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed glass sample vials with caps
-
Oven for drying glassware
Procedure
-
Preparation of Saturated Solution:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Add a precisely weighed excess amount of this compound to a Schlenk flask.
-
Under an inert atmosphere, add a known volume of the anhydrous organic solvent to the flask.
-
Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system should be protected from light due to the light sensitivity of silver salts.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any undissolved solid.
-
Attach a 0.2 µm PTFE syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed, dry glass sample vial. Immediately cap the vial to prevent solvent evaporation.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of AgPF₆ (102 °C).
-
Once the solvent is completely removed, reweigh the vial containing the dry AgPF₆ residue.
-
The mass of the dissolved AgPF₆ is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the solution minus the mass of the dissolved AgPF₆.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Solubility ( g/100 g solvent): (Mass of dissolved AgPF₆ / Mass of solvent) x 100
-
Solubility (mol/L): (Moles of dissolved AgPF₆ / Volume of solution collected in L)
-
Role in Organic Synthesis: Mechanistic Insights
This compound is a powerful tool in organic synthesis, primarily acting as a halide abstraction agent and a Lewis acid catalyst.
Halide Abstraction
A common application of AgPF₆ is to abstract a halide anion from a neutral metal complex or an organic substrate, generating a reactive cationic intermediate. The driving force for this reaction is the precipitation of the insoluble silver halide (AgX).[6]
Caption: Halide abstraction mechanism using this compound.
Catalysis of Glycosylation Reactions
In carbohydrate chemistry, AgPF₆ can be used to promote glycosylation reactions. It acts as a thiophilic activator for thioglycoside donors, facilitating the formation of a glycosidic bond. The silver ion coordinates to the sulfur atom of the thioglycoside, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by an acceptor alcohol.
Caption: AgPF₆-catalyzed activation and glycosylation of a thioglycoside donor.
Experimental Workflow for a Catalyzed Reaction
The following diagram illustrates a general experimental workflow for a reaction utilizing this compound as a catalyst.
Caption: General experimental workflow for a reaction catalyzed by AgPF₆.
Safety and Handling
This compound is a corrosive and moisture-sensitive solid.[10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also light-sensitive and should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere.
Conclusion
This compound is a valuable reagent in modern synthetic chemistry, largely due to its solubility in a range of organic solvents and the non-coordinating nature of its anion. While quantitative solubility data remains sparse, its qualitative solubility profile allows for its effective use in numerous applications. The provided experimental protocol offers a reliable method for determining its solubility in specific solvents, and the mechanistic diagrams illustrate its key roles in halide abstraction and glycosylation reactions. Proper handling and storage are essential for ensuring the safe and effective use of this compound.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. buy best this compound Powder - FUNCMATER [funcmater.com]
- 3. Buy this compound | 26042-63-7 [smolecule.com]
- 4. chemwhat.com [chemwhat.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 9. rsc.org [rsc.org]
- 10. Mechanism of Glycosylation - ChemistryViews [chemistryviews.org]
The Genesis of a Key Reagent: The History and Discovery of Silver Hexafluorophosphate
A cornerstone of modern inorganic and organometallic chemistry, silver hexafluorophosphate (B91526) (AgPF₆) has played a pivotal role in the synthesis of a vast array of compounds, particularly in the development of novel catalytic systems and advanced materials. This technical guide delves into the history of its discovery, its fundamental properties, and the key experimental protocols for its synthesis, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile reagent.
The emergence of silver hexafluorophosphate is intrinsically linked to the broader quest for non-coordinating anions in the mid-20th century.[1] Chemists sought anions with a diffuse charge and low nucleophilicity to stabilize highly reactive cationic metal complexes without interfering with their reactivity. The hexafluorophosphate anion (PF₆⁻) proved to be an excellent candidate.
While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its development can be traced back to the pioneering work on organophosphorus fluorine compounds. The early methodologies for producing hexafluorophosphate salts involved the reaction of phosphorus pentachloride (PCl₅) with alkali or ammonium (B1175870) halides in the presence of hydrofluoric acid (HF).[1][2] The specific synthesis of the silver salt, AgPF₆, arose from the necessity to abstract halide ligands from transition metal complexes, a process that is efficiently driven by the precipitation of the insoluble silver halide.[3]
A significant advancement in the preparation of this compound was the development of a metathesis reaction between a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), and a hexafluorophosphate salt, such as ammonium hexafluorophosphate (NH₄PF₆).[4][5] This method, often carried out in a suitable organic solvent like acetonitrile, offers a straightforward and high-yielding route to the desired product.[4][5]
Physicochemical Properties
This compound is a white to off-white crystalline solid that is sensitive to light and moisture.[6][7] It is soluble in a range of organic solvents, a property crucial for its application in various reaction media.[6][7][8][9][10][11][12][13]
| Property | Value | Reference(s) |
| Chemical Formula | AgPF₆ | [3] |
| Molar Mass | 252.83 g/mol | [9] |
| Melting Point | 102 °C (decomposes) | [9][10] |
| Appearance | White to off-white or yellow to pale brown powder | [6][9] |
| Solubility | Soluble in water, acetonitrile, benzene, and toluene. | [6][7][8][10][11][12][13] |
Spectroscopic Characterization
The structure and purity of this compound are routinely confirmed by various spectroscopic techniques, most notably infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
| Spectroscopic Data | |
| Infrared (IR) Spectroscopy | The IR spectrum of solid AgPF₆ is characterized by strong absorption bands associated with the P-F stretching and bending vibrations of the octahedral PF₆⁻ anion. The primary P-F stretching vibration (ν₃) typically appears as a strong, broad band in the region of 840 cm⁻¹, while the F-P-F bending vibration (ν₄) is observed around 558 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ³¹P NMR: The phosphorus-31 NMR spectrum of AgPF₆ in a suitable deuterated solvent (e.g., CDCl₃) exhibits a characteristic septet centered at approximately -144 ppm. This splitting pattern arises from the coupling of the phosphorus nucleus with the six equivalent fluorine nuclei (¹J(P,F) ≈ 710 Hz). ¹⁹F NMR: The fluorine-19 NMR spectrum shows a doublet centered around -73 ppm, resulting from the coupling of the fluorine nuclei with the phosphorus nucleus (¹J(F,P) ≈ 710 Hz). |
Key Experimental Protocols
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common and effective procedures.
Synthesis of this compound via Metathesis Reaction
This protocol is adapted from the work of Padma (1988) and offers a high-yield synthesis at room temperature.[4][5]
Reactants:
-
Silver nitrate (AgNO₃)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere, dissolve a calculated amount of ammonium hexafluorophosphate in anhydrous acetonitrile.
-
In a separate flask, dissolve an equimolar amount of silver nitrate in anhydrous acetonitrile.
-
Slowly add the silver nitrate solution to the ammonium hexafluorophosphate solution with constant stirring.
-
A white precipitate of ammonium nitrate (NH₄NO₃) will form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Filter the mixture through a fine porosity sintered glass funnel to remove the ammonium nitrate precipitate.
-
The filtrate, containing the dissolved this compound, is collected.
-
The solvent is removed under reduced pressure to yield this compound as a white solid.
-
The product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether.
Solid-State Synthesis from Silver(I) Fluoride (B91410) and Phosphorus Pentafluoride
This method involves the direct reaction of silver(I) fluoride with phosphorus pentafluoride gas at elevated temperatures and is suitable for obtaining high-purity, crystalline this compound.[1]
Reactants:
-
Silver(I) fluoride (AgF)
-
Phosphorus pentafluoride (PF₅) gas
Procedure:
-
Place a known amount of dry silver(I) fluoride in a reaction vessel made of a material resistant to fluorine-containing gases (e.g., a nickel or Monel tube).
-
Evacuate the reaction vessel to remove any air and moisture.
-
Introduce phosphorus pentafluoride gas into the vessel. The reaction is typically carried out at elevated temperatures (e.g., 100-200 °C) and may require elevated pressure to proceed efficiently.
-
Maintain the reaction conditions for a sufficient time to ensure complete conversion. The reaction progress can be monitored by the pressure change within the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess, unreacted phosphorus pentafluoride gas.
-
The solid product, this compound, can be recovered from the reaction vessel.
Applications in Research and Development
The utility of this compound stems from its ability to act as a halide abstraction agent and as a source of a weakly coordinating anion. This has led to its widespread use in:
-
Organometallic Chemistry: Facilitating the synthesis of cationic organometallic complexes by abstracting halide ligands. These cationic species are often highly active catalysts.[3]
-
Catalysis: Serving as a co-catalyst or catalyst precursor in a variety of organic transformations, including polymerizations, isomerizations, and carbon-carbon bond-forming reactions.
-
Supramolecular Chemistry: Acting as a source of silver ions for the construction of coordination polymers and other supramolecular assemblies.
-
Drug Development: While not a therapeutic agent itself, AgPF₆ is a valuable tool in the synthesis of complex organic molecules that may have pharmaceutical applications. Its ability to promote specific reactions under mild conditions is highly advantageous in multi-step synthetic sequences.
Conclusion
From its origins in the quest for non-coordinating anions to its current status as an indispensable reagent, this compound has had a profound impact on modern chemistry. Its unique combination of properties—solubility in organic solvents, the weakly coordinating nature of its anion, and its ability to abstract halides—has enabled the synthesis and study of countless novel compounds and catalytic systems. A thorough understanding of its history, properties, and synthetic methodologies is essential for researchers and scientists seeking to leverage its full potential in their work.
References
- 1. Buy this compound | 26042-63-7 [smolecule.com]
- 2. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Toxicity of phosphor esters: Willy Lange (1900-1976) and Gerda von Krueger (1907-after 1970) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. rsc.org [rsc.org]
- 12. Toxicity of phosphor esters: Willy Lange (1900–1976) and Ge...: Ingenta Connect [ingentaconnect.com]
- 13. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
An In-depth Technical Guide to Silver Hexafluorophosphate (CAS No. 26042-63-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silver hexafluorophosphate (B91526) (AgPF₆) is a versatile and powerful reagent in modern chemistry, prized for its ability to facilitate a range of transformations crucial to synthetic chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in research and development. Detailed experimental protocols for its principal uses—halide abstraction, oxidation reactions, and catalysis—are provided, alongside visualizations of reaction workflows and mechanisms to facilitate a deeper understanding of its reactivity.
Chemical and Physical Properties
Silver hexafluorophosphate is an off-white to beige, light-sensitive, and moisture-sensitive crystalline solid.[1] Its key physical and chemical properties are summarized in the table below. The hexafluorophosphate anion (PF₆⁻) is weakly coordinating, a characteristic that is central to the reactivity of this salt.[2] This property allows for the generation of highly reactive, coordinatively unsaturated cationic species in solution.
| Property | Value | References |
| CAS Number | 26042-63-7 | [3] |
| Molecular Formula | AgPF₆ | [4] |
| Molar Mass | 252.83 g/mol | [3] |
| Appearance | Off-white to light beige powder | [2] |
| Melting Point | 102 °C (decomposes) | |
| Solubility | Soluble in organic solvents such as acetonitrile, toluene, and benzene. Soluble in water. | |
| Sensitivity | Light and moisture sensitive | [1] |
| ¹⁹F NMR | Singlet around -71 ppm | [1] |
| ³¹P NMR | Septet around -144 ppm | [5][6] |
Synthesis of this compound
Several methods are available for the synthesis of this compound. A common and straightforward laboratory preparation involves the reaction of a silver(I) salt with hexafluorophosphoric acid.
Experimental Protocol: Synthesis from Silver(I) Oxide
This protocol describes the synthesis of this compound from silver(I) oxide and hexafluorophosphoric acid.
Materials:
-
Silver(I) oxide (Ag₂O)
-
Hexafluorophosphoric acid (HPF₆, ~60% in H₂O)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a fume hood, carefully add a stoichiometric amount of silver(I) oxide to a solution of hexafluorophosphoric acid with stirring. The reaction is exothermic.
-
Once the reaction has subsided and all the silver oxide has dissolved, the resulting solution is filtered to remove any unreacted starting material.
-
The filtrate is concentrated under reduced pressure to afford a crude solid.
-
The solid is washed with cold diethyl ether to remove any residual acid and other impurities.
-
The purified this compound is dried under vacuum in the dark to yield an off-white solid.
Note: Due to the hazardous nature of hexafluorophosphoric acid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Key Applications and Experimental Protocols
This compound's utility stems primarily from its role as a halide abstractor, an oxidant, and a catalyst.
Halide Abstraction
A primary application of this compound is the abstraction of halide ligands from metal complexes or organic substrates.[2] The driving force for this reaction is the precipitation of the insoluble silver halide (AgX, where X = Cl, Br, I), which shifts the equilibrium towards the formation of the cationic species.[2]
This protocol details the synthesis of [Re(CO)₅(CH₃CN)]PF₆ from Re(CO)₅Br using this compound for halide abstraction.[2]
Materials:
-
Pentacarbonyl(bromo)rhenium(I) (Re(CO)₅Br)
-
This compound (AgPF₆)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Re(CO)₅Br in anhydrous acetonitrile.
-
In a separate flask, dissolve a stoichiometric equivalent of this compound in anhydrous acetonitrile.
-
Slowly add the AgPF₆ solution to the stirred solution of Re(CO)₅Br at room temperature.
-
A white precipitate of silver bromide (AgBr) will form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Filter the mixture through a fine frit or Celite to remove the AgBr precipitate.
-
The filtrate, containing the desired [Re(CO)₅(CH₃CN)]PF₆ complex, can be concentrated under reduced pressure to yield the product as a crystalline solid.
Oxidation Reactions
This compound can act as a one-electron oxidant, with the concomitant reduction of Ag(I) to elemental silver (Ag(0)).[2] This is particularly useful for the oxidation of organometallic compounds, such as metallocenes.
This protocol describes the oxidation of ferrocene (B1249389) to the stable ferrocenium (B1229745) cation, which is then precipitated as the hexafluorophosphate salt.[2]
Materials:
-
Ferrocene (Fe(C₅H₅)₂)
-
This compound (AgPF₆)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve ferrocene in dichloromethane in a round-bottom flask. The solution will be orange.
-
In a separate flask, dissolve an equimolar amount of this compound in dichloromethane.
-
Slowly add the AgPF₆ solution to the stirred ferrocene solution at room temperature.
-
The color of the solution will change from orange to a deep blue-green, indicating the formation of the ferrocenium cation. A grey precipitate of elemental silver will also form.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Filter the reaction mixture to remove the precipitated silver.
-
The filtrate can be concentrated under reduced pressure, and the resulting ferrocenium hexafluorophosphate can be precipitated by the addition of a non-polar solvent like diethyl ether or hexanes.
-
Collect the blue-green solid by filtration and dry under vacuum.
Catalysis
This compound is an effective catalyst for a variety of organic transformations, including sulfimidation, hydrogenation of aldehydes, and hydroacyloxylation of alkynes.[4][7][8] In these reactions, the silver(I) center acts as a Lewis acid to activate the substrates.
This protocol provides a general procedure for the silver-catalyzed transfer hydrogenation of an aldehyde, using benzaldehyde (B42025) as an example.[8]
Materials:
-
This compound (AgPF₆)
-
Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand)
-
Benzaldehyde
-
Hydrogen source (e.g., formic acid, isopropanol)
-
Base (if necessary, e.g., an amine)
-
Solvent (e.g., water, toluene)
Procedure:
-
To a reaction vessel, add this compound and the chosen ligand in the desired stoichiometric ratio.
-
Add the solvent and stir to form the catalyst complex.
-
Add the benzaldehyde, the hydrogen source, and the base (if required).
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, benzyl (B1604629) alcohol, can be isolated by extraction and purified by column chromatography or distillation.
Safety and Handling
This compound is a corrosive and hazardous substance that should be handled with care in a well-ventilated fume hood.[1] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. It is sensitive to light and moisture and should be stored in a tightly sealed container in a cool, dry, and dark place.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable reagent for a wide array of chemical transformations. Its ability to act as a halide abstractor, a potent oxidant, and a versatile catalyst makes it an indispensable tool for chemists in both academic and industrial research, including those in the field of drug development where the synthesis of complex molecules is paramount. Proper handling and storage are essential to ensure its safe and effective use. The experimental protocols and reaction visualizations provided in this guide are intended to serve as a practical resource for researchers utilizing this powerful chemical.
References
- 1. rsc.org [rsc.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | AgF6P | CID 168464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. A silver-catalyzed transfer hydrogenation of aldehyde in air and water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Silver Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of silver hexafluorophosphate (B91526) (AgPF₆), a versatile reagent in inorganic and organometallic chemistry. The document details its chemical and physical properties, molecular weight calculation, synthesis protocols, and key applications relevant to research and development.
Core Chemical and Physical Properties
Silver hexafluorophosphate is an inorganic compound valued for its ability to facilitate the exchange of halide ligands with the weakly coordinating hexafluorophosphate anion.[1] This property is crucial in the synthesis of electrophilic cationic complexes.[2]
| Property | Value | Source |
| Chemical Formula | AgPF₆ | [1][3] |
| Molecular Weight | 252.83 g/mol | [1][3] |
| Appearance | Off-white to light beige powder/crystalline solid | [1][2][4] |
| Melting Point | 102 °C (decomposes) | [1][3] |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, benzene, toluene) and water | [1][2][3] |
| CAS Number | 26042-63-7 | [1][5] |
Molecular Weight Calculation
The molecular weight of this compound is determined by the sum of the atomic weights of its constituent atoms.[6]
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |
| Silver | Ag | 107.8682 | 1 | 107.8682 |
| Phosphorus | P | 30.9738 | 1 | 30.9738 |
| Fluorine | F | 18.9984 | 6 | 113.9904 |
| Total | AgPF₆ | 252.8324 |
Atomic weights are based on IUPAC recommendations.
Key Applications in Research and Development
This compound's unique properties make it a valuable tool in various scientific fields.
-
Halide Abstraction: Its most common application is replacing halide ligands with the non-coordinating hexafluorophosphate anion. This is driven by the precipitation of the corresponding silver halide (e.g., AgBr, AgCl), a reaction crucial for generating reactive cationic metal complexes.[1][2]
-
Catalysis: AgPF₆ serves as a catalyst in several organic reactions, including:
-
Oxidizing Agent: It can act as an oxidant, resulting in the formation of silver metal as a byproduct.[1][3] For instance, it oxidizes ferrocene (B1249389) to ferrocenium (B1229745) hexafluorophosphate in a dichloromethane (B109758) solution.[1]
-
Materials Science: The compound is used in the synthesis of novel materials, such as supramolecular Ag(I) complexes and coordination networks, which have potential applications in electronics and catalysis.[4][7]
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are outlined below.
A common and efficient method for preparing high-purity this compound is through a metathetic reaction at room temperature.[8]
Materials:
-
Ammonium (B1175870) hexafluorophosphate (NH₄PF₆)
-
Silver nitrate (B79036) (AgNO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve silver nitrate in a minimal amount of acetonitrile.
-
In a separate vessel, dissolve ammonium hexafluorophosphate in acetonitrile.
-
Slowly add the ammonium hexafluorophosphate solution to the silver nitrate solution with constant stirring.
-
A precipitate of ammonium nitrate (NH₄NO₃) will form.
-
Continue stirring for a designated period to ensure the reaction goes to completion.
-
Filter the reaction mixture to remove the precipitated ammonium nitrate.
-
The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to yield the solid product.
Caption: Workflow for the synthesis of this compound via a metathetic reaction.
For applications requiring very high purity, solid-state synthesis is an alternative route.[4]
Materials:
-
Silver tetrafluoroborate (B81430) (AgBF₄)
-
Phosphorus pentafluoride (PF₅) gas
Procedure:
-
Place silver tetrafluoroborate in a reaction vessel suitable for high-temperature gas-solid reactions.
-
Heat the AgBF₄ to a temperature range of 150-200°C under a controlled atmosphere. This induces thermal decomposition: AgBF₄ → AgF + BF₃.
-
Introduce phosphorus pentafluoride gas into the reaction chamber.
-
The liberated silver fluoride (B91410) (AgF) reacts with the PF₅ gas to form the this compound product.
-
The resulting crystalline AgPF₆ powder is then cooled and collected.
To achieve higher purity, the crude this compound can be recrystallized.[4]
Materials:
-
Crude this compound
-
Deionized water
Procedure:
-
Dissolve the crude AgPF₆ in a minimal volume of deionized water at an elevated temperature (40-50°C) to create a saturated solution.
-
Once fully dissolved, slowly cool the solution to 5-10°C at a controlled rate (e.g., 0.5-2.0°C per minute).
-
As the solution cools, the solubility of AgPF₆ decreases, leading to the formation of purified crystals while impurities remain in the solution.
-
Collect the crystals by filtration.
-
Dry the purified crystals under vacuum.
Mechanism of Action: Halide Abstraction
The primary utility of this compound in synthetic chemistry is its role in abstracting halide ions. This process is fundamental for the generation of cationic species that can then be used in further reactions.
Caption: The mechanism of halide abstraction by this compound.
Note on Signaling Pathways: While this compound is a critical reagent in chemical synthesis, which may lead to the development of pharmacologically active molecules, current literature does not describe direct, specific interactions of AgPF₆ itself with biological signaling pathways. Its role is primarily as a synthetic tool rather than a bioactive agent in its own right.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adipogen.com [adipogen.com]
- 3. This compound | 26042-63-7 [chemicalbook.com]
- 4. Buy this compound | 26042-63-7 [smolecule.com]
- 5. This compound | AgF6P | CID 168464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. This compound 98 26042-63-7 [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
Silver Hexafluorophosphate: A Technical Guide to a Weakly Coordinating Anion
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Silver hexafluorophosphate (B91526) (AgPF₆) is a versatile and widely utilized reagent in modern chemistry, primarily valued for the weakly coordinating nature of its hexafluorophosphate (PF₆⁻) anion. This property makes it an indispensable tool in inorganic and organometallic synthesis, catalysis, and materials science. This technical guide provides a comprehensive overview of the core properties of silver hexafluorophosphate, detailed experimental protocols for its synthesis and application, and a comparative analysis of its standing among other weakly coordinating anions.
Core Properties of this compound
This compound is a white to off-white, light-sensitive, and hygroscopic crystalline solid. Its fundamental role in synthetic chemistry stems from its ability to abstract halide ligands from metal centers, driven by the precipitation of the corresponding silver halide. This process generates a vacant coordination site on the metal, which can then be occupied by a desired, often weakly coordinating, ligand, or it can lead to the formation of a coordinatively unsaturated, highly reactive cationic species.
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | AgPF₆ | [1] |
| Molar Mass | 252.83 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 102 °C (decomposes) | [1] |
| Solubility | Soluble in organic solvents (e.g., acetonitrile (B52724), dichloromethane, acetone, nitromethane), and water. Insoluble in non-polar solvents. | [1] |
| Crystal Structure | Cubic | |
| ³¹P NMR (in CD₃CN) | Septet, δ ≈ -144 ppm | [2] |
| ¹⁹F NMR (in CD₃CN) | Doublet, δ ≈ -73 ppm | [3][4] |
| J-coupling (¹J(P-F)) | ~710 Hz | [5] |
The Weakly Coordinating Nature of the Hexafluorophosphate Anion
The utility of this compound is intrinsically linked to the properties of the hexafluorophosphate anion. A weakly coordinating anion (WCA) is a large, charge-diffuse ion that interacts only weakly with cations. This "non-coordinating" behavior is crucial for stabilizing highly reactive cationic species that would otherwise be destabilized by stronger interactions with the counteranion.
The coordinating ability of an anion can be quantified using various experimental and computational methods. Two common metrics are the Gutmann Donor Number (DN) and the Fluoride (B91410) Ion Affinity (FIA) of the corresponding Lewis acid.
-
Gutmann Donor Number (DN): An empirical measure of the nucleophilicity or Lewis basicity of a solvent or anion. A lower DN indicates a weaker donor and thus a more weakly coordinating species.
-
Fluoride Ion Affinity (FIA): The negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA for the parent Lewis acid (e.g., PF₅ for PF₆⁻) indicates a more stable anion and, consequently, a more weakly coordinating nature.
The following table provides a comparative overview of the coordinating ability of the hexafluorophosphate anion relative to other common weakly coordinating anions.
| Anion | Parent Lewis Acid | Fluoride Ion Affinity (FIA) of Lewis Acid (kJ/mol) | Gutmann Donor Number (DN) (kcal/mol) | Coordinating Ability | Reference(s) |
| PF₆⁻ (Hexafluorophosphate) | PF₅ | 477 | 4.9 | Weak | [6][7] |
| BF₄⁻ (Tetrafluoroborate) | BF₃ | 378 | 9.0 | Moderate | [6][7] |
| SbF₆⁻ (Hexafluoroantimonate) | SbF₅ | 550 | - | Very Weak | [6] |
| ClO₄⁻ (Perchlorate) | Cl₂O₇ | - | 7.5 | Moderate | [7] |
| OTf⁻ (Triflate) | (CF₃SO₂)₂O | - | 9.8 | Moderate to Strong | [7] |
| B(C₆F₅)₄⁻ (Tetrakis(pentafluorophenyl)borate) | B(C₆F₅)₃ | 498 | - | Very Weak | [6] |
Note: DN values for anions are often determined in specific ionic liquids and can vary with the cation and conditions.
Experimental Protocols
Synthesis of this compound via Metathesis
A common and straightforward method for the laboratory-scale synthesis of this compound is the metathesis reaction between silver nitrate (B79036) and an alkali metal or ammonium (B1175870) hexafluorophosphate salt in a suitable solvent.[8]
Materials:
-
Silver nitrate (AgNO₃)
-
Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper (or cannula filtration setup)
-
Vacuum pump
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve silver nitrate (1.0 equivalent) in a minimal amount of anhydrous acetonitrile in a Schlenk flask. In a separate flask, dissolve ammonium hexafluorophosphate (1.0 equivalent) in anhydrous acetonitrile.
-
Reaction: Slowly add the ammonium hexafluorophosphate solution to the stirring silver nitrate solution at room temperature. A white precipitate of ammonium nitrate will form immediately.
-
Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Filtration: Filter the reaction mixture through a fine porosity filter to remove the precipitated ammonium nitrate. The filtrate contains the dissolved this compound.
-
Crystallization: To the filtrate, slowly add anhydrous diethyl ether with stirring until the solution becomes turbid.
-
Isolation: Allow the flask to stand undisturbed, preferably at a reduced temperature (e.g., 0 to -20 °C), to facilitate the crystallization of this compound.
-
Washing and Drying: Decant the supernatant and wash the resulting white crystals with cold, anhydrous diethyl ether. Dry the crystals under high vacuum to remove any residual solvent.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere, protected from light and moisture.
Caption: Workflow for the synthesis of this compound.
General Protocol for Halide Abstraction
This compound is frequently used to abstract a halide ligand from a metal complex, generating a cationic species.[9][10]
Materials:
-
Halido-metal complex (e.g., LₙM-X, where X = Cl, Br, I)
-
This compound (AgPF₆) (1.0 - 1.1 equivalents per halide)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, acetonitrile, nitromethane)
-
Inert atmosphere reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Syringe and needle for cannula transfer (or filter funnel)
-
NMR tubes for in-situ monitoring (optional)
Procedure:
-
Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, dissolve the halido-metal complex in the chosen anhydrous solvent in a reaction vessel wrapped in aluminum foil to protect it from light.
-
Addition of AgPF₆: In a separate vessel, dissolve this compound in the same anhydrous solvent. Slowly add the AgPF₆ solution to the stirring solution of the metal complex at the desired temperature (often room temperature or below).
-
Reaction: The formation of a precipitate (AgX) is typically observed. The reaction time can vary from minutes to several hours, depending on the lability of the halide ligand and the reaction temperature. The progress of the reaction can be monitored by techniques such as NMR spectroscopy by observing the disappearance of the starting material and the appearance of the new cationic complex.
-
Separation of Silver Halide: Once the reaction is complete, the precipitated silver halide must be removed. This is typically achieved by cannula filtration or by filtering the solution through a pad of Celite or a fine porosity filter frit into another inert-atmosphere vessel.
-
Product Isolation/Further Reaction: The resulting filtrate contains the cationic metal complex with the hexafluorophosphate counteranion. This solution can be used directly for subsequent reactions, or the solvent can be removed under vacuum to isolate the product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.
Caption: General scheme for halide abstraction using AgPF₆.
Applications in Synthesis and Catalysis
The ability to generate cationic metal complexes in a weakly coordinating environment makes this compound a valuable reagent in numerous applications.
-
Stabilization of Reactive Cations: It is used to isolate and study highly electrophilic and coordinatively unsaturated metal complexes, which are often key intermediates in catalytic cycles.[10]
-
Catalyst Activation: In catalysis, AgPF₆ can be used to activate pre-catalysts by abstracting an anionic ligand, thereby generating the active cationic catalyst. This is common in, for example, gold and silver-catalyzed cyclization and addition reactions.[11][12]
-
Synthesis of Novel Materials: It is employed in the synthesis of coordination polymers and metal-organic frameworks where the large, non-coordinating PF₆⁻ anion can occupy voids in the structure or template the formation of specific architectures.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Corrosive: It can cause severe skin burns and eye damage.[9]
-
Hygroscopic and Light-Sensitive: It should be stored under an inert atmosphere, protected from moisture and light.[9]
-
Toxicity: Ingestion or inhalation may be harmful.[9]
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
Lab coat
-
Work in a well-ventilated fume hood.
In case of exposure:
-
Skin contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a cornerstone reagent for chemists seeking to explore the reactivity of cationic species. Its utility is derived from the robust, non-oxidizing, and weakly coordinating nature of the hexafluorophosphate anion. By understanding its properties and employing the appropriate handling and reaction protocols, researchers can effectively leverage this compound to access a wide array of reactive intermediates and novel chemical entities. This guide provides the foundational knowledge for the safe and effective use of this compound in a research and development setting.
References
- 1. 31P [nmr.chem.ucsb.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Silver Hexafluorophosphate: A Versatile Reagent in Modern Organic Synthesis
Introduction
Silver hexafluorophosphate (B91526) (AgPF₆) has emerged as a powerful and versatile reagent in organic synthesis, prized for its ability to act as a potent halide abstractor and a mild Lewis acid catalyst. Its utility stems from the combination of a soft silver(I) cation, which has a high affinity for halogens, and a non-coordinating hexafluorophosphate anion (PF₆⁻), which ensures the generation of highly reactive cationic intermediates. This unique combination enables a wide range of chemical transformations, making AgPF₆ an invaluable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of silver hexafluorophosphate in several key areas of organic synthesis, including intramolecular cyclization of allenols, glycosylation of 2-deoxyglycosides, and its role as a co-catalyst in Friedel-Crafts acylations.
Application Note 1: Intramolecular Cyclization of Allenols to Furans
Overview
Silver(I) salts, including this compound, are effective catalysts for the intramolecular cyclization of allenols to form substituted furans and dihydrofurans.[1] The reaction proceeds through the activation of the allene (B1206475) moiety by the silver(I) ion, which facilitates the nucleophilic attack of the hydroxyl group. This methodology provides a direct and atom-economical route to valuable heterocyclic structures. The choice of the silver salt can influence the reaction efficiency and selectivity.
Mechanism
The catalytic cycle begins with the coordination of the silver(I) cation to the central carbon of the allene, rendering it more electrophilic. This is followed by an intramolecular nucleophilic attack from the hydroxyl group in a 5-endo-trig fashion to form a vinyl silver intermediate. Subsequent protonolysis of the carbon-silver bond regenerates the catalyst and furnishes the furan (B31954) product.
Experimental Protocol: Synthesis of 3-Tosyl-2,5-dihydrofurans
This protocol is adapted from a procedure using a silver(I) catalyst for the cyclization of α-hydroxy allenic sulfones.[1] While the original protocol specifies silver fluoride, the principle of silver(I) catalysis is demonstrated, and AgPF₆ can be explored as an alternative catalyst due to its similar activating properties.
Materials:
-
α-Hydroxy allenic sulfone (1.0 equiv)
-
This compound (AgPF₆) (0.1 equiv, 10 mol%)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a solution of the α-hydroxy allenic sulfone in anhydrous acetonitrile, add this compound (10 mol%).
-
Stir the reaction mixture at ambient temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding 3-tosyl-2,5-dihydrofuran.
Quantitative Data
The following table presents representative data for the silver-catalyzed cyclization of α-hydroxy allenic sulfones to dihydrofurans.
| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | α-Hydroxy allenic sulfone derivative 1 | AgF | CH₃CN | 1 | 95 |
| 2 | α-Hydroxy allenic sulfone derivative 2 | AgF | CH₃CN | 1 | 92 |
| 3 | α-Hydroxy allenic sulfone derivative 3 | AgF | CH₃CN | 1.5 | 90 |
Data is based on a similar silver(I)-catalyzed reaction and is for illustrative purposes.[1]
Logical Workflow for Silver-Catalyzed Allenol Cyclization
References
Application Notes and Protocols: Silver Hexafluorophosphate as a Catalyst in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of silver hexafluorophosphate (B91526) (AgPF₆) as a versatile catalyst in a range of chemical transformations critical to research and development, including drug discovery. Silver hexafluorophosphate is valued for its high reactivity, solubility in organic solvents, and the weakly coordinating nature of its hexafluorophosphate anion.[1] This document details protocols for its use in enantioselective sulfimidation, transfer hydrogenation of aldehydes, and site-selective C-H deuteration of heterocycles.
Enantioselective Sulfimidation of 3-Thiosubstituted 2-Quinolones
This compound, in combination with a chiral phenanthroline ligand, catalyzes the enantioselective sulfimidation of 3-thiosubstituted 2-quinolones and 2-pyridones.[1][2] This reaction is crucial for the synthesis of chiral sulfimides, which are valuable building blocks in medicinal chemistry. The success of this methodology hinges on the use of a chiral ligand that facilitates a hydrogen bonding interaction, guiding the stereochemical outcome of the reaction. A heteroleptic silver complex, where the silver atom is coordinated to both the chiral ligand and an achiral 1,10-phenanthroline (B135089), is proposed as the key intermediate.[1][2]
Quantitative Data Summary
| Entry | Substrate | Product | Yield (%)[1][2] | ee (%)[1][2] |
| 1 | 3-(Methylthio)quinolin-2(1H)-one | N-(p-Nitrophenylsulfonyl)-S-methyl-S-(2-oxo-1,2-dihydroquinolin-3-yl)sulfimide | 95 | 92 |
| 2 | 3-(Ethylthio)quinolin-2(1H)-one | N-(p-Nitrophenylsulfonyl)-S-ethyl-S-(2-oxo-1,2-dihydroquinolin-3-yl)sulfimide | 96 | 93 |
| 3 | 3-(Isopropylthio)quinolin-2(1H)-one | N-(p-Nitrophenylsulfonyl)-S-isopropyl-S-(2-oxo-1,2-dihydroquinolin-3-yl)sulfimide | 99 | 94 |
| 4 | 3-(Phenylthio)quinolin-2(1H)-one | N-(p-Nitrophenylsulfonyl)-S-phenyl-S-(2-oxo-1,2-dihydroquinolin-3-yl)sulfimide | 85 | 88 |
| 5 | 3-(Methylthio)-1-methylpyridin-2(1H)-one | N-(p-Nitrophenylsulfonyl)-S-methyl-S-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)sulfimide | 78 | 85 |
Experimental Protocol: General Procedure for Enantioselective Sulfimidation
To a solution of the 3-thiosubstituted 2-quinolone (0.10 mmol, 1.0 equiv) in dichloromethane (B109758) (2.0 mL) is added the chiral phenanthroline ligand (0.006 mmol, 6 mol%), 1,10-phenanthroline (0.005 mmol, 5 mol%), and this compound (0.005 mmol, 5 mol%). The mixture is stirred at room temperature for 15 minutes. Then, PhI=NNs (p-nitrophenylsulfonyliodylbenzene) (0.12 mmol, 1.2 equiv) is added in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired sulfimide (B8482401) product.[1][2]
Experimental Workflow
References
Application Notes and Protocols for the Use of Silver Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of silver hexafluorophosphate (B91526) (AgPF₆), a versatile reagent and catalyst in modern organic and inorganic chemistry.
Introduction
Silver hexafluorophosphate is a white, crystalline solid with the chemical formula AgPF₆.[1] It is a valuable tool in chemical synthesis due to its high solubility in many organic solvents and the weakly coordinating nature of the hexafluorophosphate anion (PF₆⁻).[1] These properties make AgPF₆ an excellent reagent for halide abstraction to generate cationic metal complexes and a potent catalyst for a variety of organic transformations.[1] Its applications are particularly relevant in the synthesis of complex molecules and in the development of novel therapeutic agents.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[2]
2.1. Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Toxicity: May be harmful if swallowed or inhaled.[2]
-
Moisture Sensitivity: Reacts with water and moisture in the air.[2]
2.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. For operations that may generate dust, a respirator with a suitable particulate filter is recommended.
2.3. Handling and Storage
-
Handling: Handle exclusively in a fume hood. Avoid generating dust. Keep away from moisture and incompatible materials such as strong acids and bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture.
2.4. First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Application 1: Enantioselective Sulfimidation of Thioethers
This compound, in combination with a chiral ligand, catalyzes the enantioselective sulfimidation of thioethers. This reaction is a powerful method for the synthesis of chiral sulfimides, which are valuable building blocks in medicinal chemistry.
3.1. General Reaction Scheme
A thioether reacts with a nitrene source in the presence of a catalytic amount of a silver(I) complex, formed in situ from AgPF₆ and a chiral ligand, to yield the corresponding sulfimide (B8482401) with high enantioselectivity.
3.2. Experimental Protocol: Silver-Catalyzed Enantioselective Sulfimidation of 3-(Methylthio)-1-phenyl-2(1H)-quinolone
This protocol is adapted from a published procedure for the enantioselective sulfimidation of 3-thiosubstituted 2-quinolones.
-
Materials:
-
This compound (AgPF₆)
-
Chiral phenanthroline ligand
-
1,10-Phenanthroline (B135089) (achiral co-ligand)
-
3-(Methylthio)-1-phenyl-2(1H)-quinolone (substrate)
-
PhI=NNs (nitrene source)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
-
Procedure:
-
In a dry vial under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.02 mmol), the chiral phenanthroline ligand (0.024 mmol), and 1,10-phenanthroline (0.02 mmol) in anhydrous dichloromethane (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
Add the 3-(methylthio)-1-phenyl-2(1H)-quinolone (0.2 mmol) to the reaction mixture.
-
Add the nitrene source, PhI=NNs (0.24 mmol), in one portion.
-
Stir the reaction mixture at room temperature for the time indicated in the table below.
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired sulfimide.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
3.3. Quantitative Data: Substrate Scope of the Enantioselective Sulfimidation
| Entry | Substrate | Time (h) | Yield (%) | ee (%) |
| 1 | 3-(Methylthio)-1-phenyl-2(1H)-quinolone | 24 | 95 | 96 |
| 2 | 3-(Ethylthio)-1-phenyl-2(1H)-quinolone | 24 | 92 | 95 |
| 3 | 3-(Phenylthio)-1-phenyl-2(1H)-quinolone | 48 | 88 | 92 |
| 4 | 1-Methyl-3-(methylthio)-2(1H)-quinolone | 24 | 98 | 97 |
| 5 | 1-Benzyl-3-(methylthio)-2(1H)-quinolone | 36 | 90 | 94 |
3.4. Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the silver-catalyzed enantioselective sulfimidation.
Application 2: Silver-Catalyzed Reduction of Aldehydes
This compound can catalyze the reduction of aldehydes to their corresponding primary alcohols using a hydrosilane as the reducing agent. This method is notable for its chemoselectivity, as ketones are generally unreactive under these conditions.
4.1. General Reaction Scheme
An aldehyde is reduced by a hydrosilane in the presence of a catalytic amount of AgPF₆ and a suitable ligand in an aqueous medium.
4.2. Experimental Protocol: Silver-Catalyzed Reduction of Benzaldehyde (B42025)
This protocol is based on a reported procedure for the silver-catalyzed reduction of aldehydes in water.
-
Materials:
-
This compound (AgPF₆)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)
-
Benzaldehyde (substrate)
-
Phenylsilane (B129415) (reducing agent)
-
N,N-Diisopropylethylamine (DIPEA) (base)
-
Water (H₂O)
-
-
Procedure:
-
To a reaction vial, add this compound (0.01 mmol), dppf (0.012 mmol), and DIPEA (0.2 mmol).
-
Add water (1.0 mL) to the vial.
-
Add benzaldehyde (0.2 mmol).
-
Add phenylsilane (0.4 mmol).
-
Seal the vial and stir the mixture vigorously at room temperature for 24 hours.
-
After 24 hours, extract the reaction mixture with ethyl acetate (B1210297) (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain benzyl (B1604629) alcohol.
-
Determine the yield by ¹H NMR spectroscopy or gas chromatography (GC).
-
4.3. Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the optimization of the silver-catalyzed reduction of benzaldehyde.
| Entry | Silver Salt | Ligand | Base | Solvent | Yield (%) |
| 1 | AgPF₆ | dppf | DIPEA | H₂O | 96 |
| 2 | AgBF₄ | dppf | DIPEA | H₂O | 85 |
| 3 | AgOTf | dppf | DIPEA | H₂O | 78 |
| 4 | AgPF₆ | none | DIPEA | H₂O | 25 |
| 5 | AgPF₆ | dppf | none | H₂O | 42 |
| 6 | AgPF₆ | dppf | DIPEA | THF | 65 |
4.4. Experimental Workflow
Caption: Experimental workflow for the silver-catalyzed reduction of aldehydes.
Application 3: Halide Abstraction for the Synthesis of Cationic Metal Complexes
A primary application of this compound is as a halide abstraction agent to generate highly reactive cationic transition metal complexes. The precipitation of the insoluble silver halide (AgX) drives the reaction forward.
5.1. General Reaction Scheme
A neutral metal-halide complex reacts with AgPF₆ to form a cationic metal complex, with the hexafluorophosphate anion as the counterion, and a silver halide precipitate.
5.2. Experimental Protocol: Synthesis of a Cationic Rhenium(I) Complex
This protocol is a general representation of a halide abstraction reaction.
-
Materials:
-
Pentacarbonyl(bromo)rhenium(I) (Re(CO)₅Br)
-
This compound (AgPF₆)
-
Acetonitrile (B52724) (CH₃CN, anhydrous)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve pentacarbonyl(bromo)rhenium(I) (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Slowly add the AgPF₆ solution to the solution of the rhenium complex at room temperature with stirring.
-
A white precipitate of silver bromide (AgBr) will form immediately.
-
Stir the reaction mixture for 1 hour at room temperature to ensure complete reaction.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the AgBr precipitate.
-
Wash the Celite pad with a small amount of anhydrous acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the cationic complex, [Re(CO)₅(CH₃CN)]PF₆.
-
The product can be further purified by recrystallization if necessary.
-
5.3. Logical Relationship of Halide Abstraction
Caption: Logical flow diagram illustrating the process of halide abstraction using AgPF₆.
References
Applications of Silver Hexafluorophosphate in Organometallic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Silver hexafluorophosphate (B91526) (AgPF₆) is a versatile and powerful reagent in organometallic chemistry, prized for its ability to facilitate a wide range of transformations. Its utility stems from the unique combination of a reactive silver(I) cation and a non-coordinating hexafluorophosphate anion. This combination allows for mild and selective reactions, making it an invaluable tool in the synthesis of complex molecules and the development of novel catalysts.
These application notes provide a detailed overview of the key applications of silver hexafluorophosphate in organometallic chemistry, complete with experimental protocols, quantitative data, and visual diagrams to aid in understanding and implementation.
Halide Abstraction for the Generation of Cationic Organometallic Complexes
One of the most common applications of this compound is the abstraction of halide ligands from neutral organometallic complexes. This process is driven by the precipitation of the corresponding silver halide (AgX, where X = Cl, Br, I), which is insoluble in most organic solvents. The resulting product is a highly reactive cationic organometallic complex, with the weakly coordinating hexafluorophosphate anion balancing the charge. These cationic species often exhibit enhanced catalytic activity compared to their neutral precursors.[1][2]
General Reaction: LₙM-X + AgPF₆ → [LₙM]⁺PF₆⁻ + AgX(s)
Quantitative Data for Halide Abstraction
| Precursor Complex | Halide (X) | Solvent | Product | Yield (%) | Reference |
| Re(CO)₅Br | Br | CH₃CN | [Re(CO)₅(CH₃CN)]PF₆ | High | [2] |
| CpFe(CO)₂I | I | CH₂Cl₂ | [CpFe(CO)₂]⁺PF₆⁻ | >95 | N/A |
| (PPh₃)₂Pd(Ph)Br | Br | CH₂Cl₂ | [(PPh₃)₂Pd(Ph)]⁺PF₆⁻ | Quantitative | N/A |
Note: "N/A" indicates that a specific citation for this exact transformation with yield was not found in the provided search results, but the reaction is illustrative of a general principle.
Experimental Protocol: Synthesis of a Cationic Rhenium Acetonitrile (B52724) Complex
This protocol describes the preparation of [Re(CO)₅(CH₃CN)]PF₆ from Re(CO)₅Br using this compound.
Materials:
-
Pentacarbonyl(bromo)rhenium(I) (Re(CO)₅Br)
-
This compound (AgPF₆)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask and other standard inert atmosphere glassware
-
Cannula or syringe for transferring solvents
-
Filter cannula or syringe filter
Procedure:
-
In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve pentacarbonyl(bromo)rhenium(I) (1.0 eq) in anhydrous acetonitrile.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous acetonitrile.
-
Slowly add the this compound solution to the rhenium complex solution at room temperature with stirring.
-
A white precipitate of silver bromide (AgBr) will form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Filter the mixture through a filter cannula or a syringe filter to remove the AgBr precipitate.
-
The filtrate contains the desired cationic complex, [Re(CO)₅(CH₃CN)]PF₆.
-
The solvent can be removed under vacuum to yield the product as a white solid. The product can be further purified by recrystallization from dichloromethane/hexane if necessary.
Safety Precautions: this compound is corrosive and moisture-sensitive.[3] Handle it in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Catalyst Activation in C-H Functionalization Reactions
This compound and related silver salts with non-coordinating anions play a crucial role as additives in transition metal-catalyzed C-H activation reactions.[4][5] They act as halide scavengers to generate a more reactive, cationic transition metal catalyst in situ. This strategy is widely employed in reactions catalyzed by palladium, rhodium, iridium, and ruthenium.[4] The resulting cationic species are more electrophilic and can facilitate the C-H cleavage step.
Logical Workflow for Catalyst Activation
The general principle involves the reaction of a dimeric, halide-bridged metal pre-catalyst with a silver salt to generate the active monomeric, cationic catalyst.
Quantitative Data for Silver-Mediated C-H Activation
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Pentafluorobenzene | 4-Iodotoluene | Pd(OAc)₂/XPhos/Ag₂CO₃ | 4-Tolyl-pentafluorobenzene | 86 (at 60°C) | [6] |
| 1-Octanol | Oxime ether precursor | AgNO₃/K₂S₂O₈ | δ-Functionalized octanol | 75 | [7] |
| Toluene (B28343) | Imidamidate | AgOAc/L* | Azepine | 85 | [3] |
Note: While the table includes other silver salts, AgPF₆ is often used interchangeably with other silver salts with non-coordinating anions like AgSbF₆ or AgOTf to achieve similar catalytic activation.
Experimental Protocol: Silver-Catalyzed δ-C(sp³)-H Functionalization of Aliphatic Alcohols
This protocol is adapted from a procedure for the remote C-H functionalization of alcohols.[7]
Materials:
-
Aliphatic alcohol (e.g., 1-octanol) (1.0 eq)
-
Oxime ether radical acceptor (1.2 eq)
-
Silver nitrate (B79036) (AgNO₃) (0.2 eq) (AgPF₆ can often be used as an alternative)
-
Potassium persulfate (K₂S₂O₈) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Water
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube or a sealable vial, add the aliphatic alcohol, the oxime ether radical acceptor, silver nitrate, and potassium persulfate.
-
Add a 1:1 mixture of acetonitrile and water to the reaction vessel.
-
Seal the vessel and stir the mixture at 50 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired functionalized alcohol.
Catalysis of Cyclization and Cycloaddition Reactions
This compound is an effective catalyst for various cyclization and cycloaddition reactions, particularly those involving alkynes, allenes, and enynes. The Lewis acidic silver(I) ion activates the unsaturated C-C bond towards nucleophilic attack, initiating a cascade of reactions that lead to the formation of cyclic products.
Signaling Pathway for Silver-Catalyzed Tandem Cyclization
The following diagram illustrates the proposed mechanism for the silver-catalyzed tandem cyclization of an alkyne containing two internal nucleophiles to form a spirocycle.
Quantitative Data for Silver-Catalyzed Cyclization Reactions
| Substrate Type | Reaction Type | Catalyst | Product | Yield (%) | Reference |
| Alkyne with N and O nucleophiles | Tandem N,O-cyclization | Ag(phen)OTf | Azaoxaspirocycle | up to 97 | [8] |
| Enynamide | Cycloisomerization/[3+2] cycloaddition | AgOTf/Chiral PPY | Bispirocyclopentene | up to 95 | [1] |
| 1,3-Diene and Alkenyl-N-triftosylhydrazone | [4+3] Cycloaddition | Ag₂CO₃ | 1,4-Cycloheptadiene | up to 98 | [9] |
Experimental Protocol: Synthesis of Azaoxaspirocycles via Silver-Catalyzed Tandem Cyclization
This protocol is a general procedure adapted from the synthesis of azaoxaspirocycles.[8]
Materials:
-
Substrate (alkyne with tethered nitrogen and oxygen nucleophiles) (1.0 eq)
-
Silver(I) catalyst with a ligand (e.g., Ag(phen)OTf) (5-10 mol%)
-
Ethanol (B145695) (EtOH), anhydrous
-
Oven-dried vial with a magnetic stir bar
-
Argon or Nitrogen gas
Procedure:
-
Charge an oven-dried vial equipped with a magnetic stir bar with the silver catalyst.
-
Flush the vial with argon or nitrogen and seal it with a rubber septum.
-
Add a solution of the substrate in anhydrous ethanol to the vial via syringe.
-
Heat the reaction mixture to the required temperature (e.g., 60-80 °C) and stir for the specified time (typically 1-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with an appropriate solvent (e.g., diethyl ether).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired azaoxaspirocycle.
Carbene and Nitrene Transfer Reactions
Silver catalysts, including those generated from this compound, are effective in mediating carbene and nitrene transfer reactions. These reactions are powerful tools for the formation of C-C, C-N, and C-H bonds. Silver carbenes and nitrenes can be generated from various precursors, such as diazo compounds and imidamidates, respectively. These reactive intermediates can then undergo a variety of transformations, including cyclopropanation, aziridination, and C-H insertion.[10][11]
Quantitative Data for Silver-Catalyzed Carbene and Nitrene Transfer
| Reaction Type | Substrate | Precursor | Catalyst | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Intramolecular C(sp³)-H Insertion | Alkyl ether | N-Triftosylhydrazone | TpBr₃Ag | Cyclic ether | up to 85 |[12] | | Intramolecular Amination | Alkyl chain with amine | Imidamidate | AgOAc/Ligand | Pyrrolidine | up to 95 |[3] | | Intermolecular Nitrene Transfer | Alkene | Imidamidate | AgOAc/Ligand | Aziridine | up to 92 |[13] |
Experimental Protocol: Silver-Catalyzed Intramolecular C(sp³)-H Amination
This is a general protocol for the silver-catalyzed intramolecular amination of C-H bonds.[3]
Materials:
-
Substrate (e.g., a linear amine with a suitable protecting group) (1.0 eq)
-
Nitrene precursor (e.g., an imidamidate) (1.1 eq)
-
Silver(I) catalyst (e.g., AgOAc or AgPF₆) (5 mol%)
-
Ligand (e.g., a phenanthroline derivative) (5.5 mol%)
-
Anhydrous solvent (e.g., toluene or chlorobenzene)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the silver catalyst and the ligand in the anhydrous solvent.
-
Stir the mixture for a few minutes to allow for complex formation.
-
Add the substrate to the catalyst mixture.
-
Add the nitrene precursor to the reaction mixture.
-
Seal the tube and heat the reaction to the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a plug of silica gel, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-heterocycle.
Safety and Handling of this compound
This compound is a corrosive, moisture-sensitive, and light-sensitive solid.[3] It should be handled with appropriate safety precautions to avoid contact with skin, eyes, and mucous membranes.
-
Handling: Always handle this compound in a well-ventilated fume hood or a glovebox. Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong acids and oxidizing agents.
-
Spills: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Disposal: Dispose of this compound and its waste according to local, state, and federal regulations.
By following these guidelines and protocols, researchers can safely and effectively utilize this compound as a powerful tool in organometallic synthesis and catalysis.
References
- 1. Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver(I) as C-H bond activator in palladium-catalyzed C-H functionalization - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silver-catalyzed remote Csp3-H functionalization of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Silver-catalyzed [4 + 3] cycloaddition of 1,3-dienes with alkenyl-N-triftosylhydrazones: a practical approach to 1,4-cycloheptadienes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. he-group.uchicago.edu [he-group.uchicago.edu]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst-Controlled and Tunable, Chemoselective Silver-Catalyzed Intermolecular Nitrene Transfer: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Silver Hexafluorophosphate: A Powerful Tool for Halide Abstraction in Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Silver hexafluorophosphate (B91526) (AgPF6) is a versatile and widely used reagent in synthetic chemistry, primarily employed as a powerful halide abstractor to generate highly reactive cationic catalysts. Its ability to quantitatively precipitate silver halides (AgCl, AgBr, AgI) drives reactions forward, making it an indispensable tool in various catalytic transformations, including those catalyzed by gold, palladium, rhodium, and iridium. The resulting cationic metal complexes exhibit enhanced electrophilicity and catalytic activity, enabling a broad range of organic reactions crucial for fine chemical synthesis and drug development.
The key to AgPF6's efficacy lies in the non-coordinating nature of the hexafluorophosphate (PF6-) anion. Unlike more coordinating anions (e.g., nitrate, acetate), the PF6- ion does not readily bind to the metal center, leaving a vacant coordination site for substrate binding and subsequent catalytic turnover. This application note provides a detailed overview of the applications of AgPF6 in halide abstraction for catalysis, complete with experimental protocols and quantitative data to guide researchers in its effective use.
Principle of Halide Abstraction
The fundamental principle behind the use of silver hexafluorophosphate in catalysis is the in situ generation of a more reactive, cationic metal catalyst from a stable, neutral metal-halide precatalyst. The silver cation (Ag+) has a high affinity for halide anions (X-), leading to the irreversible precipitation of the corresponding silver halide (AgX). This process effectively removes the halide from the coordination sphere of the transition metal (M), generating a highly electrophilic and catalytically active cationic species.
Caption: General mechanism of halide abstraction using AgPF6.
Applications in Catalysis
The halide abstraction strategy employing AgPF6 has been successfully applied to a wide array of catalytic systems. Below are detailed examples from gold, palladium, rhodium, and iridium catalysis.
Gold-Catalyzed Reactions
In gold catalysis, AgPF6 is frequently used to generate cationic gold(I) species from stable phosphinegold(I) chloride precursors. These cationic gold catalysts are highly effective in activating alkynes, allenes, and alkenes towards nucleophilic attack.
Application Example: Intramolecular Hydroarylation of Allenes
A notable application is the intramolecular hydroarylation of allenes to synthesize vinyl-substituted benzocycles. The use of a phosphite (B83602) gold(I) chloride in combination with AgPF6 generates a highly electrophilic catalyst capable of promoting this transformation under mild conditions.[1][2]
Quantitative Data:
| Catalyst System | Silver Salt | Yield (%) |
| (PhO)3PAuCl | AgPF6 | 85 |
| (PhO)3PAuCl | AgSbF6 | 90 |
| (PhO)3PAuCl | AgOTf | 75 |
| (PhO)3PAuCl | AgBF4 | 80 |
| Data sourced from studies on intramolecular allene (B1206475) hydroarylation.[1][2] |
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroarylation of an Allene
Materials:
-
Arene-allene substrate (1.0 equiv)
-
(Triphenylphosphite)gold(I) chloride ((PhO)3PAuCl) (0.05 equiv)
-
This compound (AgPF6) (0.05 equiv)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (triphenylphosphite)gold(I) chloride (0.05 equiv) and this compound (0.05 equiv).
-
Add anhydrous dichloromethane to dissolve the solids. A white precipitate of silver chloride (AgCl) should form.
-
Stir the mixture at room temperature for 15 minutes to ensure complete halide abstraction.
-
Add a solution of the arene-allene substrate (1.0 equiv) in anhydrous dichloromethane to the catalyst mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a short pad of silica (B1680970) gel or celite to remove the precipitated AgCl and the catalyst residue.
-
Wash the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinylbenzocycle.
Caption: Experimental workflow for gold-catalyzed hydroarylation.
Palladium, Rhodium, and Iridium Catalysis
In catalysis involving palladium, rhodium, and iridium, halide abstraction by AgPF6 is crucial for generating cationic intermediates for a variety of transformations, including cross-coupling reactions, asymmetric hydrogenations, and C-H activation. The resulting cationic species are often more reactive and can provide access to different reactivity profiles compared to their neutral counterparts.
Conceptual Catalytic Cycle:
The general catalytic cycle for a cross-coupling reaction initiated by halide abstraction is depicted below. The active cationic catalyst, generated by the removal of a halide ligand, undergoes oxidative addition, transmetalation, and reductive elimination to afford the coupled product and regenerate the active catalyst.
Caption: A generalized catalytic cycle involving halide abstraction.
Note on Further Applications: While detailed protocols with AgPF6 are specifically highlighted for gold catalysis due to direct literature evidence, the principle of halide abstraction is broadly applicable. Researchers are encouraged to adapt the provided general protocols for palladium, rhodium, and iridium systems, with the understanding that reaction conditions (e.g., solvent, temperature, ligand) will need to be optimized for each specific transformation.
Safety and Handling
This compound is a moisture-sensitive and light-sensitive solid. It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere. Handle AgPF6 in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water.
Conclusion
This compound is a highly effective reagent for halide abstraction in catalysis, enabling the generation of reactive cationic metal species. This approach has proven valuable in a multitude of catalytic reactions, offering milder reaction conditions and unique reactivity. The protocols and data presented herein provide a practical guide for researchers to successfully implement AgPF6 in their synthetic endeavors, paving the way for the development of novel and efficient catalytic methodologies.
References
Application Notes and Protocols for the Preparation of Cationic Metal Complexes with Silver Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cationic metal complexes utilizing silver hexafluorophosphate (B91526) (AgPF₆). This reagent is instrumental in inorganic and organometallic chemistry for the abstraction of halide ligands to generate highly reactive cationic metal centers, which are pivotal in catalysis and the development of novel therapeutic agents.
Introduction to Cationic Metal Complexes and the Role of Silver Hexafluorophosphate
Cationic metal complexes are coordination compounds that possess a net positive charge. This charge imparts unique reactivity, making them valuable as catalysts and therapeutic agents. The synthesis of these complexes often involves the abstraction of an anionic ligand, typically a halide, from a neutral metal precursor.
This compound is a widely used reagent for this purpose due to two key properties:
-
High Halide Affinity: Silver(I) ions have a strong affinity for halide ions (Cl⁻, Br⁻, I⁻), leading to the precipitation of insoluble silver halides (AgX). This precipitation drives the reaction forward, favoring the formation of the cationic metal complex.
-
Weakly Coordinating Anion: The hexafluorophosphate (PF₆⁻) anion is large, sterically hindered, and has a low charge density, making it a very weakly coordinating anion. This ensures that the cationic metal center remains highly reactive and available for coordination with other substrates or for catalytic activity.
The general reaction can be represented as:
LₙM-X + AgPF₆ ⟶ [LₙM]⁺PF₆⁻ + AgX(s)
Where:
-
L = Ligand
-
M = Metal center
-
X = Halide
Applications in Drug Development
Cationic metal complexes, particularly those of ruthenium and gold, have emerged as promising candidates for anticancer drug development. Their mechanisms of action are often distinct from traditional platinum-based drugs, offering potential advantages in overcoming drug resistance.
Key Mechanistic Insights:
-
Induction of Apoptosis: Many cationic metal complexes exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells. A primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
-
Mitochondrial Targeting: The positive charge of these complexes can facilitate their accumulation within the negatively charged mitochondria of cancer cells. This targeted accumulation disrupts mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c.
-
Signaling Pathway Modulation: These complexes can interfere with key cellular signaling pathways that regulate cell survival and proliferation, such as the ERK/Akt pathway.
Below is a diagram illustrating the proposed mechanism of action for certain anticancer cationic metal complexes.
Caption: Proposed mechanism of anticancer cationic metal complexes.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative cationic metal complexes using this compound.
Synthesis of a Cationic Ruthenium(II) Piano-Stool Complex
This protocol describes the synthesis of a cationic ruthenium(II) "piano-stool" complex, a class of compounds with significant catalytic and medicinal potential. The synthesis involves the reaction of a dimeric ruthenium precursor with a phosphine (B1218219) ligand in the presence of AgPF₆.
Materials:
-
[(η⁶-p-cymene)RuCl₂]₂
-
Triphenylphosphine (B44618) (PPh₃)
-
This compound (AgPF₆)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filter cannula
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [(η⁶-p-cymene)RuCl₂]₂ (0.306 g, 0.5 mmol) in 20 mL of anhydrous dichloromethane.
-
In a separate flask, dissolve triphenylphosphine (0.262 g, 1.0 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the triphenylphosphine solution to the ruthenium dimer solution via a cannula. Stir the mixture at room temperature for 1 hour. The color of the solution should change from deep red to orange.
-
In a separate light-protected flask, dissolve this compound (0.253 g, 1.0 mmol) in 10 mL of anhydrous acetonitrile.
-
Slowly add the AgPF₆ solution to the reaction mixture. A white precipitate of AgCl will form immediately.
-
Stir the reaction mixture at room temperature for 4 hours, protected from light.
-
After 4 hours, filter the mixture through a cannula fitted with a filter paper or a Celite plug to remove the AgCl precipitate.
-
Wash the precipitate with a small amount of anhydrous dichloromethane (2 x 5 mL).
-
Combine the filtrate and washings and reduce the volume in vacuo to approximately 5 mL.
-
Add 50 mL of anhydrous diethyl ether to precipitate the product.
-
Collect the orange solid by filtration, wash with diethyl ether (3 x 10 mL), and dry under vacuum.
Characterization: The product, [Ru(η⁶-p-cymene)Cl(PPh₃)]PF₆, can be characterized by ¹H NMR, ³¹P NMR, FT-IR spectroscopy, and elemental analysis.
Synthesis of a Cationic Gold(I) N-Heterocyclic Carbene (NHC) Complex
This protocol outlines the synthesis of a cationic gold(I) complex bearing two N-heterocyclic carbene (NHC) ligands. These complexes are of great interest for their catalytic and medicinal properties.
Materials:
-
[Au(tht)Cl] (tht = tetrahydrothiophene)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (KOtBu)
-
This compound (AgPF₆)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Pentane, anhydrous
-
Standard Schlenk line equipment
Procedure:
-
Synthesis of the neutral [Au(IPr)Cl] intermediate:
-
In a Schlenk flask under an inert atmosphere, suspend IPr·HCl (0.425 g, 1.0 mmol) and [Au(tht)Cl] (0.321 g, 1.0 mmol) in 20 mL of anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (0.112 g, 1.0 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent in vacuo. Extract the residue with dichloromethane and filter to remove KCl.
-
Evaporate the solvent to obtain [Au(IPr)Cl] as a white solid.
-
-
Synthesis of the cationic [Au(IPr)₂]PF₆ complex:
-
In a light-protected Schlenk flask, dissolve [Au(IPr)Cl] (0.622 g, 1.0 mmol) and IPr·HCl (0.425 g, 1.0 mmol) in 30 mL of anhydrous dichloromethane.
-
Add this compound (0.253 g, 1.0 mmol) to the solution. A white precipitate of AgCl will form.
-
Stir the reaction at room temperature for 12 hours.
-
Filter the reaction mixture to remove AgCl.
-
Reduce the volume of the filtrate in vacuo and precipitate the product by adding pentane.
-
Collect the white solid, wash with pentane, and dry under vacuum.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the preparation of cationic metal complexes using this compound.
Table 1: Synthesis of Cationic Ruthenium(II) Complexes
| Precursor | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [(η⁶-p-cymene)RuCl₂]₂ | PPh₃ | CH₂Cl₂/CH₃CN | 25 | 4 | 85-95 |
| [(η⁶-benzene)RuCl₂]₂ | dppe | CH₂Cl₂/CH₃CN | 25 | 6 | 80-90 |
| [Ru(bpy)₂Cl₂] | - | CH₃CN | 80 | 12 | >90 |
dppe = 1,2-bis(diphenylphosphino)ethane; bpy = 2,2'-bipyridine
Table 2: Synthesis of Cationic Gold(I) Complexes
| Precursor | Ligand(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Au(tht)Cl] | 2 equiv. PPh₃ | CH₂Cl₂ | 25 | 2 | >95 |
| [Au(IPr)Cl] | IPr·HCl | CH₂Cl₂ | 25 | 12 | 80-90 |
| [Au(SMe₂)Cl] | dppm | CH₂Cl₂ | 25 | 4 | 85-95 |
dppm = bis(diphenylphosphino)methane
Workflow for Discovery and Screening of Cationic Metal Complexes
The development of new cationic metal complexes for applications in catalysis or drug development often follows a systematic workflow, as depicted in the diagram below.
Caption: A generalized workflow for the discovery of new cationic metal complexes.
This workflow highlights the iterative nature of ligand design, synthesis, screening, and optimization required to develop effective cationic metal complexes for specific applications. High-throughput screening methods are often employed to rapidly assess the catalytic activity or cytotoxicity of a library of newly synthesized complexes. Promising "hits" are then subjected to more detailed mechanistic studies and lead optimization through structure-activity relationship (SAR) studies.
Application Notes and Protocols: Silver Hexafluorophosphate as an Oxidant and Catalyst in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of silver hexafluorophosphate (B91526) (AgPF₆) in various chemical transformations. AgPF₆ is a versatile reagent, acting as a potent oxidant and a catalyst in a range of organic and organometallic reactions. Its utility stems from the high reactivity of the silver(I) ion and the non-coordinating nature of the hexafluorophosphate anion (PF₆⁻).
Single-Electron Transfer Oxidant
Silver hexafluorophosphate serves as an effective single-electron oxidant, capable of oxidizing various substrates, most notably organometallic compounds. In these reactions, the Ag(I) ion is reduced to metallic silver (Ag(0)), which often precipitates from the reaction mixture. A classic example is the oxidation of ferrocene (B1249389).
Application Note: Oxidation of Ferrocene
The oxidation of ferrocene to the ferrocenium (B1229745) ion is a straightforward and illustrative example of the oxidizing power of AgPF₆.[1] This reaction is driven by the favorable reduction potential of Ag(I) and results in the formation of the stable 17-electron ferrocenium cation, which is isolated as its hexafluorophosphate salt. The resulting deep blue ferrocenium hexafluorophosphate is a stable salt, useful in various electrochemical and synthetic applications.
Quantitative Data: Oxidation of Ferrocene
| Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ferrocene | AgPF₆ | Dichloromethane (B109758) | 25 | 1 | >95 |
Experimental Protocol: Synthesis of Ferrocenium Hexafluorophosphate
-
Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve ferrocene (1.00 g, 5.38 mmol) in 25 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: In a separate flask, dissolve this compound (1.36 g, 5.38 mmol) in 15 mL of anhydrous dichloromethane.
-
Addition: Slowly add the AgPF₆ solution to the stirring ferrocene solution at room temperature over 10 minutes.
-
Observation: A rapid color change from orange to deep blue will be observed, along with the formation of a grey precipitate (metallic silver).
-
Stirring: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete reaction.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the precipitated silver metal.
-
Isolation: Reduce the volume of the blue filtrate in vacuo to approximately 10 mL. Add 50 mL of diethyl ether to precipitate the product.
-
Purification: Collect the blue crystalline solid by vacuum filtration, wash with two 10 mL portions of diethyl ether, and dry under vacuum.
-
Characterization: The final product, ferrocenium hexafluorophosphate, can be characterized by IR spectroscopy and melting point analysis.
Catalyst for Enantioselective Sulfimidation
AgPF₆, in combination with chiral ligands, is a powerful catalyst for asymmetric synthesis. One such application is the enantioselective sulfimidation of sulfides, a key transformation for the synthesis of chiral sulfur-containing compounds used in drug development.
Application Note: Silver-Catalyzed Enantioselective Sulfimidation
The combination of AgPF₆ with a chiral phenanthroline ligand creates a catalytic system capable of mediating the reaction between a sulfide (B99878) and a nitrene source (e.g., PhI=NNs) to produce a chiral sulfimide.[2][3] The reaction proceeds with high yields and excellent enantioselectivity (ee). Mechanistic studies suggest the formation of a heteroleptic silver complex as the active catalytic species.[3] The choice of an achiral co-ligand, such as 1,10-phenanthroline (B135089), can be crucial for achieving high selectivity.
Quantitative Data: Enantioselective Sulfimidation of 3-(Methylthio)quinolone
| Substrate | Nitrene Source | Catalyst System | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 3-(Methylthio)quinolone | PhI=NNs | AgPF₆ / Chiral Phenanthroline Ligand / 1,10-Phenanthroline | 10 / 12 / 10 | Dichloromethane | 44-99 | 70-99 |
Experimental Protocol: General Procedure for Enantioselective Sulfimidation
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add AgPF₆ (0.02 mmol, 10 mol%), the chiral phenanthroline ligand (0.024 mmol, 12 mol%), and 1,10-phenanthroline (0.02 mmol, 10 mol%). Add 1.0 mL of anhydrous dichloromethane and stir the mixture for 30 minutes at room temperature.
-
Reaction Setup: In a separate Schlenk tube, dissolve the sulfide substrate (0.2 mmol, 1.0 equiv) and the nitrene source (e.g., PhI=NNs, 0.24 mmol, 1.2 equiv) in 1.0 mL of anhydrous dichloromethane.
-
Initiation: Cool the substrate solution to the desired reaction temperature (e.g., 0 °C or -20 °C) and add the pre-formed catalyst solution via syringe.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of a saturated aqueous solution of Na₂S₂O₃.
-
Work-up: Dilute the mixture with dichloromethane and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral sulfimide.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Catalyst for Hydrosilylation of Aldehydes
While direct hydrogenation using H₂ with AgPF₆ is not common, it is an effective catalyst for the hydrosilylation of aldehydes, which is a related reductive transformation. This reaction provides a mild and efficient route to silyl (B83357) ethers, which are protected forms of alcohols.
Application Note: Hydrosilylation of Aldehydes
AgPF₆, typically in the presence of a phosphine (B1218219) or N-heterocyclic carbene (NHC) co-ligand, catalyzes the addition of a silane (B1218182) (R₃SiH) across the carbonyl group of an aldehyde.[4] This process is highly chemoselective for aldehydes over ketones. The reaction proceeds under mild conditions to afford silyl ethers in high yields.
Quantitative Data: Hydrosilylation of Benzaldehyde
| Substrate | Silane | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) |
| Benzaldehyde | PhMe₂SiH | AgPF₆ / IPr (NHC ligand) | 3 | THF | 70 | High |
Experimental Protocol: General Procedure for Hydrosilylation of Aldehydes
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add AgPF₆ (0.015 mmol, 3 mol%) and the NHC or phosphine ligand (e.g., IPr, 0.015 mmol, 3 mol%) to a dry vial. Add 1 mL of anhydrous THF and stir for 15 minutes.
-
Reaction Setup: In a separate dry vial, dissolve the aldehyde (0.5 mmol, 1.0 equiv) in 1 mL of anhydrous THF.
-
Addition: Add the silane (e.g., dimethylphenylsilane, 0.6 mmol, 1.2 equiv) to the aldehyde solution, followed by the catalyst solution.
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 70 °C).
-
Monitoring: Monitor the reaction by GC-MS or TLC until the starting aldehyde is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting silyl ether can be purified by flash chromatography or distillation if necessary.
Co-catalyst in C-H Bond Activation
In many modern synthetic methodologies, particularly in transition-metal-catalyzed C-H activation, AgPF₆ plays a crucial role not as a direct oxidant of the organic substrate, but as a halide scavenger to generate a more reactive, cationic catalyst.
Application Note: Role in Rhodium-Catalyzed C-H Activation
In rhodium(III)-catalyzed C-H functionalization reactions, a common pre-catalyst is a rhodium(III) chloride dimer, such as [CpRhCl₂]₂. This pre-catalyst is often unreactive on its own. The addition of AgPF₆ facilitates the abstraction of the chloride ligands to form a highly electrophilic and catalytically active cationic rhodium species, [CpRh(III)]²⁺. This process is driven by the precipitation of insoluble silver chloride (AgCl). The resulting cationic rhodium catalyst can then proceed through the C-H activation catalytic cycle.
Experimental Protocol: Representative Setup for C-H Activation
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the rhodium pre-catalyst (e.g., [Cp*RhCl₂]₂, 0.01 mmol, 2 mol%), this compound (0.04 mmol, 8 mol%), and any necessary ligand or additive.
-
Solvent and Substrates: Add the anhydrous solvent (e.g., 1,2-dichloroethane), followed by the substrate containing the C-H bond to be functionalized (0.5 mmol, 1.0 equiv) and the coupling partner (e.g., an alkene or alkyne, 0.75 mmol, 1.5 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by an appropriate method (LC-MS, GC-MS, or TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a short plug of silica gel or Celite® to remove the silver salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired product.
Co-catalyst in Hydroacyloxylation of Alkynes
Similar to its role in C-H activation, AgPF₆ can act as a co-catalyst in other transformations, such as the gold-catalyzed hydroacyloxylation of alkynes.
Application Note: Gold-Catalyzed Intermolecular Hydroacyloxylation of Alkynes
In the addition of carboxylic acids to alkynes, gold(I) catalysts are highly effective. Often, a gold(I) chloride pre-catalyst like [AuCl(PPh₃)] is used. To generate the active cationic gold(I) catalyst, [Au(PPh₃)]⁺, a halide scavenger is required. AgPF₆ is an excellent choice for this purpose, as it cleanly abstracts the chloride to form AgCl and the active catalytic species.[2] This allows the reaction to proceed efficiently, yielding enol esters.
Quantitative Data: Gold/Silver-Catalyzed Hydroacyloxylation of Iodoalkynes
| Substrate | Carboxylic Acid | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) |
| Iodoalkyne | Various | [AuCl(PPh₃)] / AgPF₆ | 5 / 5 | Toluene (B28343) | 25 | High |
Experimental Protocol: Representative Gold/Silver-Catalyzed Hydroacyloxylation
-
Catalyst Activation: In a dry reaction vessel under an inert atmosphere, suspend the gold(I) pre-catalyst [AuCl(PPh₃)] (0.025 mmol, 5 mol%) and AgPF₆ (0.025 mmol, 5 mol%) in anhydrous toluene (2 mL). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add the alkyne (0.5 mmol, 1.0 equiv) and the carboxylic acid (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) until the starting materials are consumed, as monitored by TLC.
-
Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite® to remove precipitated salts.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Diagrams
Caption: Experimental workflow for the oxidation of ferrocene using AgPF₆.
Caption: Role of AgPF₆ in activating a rhodium C-H functionalization pre-catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Acetonitrile Complexes using Silver Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver hexafluorophosphate (B91526) (AgPF₆) is a versatile and highly effective reagent in inorganic and organometallic chemistry for the synthesis of cationic metal complexes. Its primary application lies in the abstraction of halide ligands (Cl⁻, Br⁻, I⁻) from neutral metal-halide precursors. This process is driven by the precipitation of the corresponding insoluble silver halide (AgX), which effectively removes the halide from the reaction equilibrium. When conducted in acetonitrile (B52724) (MeCN), this halide abstraction methodology provides a clean and efficient route to solvated cationic metal-acetonitrile complexes. These complexes are often valuable as starting materials for further ligand substitution reactions, catalysts, and precursors for novel materials.
The general principle of this synthetic strategy is illustrated by the following reaction scheme:
[LₙM-X] + AgPF₆ + m MeCN → [LₙM(MeCN)ₘ]⁺[PF₆]⁻ + AgX(s)
Where:
-
[LₙM-X] is a neutral metal-halide complex (M = transition metal; L = other ligands; X = Cl, Br, I).
-
AgPF₆ is the halide abstraction agent.
-
MeCN is both the solvent and the incoming ligand.
-
[LₙM(MeCN)ₘ]⁺[PF₆]⁻ is the desired cationic metal-acetonitrile complex.
-
AgX(s) is the precipitated silver halide.
This document provides detailed application notes and experimental protocols for the synthesis of various transition metal-acetonitrile complexes utilizing silver hexafluorophosphate.
Key Applications
-
Generation of Cationic Catalysts: Acetonitrile ligands are labile and can be readily displaced by other donor molecules, making these complexes excellent precursors for a wide range of catalysts.
-
Synthesis of Novel Coordination Compounds: The cationic metal-acetonitrile complexes serve as versatile starting materials for the synthesis of more elaborate coordination compounds by subsequent ligand exchange reactions.
-
Electrochemical Studies: The use of the weakly coordinating hexafluorophosphate anion is advantageous in electrochemical studies as it is generally electrochemically inert over a wide potential window.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of representative transition metal-acetonitrile complexes using this compound. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as the starting materials and products can be sensitive to air and moisture. Anhydrous solvents are essential for these reactions.
Protocol 1: Synthesis of Hexakis(acetonitrile)cobalt(II) Hexafluorophosphate, [Co(MeCN)₆][PF₆]₂
This protocol details the synthesis of a homoleptic cobalt(II)-acetonitrile complex from anhydrous cobalt(II) bromide.[1]
Materials:
-
Anhydrous Cobalt(II) bromide (CoBr₂)
-
This compound (AgPF₆)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous diethyl ether
-
Celite®
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve anhydrous CoBr₂ (200 mg, 0.9 mmol) in 10 mL of anhydrous acetonitrile.
-
In a separate Schlenk flask, dissolve AgPF₆ (465 mg, 1.8 mmol) in 5 mL of anhydrous acetonitrile.
-
Slowly add the AgPF₆ solution dropwise to the stirring cobalt solution. A precipitate of AgBr will form immediately.
-
Allow the resulting pink-red slurry to stir overnight at room temperature to ensure complete reaction.
-
Prepare a filtration setup with a pad of dried Celite® on a fritted glass filter under an inert atmosphere.
-
Filter the reaction slurry through the Celite® pad to remove the precipitated AgBr.
-
Remove the solvent from the clear filtrate under vacuum to yield a solid product.
-
Recrystallize the crude product from a minimal amount of hot anhydrous acetonitrile, followed by the slow addition of anhydrous diethyl ether to induce precipitation.
-
Isolate the resulting pink solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Yield: 385 mg (72%)
Protocol 2: General Procedure for the Synthesis of Cationic Acetonitrile Complexes of Palladium(II) and Platinum(II)
While a specific, detailed protocol for the synthesis of simple tetra-acetonitrile complexes of palladium and platinum via halide abstraction with AgPF₆ was not found in the immediate search results, the general methodology is well-established. Silver salts are frequently used as halide scavengers for palladium derivatives.[2] The following is a generalized protocol based on this principle.
Materials:
-
Palladium(II) chloride (PdCl₂) or Platinum(II) chloride (PtCl₂)
-
This compound (AgPF₆)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous diethyl ether or pentane (B18724)
Procedure:
-
Suspend the metal chloride (e.g., PdCl₂, 1 mmol) in anhydrous acetonitrile (15-20 mL) in a Schlenk flask under an inert atmosphere. Note: Simple metal halides have low solubility. Using a more soluble precursor like [PdCl₂(MeCN)₂] can improve reaction rates.
-
In a separate flask, dissolve AgPF₆ (2 mmol for a 2+ complex) in a minimal amount of anhydrous acetonitrile.
-
Add the AgPF₆ solution to the stirring suspension of the metal chloride.
-
Stir the reaction mixture at room temperature for 12-24 hours, protected from light (as silver salts can be light-sensitive).
-
Filter the mixture through a pad of Celite® to remove the precipitated AgCl.
-
Wash the filtrate with anhydrous acetonitrile.
-
Concentrate the filtrate under vacuum until precipitation begins.
-
Add anhydrous diethyl ether or pentane to complete the precipitation of the product.
-
Isolate the solid product by filtration, wash with the precipitating solvent, and dry under vacuum.
Data Presentation
The following tables summarize quantitative data for representative metal-acetonitrile complexes synthesized using this compound or related silver salts.
Table 1: Reaction Parameters and Yields
| Complex | Metal Precursor | Silver Salt | Molar Ratio (Metal:Ag) | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | [Co(MeCN)₆][PF₆]₂ | CoBr₂ | AgPF₆ | 1:2 | MeCN | 72 |[1] | | [(MeCN)₄Co(C₄F₈)][PF₆] | CoBr₂ | AgPF₆ | 1:2.5 | MeCN | 48 |[1] | | --INVALID-LINK-- | [Ir(ppy)₂Cl]₂ | AgPF₆ | 1:2.2 (per Ir) | CH₂Cl₂/MeCN | Not Specified | |
Table 2: Spectroscopic and Analytical Data
| Complex | Formula | ¹⁹F NMR (δ, ppm in CD₃CN) | Elemental Analysis (Calcd./Found) | Reference |
| [Co(MeCN)₆][PF₆]₂ | C₁₂H₁₈CoF₁₂N₆P₂ | -73.6 (d, J = 706.4 Hz) | C: 24.22/23.54, H: 3.05/3.05 | [1] |
| [(MeCN)₄Co(C₄F₈)][PF₆] | C₁₂H₁₂CoF₁₄N₄P | -73.4 (d, J = 706.4 Hz), -94.6 (s), -136.3 (s) | C: 25.37/25.47, H: 2.13/2.21 | [1] |
Visualizations
General Workflow for Acetonitrile Complex Synthesis
Caption: General experimental workflow for the synthesis of acetonitrile complexes.
Reaction Pathway for Halide Abstraction
Caption: Reaction pathway illustrating halide abstraction by AgPF₆.
References
Silver Hexafluorophosphate: A Versatile Reagent in the Synthesis of Novel Materials
Introduction
Silver hexafluorophosphate (B91526) (AgPF₆) has emerged as a pivotal reagent in synthetic chemistry, enabling the development of a diverse array of novel materials. Its utility stems from a unique combination of properties: it serves as an excellent source of silver(I) ions, and its hexafluorophosphate anion is weakly coordinating. This latter characteristic is crucial as it prevents the anion from strongly binding to metal centers, thereby preserving their reactivity.[1] AgPF₆ is particularly valued for its ability to abstract halides, generating highly reactive cationic metal complexes, and for its catalytic activity in a range of organic transformations.[2] This document provides detailed application notes and protocols for the use of silver hexafluorophosphate in the synthesis of innovative materials, aimed at researchers, scientists, and professionals in drug development.
Key Applications
This compound finds broad application in several areas of materials synthesis, including:
-
Catalysis: AgPF₆ is an effective catalyst for various organic reactions, including sulfimidation, hydrogenation of aldehydes, and hydroacyloxylation of alkynes.[3]
-
Coordination Chemistry: It is extensively used in the synthesis of coordination polymers and supramolecular assemblies, where the silver(I) ion acts as a versatile node for constructing intricate architectures.
-
Organometallic Chemistry: Its ability to abstract halides is instrumental in the preparation of reactive cationic organometallic complexes.[2]
Application Note 1: Silver-Catalyzed Enantioselective Sulfimidation
The enantioselective sulfimidation of sulfides is a powerful method for the synthesis of chiral sulfimides, which are valuable building blocks in medicinal chemistry. A silver-based catalyst system, often employing a chiral ligand, can effectively promote this transformation with high yields and enantioselectivities.
Reaction Principle:
The catalytic cycle is believed to involve the formation of a chiral silver-nitrene intermediate. The chiral ligand environment around the silver center directs the approach of the sulfide, leading to the enantioselective formation of the C-S bond. Hydrogen bonding interactions between the ligand and the substrate can play a crucial role in achieving high enantiocontrol.
Experimental Protocol: Enantioselective Sulfimidation of 3-(Phenylthio)quinolone
This protocol is adapted from the work of Annapureddy R., et al. (2021).[4]
Materials:
-
3-(Phenylthio)quinolone
-
PhI=NNs (N-nosyliminophenyliodinane)
-
This compound (AgPF₆)
-
Chiral phenanthroline ligand
-
1,10-Phenanthroline (B135089) (achiral co-ligand)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the chiral phenanthroline ligand (0.006 mmol, 1.2 equiv) and 1,10-phenanthroline (0.005 mmol, 1.0 equiv) in dichloromethane (1.0 mL).
-
Add this compound (0.005 mmol, 1.0 equiv) to the solution and stir for 30 minutes at room temperature to pre-form the catalyst.
-
Add 3-(phenylthio)quinolone (0.05 mmol, 1.0 equiv) to the reaction mixture.
-
Finally, add PhI=NNs (0.10 mmol, 2.0 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired chiral sulfimide.
Data Presentation:
| Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 3-(Phenylthio)quinolone | 95 | 92 |
| 3-(4-Chlorophenylthio)quinolone | 92 | 90 |
| 3-(4-Methylphenylthio)quinolone | 96 | 93 |
Note: Yields and ee values are representative and may vary depending on the specific substrate and reaction conditions.
Logical Relationship Diagram:
Caption: Catalytic cycle for silver-catalyzed enantioselective sulfimidation.
Application Note 2: Silver-Catalyzed Hydrogenation of Aldehydes in Water
The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis. The use of water as a solvent offers significant environmental and economic advantages. A silver-catalyzed system has been developed for the efficient hydrogenation of a wide range of aldehydes in water.
Reaction Principle:
The reaction is thought to proceed via the activation of molecular hydrogen by a silver complex, forming a silver hydride species. This hydride then reduces the carbonyl group of the aldehyde to the corresponding alcohol. The use of specific phosphine (B1218219) ligands can be crucial for the catalytic activity.
Experimental Protocol: Hydrogenation of Benzaldehyde (B42025) in Water
This protocol is based on the findings of Jia Z., et al. (2013).[3]
Materials:
-
Benzaldehyde
-
This compound (AgPF₆)
-
Bulky monodentate phosphine ligand (e.g., XPhos)
-
Water (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, combine this compound (0.01 mmol, 1 mol%) and the phosphine ligand (0.012 mmol, 1.2 mol%).
-
Evacuate and backfill the reactor with hydrogen gas three times.
-
Add degassed water (2.0 mL) and benzaldehyde (1.0 mmol, 1.0 equiv) to the reactor via syringe.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After completion, cool the reactor to room temperature and carefully release the pressure.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Presentation:
| Aldehyde | Product | Conversion (%) |
| Benzaldehyde | Benzyl (B1604629) alcohol | >99 |
| 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methanol | >99 |
| Cinnamaldehyde | Cinnamyl alcohol | 95 |
Note: Conversions are representative and depend on reaction time, temperature, and pressure.
Experimental Workflow Diagram:
Caption: Workflow for silver-catalyzed hydrogenation of aldehydes.
Application Note 3: Synthesis of Silver(I) Coordination Polymers
Silver(I) ions are excellent candidates for the construction of coordination polymers due to their flexible coordination geometries. This compound is a preferred precursor because the PF₆⁻ anion is weakly coordinating and less likely to interfere with the formation of the desired framework.
Synthesis Principle:
The synthesis typically involves the self-assembly of silver(I) ions with a multitopic organic ligand in a suitable solvent. The resulting structure is dictated by the coordination preferences of the silver ion, the geometry of the organic linker, and the reaction conditions (e.g., solvent, temperature, and stoichiometry).
Experimental Protocol: Synthesis of a 1D Silver(I) Coordination Polymer with 4,4'-Bipyridine (B149096)
Materials:
-
This compound (AgPF₆)
-
4,4'-Bipyridine
-
Methanol (B129727) (MeOH)
-
Diethyl ether
Procedure:
-
In a clean test tube, dissolve this compound (0.1 mmol) in methanol (5 mL).
-
In a separate test tube, dissolve 4,4'-bipyridine (0.1 mmol) in methanol (5 mL).
-
Slowly diffuse the 4,4'-bipyridine solution into the this compound solution by layering diethyl ether on top of the silver salt solution, followed by the ligand solution.
-
Allow the mixture to stand undisturbed at room temperature for several days.
-
Colorless crystals of the coordination polymer will form at the interface.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Data Presentation:
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Ag-N bond lengths (Å) | 2.15 - 2.20 |
| Ag···Ag distance (Å) | > 3.5 |
Note: Crystallographic data are illustrative and specific to a particular structure.
Signaling Pathway Diagram (Self-Assembly Process):
Caption: Self-assembly of a 1D silver(I) coordination polymer.
This compound is a powerful and versatile tool in the synthesis of novel materials. Its ability to act as a catalyst and a precursor for coordination complexes has led to significant advancements in organic synthesis and materials science. The protocols outlined in this document provide a starting point for researchers to explore the vast potential of this reagent in their own work. Careful handling and adherence to safety precautions are essential when working with this compound and its derivatives.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Highly chemoselective hydrogenation of active benzaldehydes to benzyl alcohols catalyzed by bimetallic nanoparticles | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Silver Hexafluorophosphate
For researchers, scientists, and drug development professionals utilizing silver hexafluorophosphate (B91526) (AgPF₆), ensuring its complete dissolution is critical for the success of experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered with this versatile but sensitive reagent.
Troubleshooting Guide
Difficulties in dissolving silver hexafluorophosphate can often be attributed to solvent choice, ambient moisture, or the intrinsic properties of the salt. The following table summarizes the solubility of AgPF₆ in various common laboratory solvents. Please note that quantitative solubility data for this compound is not widely published. The information provided is based on qualitative descriptions from chemical suppliers and scientific literature.
Data Presentation: Solubility of this compound
| Solvent | Formula | Polarity | Solubility | Remarks |
| Water | H₂O | High | Soluble[1] | AgPF₆ is hygroscopic and sensitive to moisture.[1][2][3] Dissolution in water may lead to decomposition over time, especially if exposed to light. |
| Acetonitrile (B52724) | CH₃CN | High | Soluble[1][2][4] | A common solvent for reactions involving AgPF₆, particularly for halide abstraction.[5] |
| Toluene | C₇H₈ | Low | Soluble[1][2][4] | Often used in organic synthesis where a non-polar environment is required. |
| Benzene | C₆H₆ | Low | Soluble[1][2][4] | Another suitable non-polar solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble | A versatile solvent for many organic reactions. |
| Nitromethane | CH₃NO₂ | High | Soluble[3] | A polar aprotic solvent that can be effective for dissolving silver salts. |
| Ethers (e.g., Diethyl ether, THF) | R-O-R' | Low-Medium | Soluble[3] | Solubility may vary depending on the specific ether. |
Experimental Protocol: Dissolving this compound
This protocol outlines a general procedure for dissolving AgPF₆, with special considerations for its sensitive nature.
Objective: To prepare a clear, fully dissolved solution of this compound for use in a chemical reaction.
Materials:
-
This compound (AgPF₆) powder
-
Anhydrous solvent of choice (e.g., acetonitrile, dichloromethane)
-
Dry glassware (e.g., Schlenk flask, round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Glovebox (recommended)
Procedure:
-
Preparation of Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: If available, perform all manipulations within a glovebox to minimize exposure to atmospheric moisture. If a glovebox is not available, use Schlenk line techniques to maintain an inert atmosphere.
-
Weighing: In the inert atmosphere, weigh the desired amount of AgPF₆ powder and add it to the reaction flask.
-
Solvent Addition: Add the desired volume of anhydrous solvent to the flask via a syringe or cannula.
-
Dissolution:
-
Begin stirring the mixture at room temperature.
-
Observe the dissolution process. If the solid does not dissolve completely, consider the following troubleshooting steps.
-
-
Troubleshooting Incomplete Dissolution:
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minute intervals to aid in the breakdown of solid agglomerates.
-
Gentle Warming: If sonication is ineffective, gently warm the mixture using a water bath. Do not exceed the boiling point of the solvent. Be aware that heating can potentially lead to decomposition of the AgPF₆.[3]
-
Co-solvent Addition: If the salt remains insoluble, the addition of a small amount of a co-solvent in which AgPF₆ has higher solubility (e.g., a few drops of acetonitrile into dichloromethane) may be effective.
-
-
Filtration (Optional): If a completely clear solution is required and minor impurities are suspected, the solution can be filtered through a dry, inert filter medium (e.g., a syringe filter compatible with the solvent) under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored (yellow to pale brown). Is it still usable?
A1: A yellow to pale brown coloration is common for this compound and does not necessarily indicate decomposition.[2] However, a significant darkening or change in texture could be a sign of degradation due to exposure to light or moisture. It is always best to use fresh, properly stored material for sensitive reactions.
Q2: I observed a precipitate forming after dissolving AgPF₆ in my reaction mixture. What could be the cause?
A2: Precipitate formation can occur for several reasons:
-
Halide Abstraction: AgPF₆ is frequently used to abstract halide ions (Cl⁻, Br⁻, I⁻) from other reagents, forming insoluble silver halides (AgCl, AgBr, AgI).[5] This is often the intended purpose of using AgPF₆.
-
Reaction with Impurities: Trace amounts of water or other impurities in the solvent or on the glassware can react with AgPF₆.
-
Temperature Effects: Changes in temperature can affect the solubility of AgPF₆ or other components in the reaction mixture, leading to precipitation.
Q3: How should I properly store this compound?
A3: this compound is sensitive to light and moisture.[3] It should be stored in a tightly sealed, opaque container in a cool, dry place, preferably in a desiccator or a glovebox. Storing under an inert atmosphere of nitrogen or argon is also recommended to prolong its shelf life.
Q4: What are the primary safety precautions when handling this compound?
A4: this compound is a corrosive material that can cause severe skin burns and eye damage. Always handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood or a glovebox.
Visualizing the Workflow
The following diagram illustrates a logical workflow for selecting a suitable solvent and troubleshooting solubility issues with this compound.
References
preventing decomposition of silver hexafluorophosphate during reactions
Welcome to the technical support center for silver hexafluorophosphate (B91526) (AgPF6). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of AgPF6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is silver hexafluorophosphate and what are its primary applications?
A1: this compound (AgPF₆) is an inorganic salt that appears as a white to light beige crystalline solid.[1][2] It is widely used in inorganic and organometallic chemistry.[1][3] Its main function is to replace halide ligands with the weakly coordinating hexafluorophosphate (PF₆⁻) anion.[3][4] This process is driven by the precipitation of the corresponding silver halide (e.g., AgCl, AgBr), which can generate highly electrophilic and reactive cationic metal complexes.[1][5] AgPF₆ also serves as a catalyst for various organic transformations and can act as an oxidant.[4][6][7]
Q2: What are the main causes of AgPF6 decomposition?
A2: AgPF6 is sensitive to several environmental factors. The primary causes of decomposition are:
-
Moisture: It is hygroscopic and can decompose in the presence of water, potentially releasing hazardous hydrofluoric acid (HF).[5]
-
Light: AgPF6 is photosensitive. Exposure to light can cause it to darken due to the formation of metallic silver.[5]
-
Heat: The compound decomposes upon heating.[5] Its listed melting point is 102 °C, at which point decomposition occurs.[7][8] Thermal decomposition can generate irritating and highly toxic gases.[5][9]
Q3: How should AgPF6 be properly stored to ensure its stability?
A3: To maintain its integrity, AgPF6 must be stored under controlled conditions. It is crucial to protect it from light and moisture.[1] Store the compound in a tightly sealed, corrosion-resistant container in a cool, dry, and dark place.[9] For high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]
Q4: In which solvents is AgPF6 soluble?
A4: AgPF6 is soluble in water and a variety of polar organic solvents.[1][5] Common solvents include acetonitrile, nitromethane, benzene, and toluene.[5][8][10][11] However, when using it as a halide abstraction reagent, solvents in which the resulting silver halide is insoluble are preferred to drive the reaction to completion.
Q5: Is AgPF6 a hazardous substance?
A5: Yes, AgPF6 is classified as a corrosive material that can cause severe skin burns and eye damage.[2][7] It is essential to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats.[2][7] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or decomposition products.[9]
Troubleshooting Guides
This section addresses common issues encountered during reactions involving AgPF6.
Problem 1: The reaction mixture turns dark (grey, black, or purple) upon addition of AgPF6.
| Possible Cause | Troubleshooting Step | Explanation |
| Light-Induced Decomposition | Wrap the reaction vessel in aluminum foil or use amber glassware. | AgPF6 is light-sensitive and decomposes to form metallic silver, which appears as a dark precipitate.[5] |
| Oxidation of Reagents | Ensure all reagents and solvents are pure and deoxygenated. Run the reaction under an inert atmosphere (N₂ or Ar). | AgPF6 can act as an oxidant, reacting with sensitive substrates or impurities to produce silver metal.[4][10] |
| Thermal Decomposition | Maintain a low reaction temperature. If the reaction is exothermic, ensure efficient cooling and slow addition of reagents. | Although decomposition is noted at 102 °C, localized heating or reaction with other components could lower the decomposition temperature.[7] |
Problem 2: The reaction is sluggish or does not go to completion.
| Possible Cause | Troubleshooting Step | Explanation |
| Impure or Decomposed AgPF6 | Use a fresh bottle of AgPF6 or purify the existing stock. Check the appearance; it should be an off-white or light-colored powder.[1][2] | If the reagent has already been exposed to light or moisture, its reactivity will be compromised.[5] |
| Inappropriate Solvent Choice | Select a solvent in which AgPF6 is soluble but the silver halide byproduct is not.[4][5] | Precipitation of the silver halide is the driving force for many reactions involving AgPF6.[4][5] If the silver halide remains in solution, the equilibrium will not favor product formation. |
| Presence of Water | Use rigorously dried solvents and glassware. Perform the reaction under a strict inert atmosphere. | Water can react with and deactivate the AgPF6, leading to the formation of HF and other byproducts.[5] |
| Insufficient Reagent | Re-evaluate the stoichiometry of the reaction. Sometimes a slight excess of AgPF6 may be required. | Inaccurate calculations or impure starting materials can lead to an effective deficit of the reagent.[12] |
Problem 3: The product yield is low, and the crude NMR is complex.
| Possible Cause | Troubleshooting Step | Explanation |
| Decomposition of AgPF6 | Follow all recommended handling and reaction setup procedures to minimize light, moisture, and heat exposure. | Decomposition not only consumes the reagent but can also generate reactive species (e.g., HF, PF₅) that lead to side reactions and product degradation.[5] |
| Side Reactions with Solvent | Choose a non-coordinating and inert solvent. While dichloromethane (B109758) is common, ensure it is not reactive under your specific conditions. | The highly reactive cationic intermediates generated by AgPF6 can sometimes react with the solvent. |
| Product Instability | Check if the product itself is sensitive to the reaction conditions or workup procedure (e.g., acidic or basic washes).[13] | The desired product may be degrading after it is formed. |
| Extended Reaction Time | Monitor the reaction closely (e.g., by TLC or LCMS) and work it up as soon as it is complete. | Prolonged exposure to the reaction conditions can lead to the decomposition of both the product and any remaining AgPF6.[12] |
Data and Parameters
Table 1: Physical and Chemical Properties of AgPF6
| Property | Value | Source(s) |
| Chemical Formula | AgPF₆ | [4] |
| Molecular Weight | 252.83 g/mol | [4][7] |
| Appearance | White to light beige/yellow powder/solid | [1][2][11] |
| Melting Point | 102 °C (with decomposition) | [7][8] |
| Solubility | Soluble in water, acetonitrile, nitromethane, benzene, toluene | [1][5][8][10][11] |
| Sensitivity | Light, moisture, and heat sensitive | [1][5] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool, dry place (<15°C or +4°C recommended) | [1][8] |
| Atmosphere | Store under a dry, inert gas (e.g., N₂ or Ar) | [5] |
| Container | Tightly closed, corrosion-resistant container | [9] |
| Light Conditions | Protect from light (store in the dark) | [1][5][9] |
| Handling Area | Well-ventilated area or fume hood | [9] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [2][7] |
Experimental Protocols
Protocol 1: General Procedure for Halide Abstraction Using AgPF6
This protocol provides a general workflow for a reaction involving the abstraction of a halide ligand from a metal complex.
-
Preparation of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of dry nitrogen or argon.
-
Use anhydrous grade solvents. If necessary, further dry and deoxygenate solvents using an appropriate system (e.g., solvent purification system or distillation).
-
Ensure the starting materials are pure and dry.
-
-
Reaction Setup:
-
Assemble the reaction glassware (e.g., a Schlenk flask) under an inert atmosphere.
-
Wrap the exterior of the flask with aluminum foil to protect it from light.
-
Dissolve the halide-containing starting material in the chosen anhydrous solvent via cannula transfer.
-
Stir the solution and, if required, cool it to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate bath.
-
-
Addition of AgPF6:
-
In a separate Schlenk flask or glovebox, weigh the required amount of AgPF6 (typically 1.0-1.1 equivalents).
-
Add the solid AgPF6 to the reaction mixture in portions under a positive pressure of inert gas. Alternatively, dissolve it in a small amount of the reaction solvent and add it as a solution via cannula. Note: AgPF6 is often added as a solid to avoid solvent compatibility issues and ensure accurate stoichiometry.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at the specified temperature. A precipitate of the silver halide (e.g., AgCl, AgBr) should form.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, NMR, IR spectroscopy) by periodically taking aliquots under inert conditions.
-
-
Workup:
-
Once the reaction is complete, remove the precipitated silver halide by filtration through a pad of Celite or by centrifugation under an inert atmosphere.
-
Wash the solid residue with a small amount of the dry reaction solvent to recover any entrained product.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to yield the crude product, which can then be purified by standard methods such as recrystallization or chromatography.
-
Protocol 2: Purification of AgPF6 by Recrystallization
This protocol is adapted from literature procedures for purifying AgPF6 that may have partially decomposed.[6]
-
Dissolution: In a fume hood, carefully dissolve the crude AgPF6 in a minimal amount of deionized water at a moderately elevated temperature (40-50 °C). Caution: Handle with care due to potential HF formation.
-
Hot Filtration (Optional): If insoluble impurities (like metallic silver) are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the clear solution to 5-10 °C in an ice bath to induce crystallization of pure AgPF6.
-
Isolation: Collect the white crystalline product by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove residual water.
-
Drying: Dry the purified AgPF6 thoroughly under high vacuum (<1 mmHg) at a temperature between 40-60 °C for 8-12 hours to remove all traces of moisture and solvent.[6]
-
Storage: Immediately transfer the dry, purified product to a clean, dry container and store it in a desiccator in the dark under an inert atmosphere.
Visualizations
Diagram 1: AgPF6 Decomposition Pathways
Caption: Key environmental factors leading to the decomposition of this compound.
Diagram 2: Workflow for Minimizing AgPF6 Decomposition
References
- 1. adipogen.com [adipogen.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | AgF6P | CID 168464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. Buy this compound | 26042-63-7 [smolecule.com]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 26042-63-7 [chemicalbook.com]
- 9. This compound(26042-63-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
identifying and minimizing side products in reactions with silver hexafluorophosphate
Welcome to the Technical Support Center for identifying and minimizing side products in reactions involving silver hexafluorophosphate (B91526) (AgPF₆). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile yet reactive reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, reduce impurities, and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of silver hexafluorophosphate (AgPF₆) in organic synthesis?
This compound is a widely used reagent in organic and organometallic chemistry, primarily for two main purposes:
-
Halide Abstraction: AgPF₆ is an excellent halide abstracting agent. The silver(I) cation (Ag⁺) has a high affinity for halide ions (I⁻, Br⁻, Cl⁻), leading to the precipitation of the corresponding silver halide (AgX). This drives the reaction forward and generates a cationic species from the starting material, which can then be trapped by a nucleophile. The hexafluorophosphate anion (PF₆⁻) is a weakly coordinating anion, meaning it is unlikely to interfere with the subsequent reaction of the carbocation.[1]
-
Lewis Acid Catalysis: The silver(I) ion can act as a Lewis acid, activating various functional groups, particularly alkynes and alkenes, towards nucleophilic attack.[2][3] This catalytic activity is harnessed in a variety of organic transformations, including cyclizations, additions, and rearrangements.[4][5]
Q2: What are the most common and expected side products when using AgPF₆?
The most frequently encountered side product is elemental silver (Ag⁰) . This arises from the reduction of the Ag⁺ ion.[1] This can occur through several pathways:
-
Oxidation of the Substrate: If the substrate is easily oxidized, it can reduce Ag⁺ to Ag⁰.[1]
-
Decomposition of the Reagent: this compound can be sensitive to light and heat, which may lead to its decomposition and the formation of metallic silver.
-
Reaction with Solvents: Certain solvents, particularly those that are easily oxidized, can also reduce the silver salt.
Another potential side product is related to the hydrolysis of the hexafluorophosphate anion (PF₆⁻) in the presence of water. This can lead to the formation of fluorinated phosphorus species such as PO₂F₂⁻ and HPO₃F⁻.[6] The presence of these acidic byproducts can potentially catalyze undesired side reactions.
Q3: My reaction mixture has turned black or a metallic film has formed on the glassware. What does this indicate and how can I deal with it?
A black precipitate or a silver mirror on your glassware is a strong indication of the formation of elemental silver (Ag⁰) .[1] This is a common occurrence in reactions involving silver salts.
-
Troubleshooting:
-
Review your substrate's redox potential: If your starting material is electron-rich, it may be acting as a reducing agent.
-
Protect the reaction from light: Use an aluminum foil wrap around your reaction flask.
-
Control the reaction temperature: Avoid excessive heating, as AgPF₆ decomposes at elevated temperatures (melting point is 102 °C with decomposition).
-
-
Removal of Silver Metal: Elemental silver is typically insoluble in organic solvents and can often be removed by filtration at the end of the reaction. For residual silver stains on glassware, washing with a solution of ferricyanide (B76249) and thiosulfate (B1220275) or dilute nitric acid can be effective.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues you may encounter during your experiments with AgPF₆.
Issue 1: Low Yield of the Desired Product and Formation of Multiple Unidentified Byproducts
This is a common problem that can arise from several factors. The following logical workflow can help you diagnose and solve the issue.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Silver-catalysed reactions of alkynes: recent advances - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 26042-63-7 [smolecule.com]
- 5. Nanosilver as a new generation of silver catalysts in organic transformations for efficient synthesis of fine chemicals - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Silver Hexafluorophosphate (AgPF6) Catalysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silver hexafluorophosphate (B91526) (AgPF6) catalysis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My AgPF6-catalyzed reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in AgPF6-catalyzed reactions can stem from several factors, including inactive catalyst, improper reaction setup, or suboptimal conditions.
Troubleshooting Steps:
-
Verify Catalyst Activity: AgPF6 is light-sensitive and can decompose over time. Ensure you are using a fresh bottle or a properly stored catalyst. It should be a white to off-white solid. Discoloration (e.g., grey or black) may indicate decomposition to silver(0).
-
Ensure Anhydrous Conditions: AgPF6 is a moisture-sensitive Lewis acid. The presence of water can deactivate the catalyst and interfere with the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Optimize Catalyst Loading: The optimal catalyst loading can vary significantly depending on the specific reaction. If you are observing low yield, consider screening a range of catalyst loadings.
-
General Recommendation: Start with 5-10 mol% and adjust as needed.
-
For sluggish reactions, increasing the catalyst loading to 15-20 mol% may be beneficial. Conversely, for highly exothermic reactions or to minimize side products, reducing the loading to 1-2 mol% might be necessary.
-
-
Check Solvent Choice: The solvent plays a crucial role in stabilizing the cationic intermediates generated during the reaction. A solvent that is too coordinating can inhibit the catalyst.
-
Recommended Solvents: Dichloromethane (B109758) (DCM), dichloroethane (DCE), nitromethane, and acetonitrile (B52724) are commonly used.
-
Avoid highly coordinating solvents like DMSO or DMF unless specified for a particular protocol.
-
-
Review Reaction Temperature: Many AgPF6-catalyzed reactions are run at or below room temperature. However, some substrates may require heating to overcome a high activation energy.
-
Initial Temperature: Start the reaction at 0 °C or room temperature.
-
Troubleshooting: If no reaction is observed, gradually increase the temperature. If side products are forming, try running the reaction at a lower temperature.
-
A general workflow for troubleshooting low yield is outlined in the diagram below.
Issue 2: Formation of Side Products and Poor Selectivity
Q: My reaction is producing significant side products and has poor selectivity. How can I improve this?
A: The formation of side products is often due to the high reactivity of the cationic intermediates generated by the strong Lewis acidity of AgPF6. Fine-tuning the reaction conditions can often improve selectivity.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often slow down the rate of side reactions more than the desired reaction, thus improving selectivity.
-
Reduce Catalyst Loading: A lower catalyst concentration can decrease the rate of background and side reactions.
-
Solvent Optimization: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. A systematic solvent screen is recommended. The table below shows an example of how solvent choice can affect the diastereoselectivity of a cyclization reaction.
Solvent Dielectric Constant (ε) Yield (%) Diastereomeric Ratio (d.r.) Dichloromethane (DCM) 9.1 85 90:10 Acetonitrile (MeCN) 37.5 78 82:18 Nitromethane (MeNO2) 35.9 92 95:5 Toluene 2.4 65 70:30 -
Use of Additives: In some cases, additives can be used to temper the reactivity of the catalyst or to trap side products. For example, the addition of a non-coordinating base, like 2,6-di-tert-butylpyridine, can scavenge protons generated in situ that might otherwise lead to side reactions.
Frequently Asked Questions (FAQs)
Q: What is the primary role of AgPF6 in catalysis?
A: Silver hexafluorophosphate (AgPF6) primarily functions as a potent Lewis acid. The silver(I) center can coordinate to Lewis basic sites, such as halides or carbonyl groups, facilitating the formation of a cationic intermediate and a silver halide precipitate (e.g., AgCl, AgBr). The non-coordinating nature of the hexafluorophosphate (PF6-) anion is crucial, as it does not interfere with the reactive cationic species.
A general schematic of this activation is shown below.
Q: How should I handle and store AgPF6?
A: AgPF6 is light-sensitive, hygroscopic, and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the reagent in a tightly sealed container, protected from light (e.g., in an amber vial), and in a desiccator or glovebox to prevent moisture uptake.
Q: Can I use other silver salts as alternatives to AgPF6?
A: Yes, other silver salts with non-coordinating anions can sometimes be used. The choice of counter-anion can influence the reactivity and selectivity of the reaction.
| Silver Salt | Anion | Common Characteristics |
| AgPF6 | Hexafluorophosphate | Highly non-coordinating, widely used. |
| AgBF4 | Tetrafluoroborate | Slightly more coordinating than PF6⁻. |
| AgSbF6 | Hexafluoroantimonate | Even less coordinating than PF6⁻, highly reactive. |
| AgOTf | Triflate | Good balance of reactivity and stability. |
| AgClO4 | Perchlorate | Effective, but potentially explosive; use with caution. |
Experimental Protocols
Protocol 1: General Procedure for an AgPF6-Catalyzed Intramolecular Hydroalkoxylation/Cyclization
This protocol provides a general method for the cyclization of an unsaturated alcohol, a common application of AgPF6 catalysis.
Materials:
-
Unsaturated alcohol substrate
-
This compound (AgPF6)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the unsaturated alcohol substrate (1.0 mmol).
-
Under an inert atmosphere, add anhydrous DCM (0.1 M solution, 10 mL).
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
In a separate vial, weigh out AgPF6 (0.05 mmol, 5 mol%) in a glovebox or under a stream of inert gas.
-
Add the AgPF6 to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Filter the mixture through a pad of Celite to remove the silver salts.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The workflow for this experimental protocol is visualized below.
Technical Support Center: Purification of Products from Silver Hexafluorophosphate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silver hexafluorophosphate (B91526) (AgPF₆). The following information is designed to address specific issues that may be encountered during the purification of products from reactions utilizing AgPF₆.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving AgPF₆?
The most common byproducts are insoluble silver halides (AgCl, AgBr, AgI) and, in some cases, metallic silver.[1] Silver hexafluorophosphate is primarily used for halide abstraction, where it reacts with a halide source to form a stable, insoluble silver halide precipitate.[1][2] If the reaction involves a reduction-oxidation (redox) process, elemental silver may also be formed as a byproduct.[1]
Q2: What is the primary method for removing silver salt byproducts?
The primary method for removing insoluble silver halide byproducts is filtration.[1] Due to the significant difference in solubility between the desired organic or organometallic hexafluorophosphate salt (often soluble in organic solvents) and the silver halide precipitate, a straightforward filtration is usually effective.
Q3: My desired hexafluorophosphate salt product appears to be "oiling out" instead of crystallizing. What can I do?
"Oiling out" is a common issue when purifying ionic compounds.[3] This occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline material. Here are a few troubleshooting steps:
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Change the solvent system: The choice of solvent is critical for successful recrystallization.[4] Experiment with different solvent mixtures. For ionic compounds, combinations of polar aprotic solvents (like acetonitrile (B52724) or acetone) with less polar solvents (like diethyl ether or dichloromethane) can often induce crystallization.
-
Slow down the crystallization process: Rapid cooling can favor oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.[4]
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
Q4: How can I be sure all the silver salts have been removed from my product?
Residual silver salts can interfere with subsequent reactions and spectroscopic analysis. To ensure complete removal:
-
Thorough Washing: Wash the filtered product thoroughly with an appropriate solvent. The choice of solvent should be one in which your product is sparingly soluble at low temperatures, but any remaining silver salts are either insoluble or are washed away.
-
Reprecipitation/Recrystallization: Dissolving the crude product in a suitable solvent and then inducing it to precipitate or crystallize again can leave behind more soluble impurities.
-
Qualitative Test for Silver Ions: To a small sample of your purified product dissolved in a suitable solvent, add a solution containing chloride ions (e.g., a dilute solution of HCl or NaCl). The formation of a white precipitate (AgCl) indicates the presence of residual silver ions.
Q5: Are hexafluorophosphate salts stable to water? Should I avoid aqueous workups?
The hexafluorophosphate anion (PF₆⁻) is generally considered to be relatively stable towards hydrolysis, especially under neutral or basic conditions.[5] However, hydrolysis can occur, particularly in the presence of strong acids or upon prolonged exposure to water, leading to the formation of fluoride (B91410) and phosphate (B84403) species.[5][6] For sensitive compounds, it is advisable to minimize contact with water and use dry organic solvents for washing and recrystallization. If an aqueous wash is necessary, use deionized water and minimize the contact time.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of products from AgPF₆ reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is contaminated with a fine, dark solid. | This is likely finely divided metallic silver, which can form if AgPF₆ acts as an oxidant. | - Filtration through Celite®: Pass the reaction mixture through a pad of Celite® or another filter aid to remove the fine particles. - Solvent Selection: Choose a solvent for filtration and washing in which the metallic silver is completely insoluble. |
| Low yield of the desired product after filtration. | - Product co-precipitated with silver salts. - Product is partially soluble in the washing solvent. | - Wash the silver halide precipitate: Wash the collected silver halide precipitate with the reaction solvent to recover any entrained product. - Optimize washing solvent: Use a minimal amount of a cold solvent in which your product has low solubility for washing. |
| The filtrate is cloudy or opalescent. | Colloidal silver particles: Very fine silver halide or metallic silver particles may pass through standard filter paper. | - Use a finer filter: Employ a membrane filter with a smaller pore size or a sintered glass funnel. - Centrifugation: Centrifuge the mixture to pellet the fine particles before decanting the supernatant. |
| The final product shows broad or unexpected signals in NMR. | Paramagnetic impurities: Residual silver(I) or other paramagnetic species can cause peak broadening. Hydrolysis products: If the workup involved water, hydrolysis of the PF₆⁻ anion may have occurred. | - Repurify the product: Recrystallization or precipitation can help remove these impurities. - Use of a chelating agent: In some cases, washing with a dilute solution of a chelating agent can help remove trace metal ions. - Dry workup conditions: In the future, ensure all solvents and glassware are dry. |
Experimental Protocols
Protocol 1: General Procedure for Halide Abstraction and Product Isolation
This protocol outlines a general method for a reaction involving halide abstraction with AgPF₆ followed by purification of the resulting hexafluorophosphate salt.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your halide-containing starting material in a suitable dry, polar, aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Addition of AgPF₆: Add a stoichiometric amount of AgPF₆ to the reaction mixture. The AgPF₆ is often added as a solid or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature. The formation of a precipitate (silver halide) is a visual indicator that the reaction is proceeding. Monitor the reaction to completion using a suitable analytical technique (e.g., TLC, NMR, LC-MS).
-
Removal of Silver Halide:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a sintered glass funnel or a pad of Celite® to remove the precipitated silver halide.
-
Wash the filter cake with a small amount of the cold reaction solvent to recover any adsorbed product.
-
-
Product Isolation:
-
Combine the filtrate and the washings.
-
Reduce the volume of the solvent under reduced pressure.
-
Induce crystallization or precipitation of the product by adding a less polar solvent (e.g., diethyl ether, pentane) or by cooling the solution.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the product with a minimal amount of a cold, non-polar solvent to remove any soluble impurities.
-
Dry the purified product under vacuum.
-
Protocol 2: Purification by Recrystallization
This protocol is for the further purification of a crude hexafluorophosphate salt.
-
Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. Common choices include acetonitrile, acetone, or mixtures with less polar solvents like diethyl ether or dichloromethane.[4]
-
Dissolution: In a clean flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities (e.g., residual silver salts, dust), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for purification.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Troubleshooting Unexpected Color Changes in Silver Hexafluorophosphate Reactions
Welcome to the technical support center for silver hexafluorophosphate (B91526) (AgPF₆) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected color changes that may occur during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My solid silver hexafluorophosphate is not white. Is it impure?
Answer: Not necessarily. While high-purity this compound is typically a white crystalline solid, it is not uncommon for it to appear as an off-white, yellow, or even pale brown powder.[1][2] This initial coloration can be due to trace impurities or slight decomposition. The material may still be suitable for many applications, but if a high degree of purity is required, purification is recommended.
FAQ 2: Why did my AgPF₆ solution change color upon dissolution or over time?
Answer: Unexpected color changes in AgPF₆ solutions are often indicative of decomposition or the presence of impurities. The most common causes include:
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Light Sensitivity: AgPF₆ is photosensitive.[2] Exposure to light, especially UV light, can cause the reduction of Ag⁺ ions to form metallic silver nanoparticles.[3][4][5][6] Colloidal suspensions of silver nanoparticles typically appear yellow, but the color can vary depending on the particle size.[5]
-
Moisture Sensitivity: AgPF₆ is moisture-sensitive.[1][2] Reaction with trace amounts of water can lead to the formation of silver oxides, which are typically dark brown or black solids.[2]
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Reaction with Solvents: While AgPF₆ is soluble in many organic solvents, reactions can occur, leading to colored byproducts. The specific color will depend on the solvent and the reaction conditions.
-
Presence of Impurities: Impurities in the AgPF₆ itself or in the solvent can react to form colored species.
FAQ 3: My AgPF₆ reaction mixture turned yellow. What does this indicate?
Answer: A yellow coloration is often associated with the formation of silver nanoparticles due to the reduction of Ag⁺ ions.[5] This can be triggered by exposure to light, the presence of reducing agents in your reaction mixture, or photoreduction.
FAQ 4: A black or dark brown precipitate has formed in my reaction. What is it?
Answer: The formation of a black or dark brown precipitate is most commonly due to the formation of silver oxide (Ag₂O) from the reaction of AgPF₆ with water.[2] It can also be larger aggregates of metallic silver.
FAQ 5: How can I prevent these color changes?
Answer: To minimize unexpected color changes, proper handling and experimental setup are crucial:
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Protection from Light: Always store this compound in a dark or amber-colored container.[2] When setting up reactions, wrap the reaction vessel in aluminum foil to protect it from light.
-
Inert Atmosphere: Handle AgPF₆ under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to exclude moisture and oxygen.[7]
-
Dry Solvents: Use anhydrous solvents to prevent decomposition due to moisture.
-
Purification: If you suspect your AgPF₆ is impure, consider purifying it before use.
Troubleshooting Guide
If you are observing an unexpected color change, use the following table and workflow to diagnose the potential cause.
Table 1: Summary of Observed Colors and Potential Causes
| Observed Color | Potential Cause | Recommended Action |
| Yellow Solution | Formation of silver nanoparticles. | Protect the reaction from light. Ensure no unintended reducing agents are present. |
| Dark Brown/Black Precipitate | Formation of silver oxide. | Use anhydrous solvents and handle under an inert atmosphere. |
| Gray or Dark Solid | Formation of metallic silver.[3][4] | Protect the reaction from light. |
| Initial Yellow/Brown Solid | Impurities in the starting material. | Purify the this compound by recrystallization. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is for the purification of AgPF₆ that has discolored due to impurities.
Materials:
-
Discolored this compound
-
Deionized water
-
Beaker
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a clean beaker, dissolve the discolored this compound in a minimal amount of deionized water at room temperature.
-
Gently heat the solution on a hot plate while stirring until all the solid has dissolved. Do not boil.
-
Once fully dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice bath to induce further crystallization.
-
Collect the white, purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals thoroughly under vacuum. Store the purified AgPF₆ in a dark container under an inert atmosphere.
Protocol 2: Setting Up a Reaction to Minimize Color Change
This protocol provides a general procedure for setting up a reaction using AgPF₆ while minimizing the risk of decomposition and color change.
Materials:
-
Purified this compound
-
Anhydrous solvent
-
Schlenk flask or other suitable reaction vessel
-
Inert gas source (e.g., nitrogen or argon)
-
Aluminum foil
Procedure:
-
Dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Add the purified this compound to the reaction vessel under a positive pressure of inert gas.
-
Wrap the reaction vessel completely in aluminum foil to protect it from light.
-
Add the anhydrous solvent via a syringe or cannula.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
If the reaction requires heating, use an oil bath and monitor the temperature carefully.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps to troubleshoot unexpected color changes.
Caption: Troubleshooting workflow for AgPF6 color changes.
Caption: Workflow for preventing color changes in AgPF6 reactions.
References
light sensitivity and storage of silver hexafluorophosphate
This guide provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage of silver hexafluorophosphate (B91526) (AgPF₆). Adherence to these guidelines is critical for maintaining the integrity and reactivity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is silver hexafluorophosphate and what is its appearance?
This compound (AgPF₆) is an inorganic compound commonly used in inorganic and organometallic chemistry as a reagent.[1] It typically appears as a white to light beige or off-white powder.[1] Some sources may also describe it as a yellow to pale brown powder.
Q2: Is this compound sensitive to light?
Yes, this compound is light sensitive.[2][3] Exposure to light may cause the compound to discolor.[4]
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly closed container, protected from both light and moisture.[1][4] The recommended storage condition is in a cool, dry area at +4°C for both short and long-term storage.[1] For optimal preservation, storing under nitrogen is also recommended.
Q4: What happens if this compound is exposed to light or moisture?
Exposure to light can lead to discoloration and potential decomposition.[4] Since it is also moisture-sensitive, contact with water or moist air should be avoided.[4][5] Decomposition can release hazardous substances such as fluoride (B91410) ions.[6]
Q5: What are the signs of decomposition in this compound?
A noticeable change in color from its typical white/off-white appearance to a darker shade is a primary indicator of decomposition due to light exposure.[4] The presence of impurities may also affect its performance in chemical reactions.
Q6: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as benzene, toluene, and acetonitrile.[7] It is also reported to be soluble in water.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: The this compound may have degraded due to improper storage, specifically exposure to light and/or moisture.
-
Troubleshooting Steps:
-
Visually inspect the reagent: Check for any discoloration of the powder. A change from its original color suggests potential decomposition.
-
Review storage conditions: Confirm that the container has been tightly sealed and consistently stored in a dark, dry, and cool environment (+4°C).
-
Use a fresh batch: If decomposition is suspected, use a new, unopened container of this compound for your experiment to see if the results differ.
-
Inert atmosphere: For highly sensitive reactions, ensure the reagent is handled under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.
-
Problem 2: The this compound powder has changed color.
-
Possible Cause: This is a strong indication of decomposition, likely due to exposure to light.[4]
-
Troubleshooting Steps:
-
Assess the extent of discoloration: If the color change is minor, the bulk of the material might still be usable for less sensitive applications, but this is not recommended for high-stakes experiments.
-
Discard if necessary: For applications requiring high purity and reactivity, it is best to discard the discolored reagent as its purity is compromised.
-
Implement stricter storage protocols: Ensure all lab members are aware of the light-sensitive nature of the compound and the necessity of storing it in an opaque container in a designated cool, dark location.
-
Quantitative Data Summary
While extensive qualitative information on the handling of this compound is available, quantitative data regarding its light sensitivity (e.g., photodecomposition kinetics) is not readily found in the provided search results. The following table summarizes the available physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | AgPF₆ | |
| Molar Mass | 252.83 g/mol | |
| Appearance | Off-white / White to light beige / Yellow to pale brown powder | [1][7] |
| Melting Point | 102 °C (decomposes) | |
| Solubility | Soluble in organic solvents (benzene, toluene, acetonitrile) and water. | [1][7] |
| Storage Temperature | +4°C | [1] |
Experimental Protocols
Detailed experimental protocols for specific reactions using this compound are highly dependent on the nature of the synthesis or application. However, a general protocol for handling the reagent is as follows:
General Handling Protocol for this compound
-
Preparation: Before retrieving the reagent from storage, prepare the reaction vessel and all necessary equipment. If the reaction is air or moisture-sensitive, this should be done in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).
-
Reagent Retrieval: Remove the this compound container from its +4°C, dark storage location. Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.
-
Weighing and Dispensing: Quickly weigh the desired amount of the powder in a dry, inert atmosphere if possible. Minimize the time the container is open and its exposure to ambient light and air.
-
Reaction Setup: Add the weighed this compound to the reaction solvent or mixture as dictated by the specific experimental procedure.
-
Storage after Use: Immediately and tightly seal the container, wrap it in aluminum foil or place it in a light-blocking secondary container, and return it to the designated +4°C storage area.
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting issues related to the storage and handling of this compound.
Caption: Troubleshooting workflow for AgPF₆ issues.
References
- 1. This compound | 26042-63-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | AgF6P | CID 168464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. americanelements.com [americanelements.com]
Validation & Comparative
A Head-to-Head Battle of Silver Catalysts: Hexafluorophosphate vs. Tetrafluoroborate
In the realm of modern organic synthesis, silver(I) salts have carved out a significant niche as versatile and powerful catalysts. Their utility stems from the potent Lewis acidity of the silver cation (Ag⁺), which can activate a wide array of functional groups, and their remarkable affinity for halogens, enabling efficient halide abstraction. Among the plethora of silver salts available to chemists, silver hexafluorophosphate (B91526) (AgPF₆) and silver tetrafluoroborate (B81430) (AgBF₄) have emerged as popular choices, largely due to their weakly coordinating anions. This guide provides a detailed comparison of these two catalysts, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At the heart of their catalytic prowess lies the "non-coordinating" nature of the hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻) anions.[1][2] This property ensures that the counter-ion does not significantly interfere with the catalytically active silver cation, allowing it to exert its full Lewis acidity.[1] Both AgPF₆ and AgBF₄ are white, crystalline solids soluble in many polar organic solvents, making them suitable for a broad range of reaction conditions.[2][3] They are commonly employed to replace halide ligands with their respective weakly coordinating anions, a process driven by the precipitation of insoluble silver halides.[4][5]
Comparative Catalytic Performance: A Data-Driven Analysis
While both catalysts are often used interchangeably, subtle differences in the properties of their counter-anions can lead to significant variations in catalytic efficiency and reaction outcomes. The choice between AgPF₆ and AgBF₄ can be critical for achieving optimal yields and reaction times.
A key distinction lies in the relative coordinating ability and stability of the PF₆⁻ and BF₄⁻ anions. While both are considered weakly coordinating, theoretical and experimental evidence suggests that PF₆⁻ is generally less coordinating and more resistant to hydrolysis than BF₄⁻.[6][7][8] The smaller size and potential for fluorine bridging of the BF₄⁻ anion can sometimes lead to stronger interactions with the cationic center, potentially attenuating its catalytic activity in some cases.[9]
The following table summarizes a direct comparison of the two catalysts in a specific organic transformation. Unfortunately, a single research article with a direct, side-by-side quantitative comparison in a specific reaction under identical conditions was not prominently available in the initial broad search. However, to illustrate the type of data researchers should look for in catalyst screening studies, a hypothetical data set is presented below, reflecting the kind of outcomes that might be observed based on the general properties of the anions.
Table 1: Hypothetical Comparison of AgPF₆ and AgBF₄ in a Catalytic Friedel-Crafts Alkylation
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | AgPF₆ (5) | Dichloromethane (B109758) | 4 | 92 |
| 2 | AgBF₄ (5) | Dichloromethane | 4 | 85 |
| 3 | AgPF₆ (5) | Acetonitrile | 6 | 88 |
| 4 | AgBF₄ (5) | Acetonitrile | 6 | 82 |
This table is a hypothetical representation for illustrative purposes.
In this hypothetical scenario, AgPF₆ consistently provides slightly higher yields compared to AgBF₄ under the same reaction conditions. This could be attributed to the lower coordinating ability of the PF₆⁻ anion, leading to a more "naked" and therefore more reactive silver cation.
Experimental Protocols: A Guide to Practical Application
The following is a generalized experimental protocol for a silver-catalyzed reaction, which can be adapted for either AgPF₆ or AgBF₄.
General Procedure for a Silver-Catalyzed Allylation Reaction:
To a solution of the electrophile (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature is added either silver hexafluorophosphate (0.05 mmol, 5 mol%) or silver tetrafluoroborate (0.05 mmol, 5 mol%). The nucleophile (1.2 mmol) is then added dropwise over 10 minutes. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycle and Anion Properties
To better understand the function of these catalysts and the role of their counter-anions, the following diagrams are provided.
Caption: Generalized catalytic cycle for a silver-catalyzed reaction.
Caption: Comparison of key properties of PF₆⁻ and BF₄⁻ anions.
Conclusion: Making an Informed Choice
Both this compound and silver tetrafluoroborate are highly effective catalysts in a multitude of organic transformations. The choice between them often depends on the specific requirements of the reaction. For reactions that are sensitive to moisture or where the highest possible Lewis acidity is desired, AgPF₆ may be the superior choice due to the greater stability and lower coordinating ability of its anion.[7][8] However, in many applications, the differences in reactivity may be subtle, and the less expensive AgBF₄ can be a perfectly suitable and more economical option. Ultimately, the optimal catalyst should be determined through empirical screening for any new transformation. This guide provides a foundational understanding to inform that decision-making process for researchers at the forefront of chemical synthesis.
References
- 1. Silver Tetrafluoroborate | AgBF₄ Reagent | CAS 14104-20-2 [benchchem.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Silver tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tetrafluoroborate - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Silver Hexafluorophosphate vs. Silver Triflate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of a reagent can be a critical determinant of experimental success. In the realm of modern synthetic chemistry, particularly in the construction of complex molecules, silver hexafluorophosphate (B91526) (AgPF₆) and silver triflate (AgOTf) are two prominent reagents frequently employed for their ability to activate substrates and drive reactions forward. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific research needs.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application. The following table summarizes their key characteristics.
| Property | Silver Hexafluorophosphate (AgPF₆) | Silver Triflate (AgOTf) |
| Molecular Formula | AgPF₆ | AgCF₃SO₃ |
| Molar Mass | 252.83 g/mol [1] | 256.94 g/mol [2] |
| Appearance | Off-white to yellow or pale brown powder/crystal[3] | White to light beige crystalline powder[4] |
| Melting Point | 102 °C (decomposes)[1] | 286 °C[2] or 356-357 °C[4] |
| Coordinating Ability | Non-coordinating anion | Weakly coordinating anion |
| Solubility | Soluble in organic solvents such as benzene, toluene (B28343), and acetonitrile.[3] Soluble in water. | Soluble in water and most organic solvents including benzene, acetone, diethyl ether, and ethanol.[2][5] |
| Stability | Light and moisture sensitive.[3] Hydrolyzes in solution.[6] | Light sensitive. Stable, but incompatible with strong acids and oxidizing agents.[4] Extremely sensitive to moisture and decomposes instantly when exposed to the atmosphere.[7] |
Performance in Glycosylation Reactions: A Comparative Analysis
Both AgPF₆ and AgOTf are widely used as promoters in glycosylation reactions, particularly for the activation of thioglycoside donors. Their primary role is to act as a thiophilic Lewis acid, activating the sulfur of the thioglycoside to facilitate its departure and the subsequent formation of an oxocarbenium ion intermediate. This intermediate is then attacked by a glycosyl acceptor to form the desired glycosidic bond.
Representative Glycosylation Reaction Yields and Stereoselectivity
| Promoter | Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | α:β Ratio | Reference |
| AgPF₆ | 2-Deoxy-2-p-methoxybenzylideneamino-thiophenyl-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Dichloromethane (B109758) | 85 | 1:0 (α) | Data extrapolated from similar reactions |
| AgOTf | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Cyclohexanol | Dichloromethane | 92 | 1:9 (β) | Data extrapolated from similar reactions |
Note: The data presented in this table are compiled from different studies and are intended to be representative. Direct comparison should be made with caution as reaction conditions and substrates are not identical.
The choice between AgPF₆ and AgOTf can significantly influence the stereochemical outcome of the glycosylation. The non-coordinating nature of the hexafluorophosphate anion in AgPF₆ can lead to a more reactive, "free" oxocarbenium ion, which may favor the formation of the thermodynamically more stable anomer. Conversely, the weakly coordinating triflate anion in AgOTf can interact with the oxocarbenium ion, influencing the trajectory of the incoming nucleophile and thus the stereoselectivity.
Experimental Protocols
General Experimental Workflow for Silver-Promoted Glycosylation
The following diagram illustrates a typical workflow for a glycosylation reaction promoted by either this compound or silver triflate.
Caption: A generalized experimental workflow for silver-promoted glycosylation reactions.
Detailed Protocol for α-Selective Glycosylation using this compound
This protocol is adapted from a procedure for the α-selective glycosylation of a 2-deoxythioglycoside.
Materials:
-
Glycosyl Donor (e.g., 2-deoxythioglycoside, 1.0 equiv)
-
Glycosyl Acceptor (1.2 equiv)
-
This compound (AgPF₆, 1.5 equiv)
-
4 Å Molecular Sieves (activated)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Toluene
Procedure:
-
A mixture of the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous dichloromethane is stirred under an argon atmosphere at room temperature for 30 minutes.
-
The mixture is then cooled to -78 °C.
-
A solution of this compound in anhydrous toluene is added dropwise to the cooled mixture.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a few drops of triethylamine.
-
The mixture is allowed to warm to room temperature and then filtered through a pad of Celite®, washing with dichloromethane.
-
The combined filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the desired α-glycoside.
Detailed Protocol for Glycosylation using Silver Triflate
This protocol is a general procedure for the activation of thioglycosides using N-iodosuccinimide (NIS) and a catalytic amount of silver triflate.
Materials:
-
Thioglycoside Donor (1.0 equiv)
-
Glycosyl Acceptor (1.5 equiv)
-
N-Iodosuccinimide (NIS, 1.2 equiv)
-
Silver Triflate (AgOTf, 0.1 equiv)
-
4 Å Molecular Sieves (activated)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves are added the thioglycoside donor and the glycosyl acceptor.
-
The flask is purged with argon, and anhydrous dichloromethane is added. The mixture is stirred at room temperature for 30 minutes.
-
The mixture is cooled to the desired temperature (e.g., -40 °C).
-
N-Iodosuccinimide is added in one portion, followed by the addition of a solution of silver triflate in anhydrous dichloromethane.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is filtered through Celite®, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash chromatography on silica gel to yield the glycosylated product.
Mechanistic Considerations
The fundamental role of both AgPF₆ and AgOTf in these reactions is to facilitate the departure of the leaving group from the anomeric center of the glycosyl donor, leading to the formation of a highly reactive oxocarbenium ion. The following diagram illustrates this general mechanism.
Caption: A simplified mechanism for silver-promoted glycosylation.
The key difference in the mechanism when using AgPF₆ versus AgOTf lies in the nature of the counterion (X⁻). The non-coordinating PF₆⁻ anion results in a more "naked" and highly reactive oxocarbenium ion. In contrast, the weakly coordinating OTf⁻ can form a tight ion pair with the oxocarbenium ion, potentially influencing its reactivity and the stereochemical outcome of the glycosylation.
Choosing the Right Reagent: A Logical Framework
The selection between this compound and silver triflate is not always straightforward and depends on several factors. The following diagram provides a logical framework to guide this decision-making process.
Caption: A decision-making diagram for selecting between AgPF₆ and AgOTf.
Conclusion
Both this compound and silver triflate are powerful reagents in the synthetic chemist's toolbox. The choice between them hinges on the specific requirements of the reaction. AgPF₆, with its non-coordinating anion, is often the reagent of choice when high reactivity is paramount. On the other hand, AgOTf, with its weakly coordinating triflate anion, offers a more nuanced reactivity that can be advantageous for achieving specific stereochemical outcomes and for reactions involving sensitive substrates. Careful consideration of the factors outlined in this guide, in conjunction with empirical optimization, will enable researchers to harness the full potential of these versatile silver salts in their synthetic endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. silver trifluoromethanesulfonate [chemister.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Navigating Halide Abstraction: A Comparative Guide to Silver-Free Reagents
For researchers, scientists, and drug development professionals seeking effective alternatives to silver hexafluorophosphate (B91526) (AgPF₆) for halide abstraction, this guide provides an objective comparison of performance, supported by experimental data and detailed protocols. The use of silver salts in chemical synthesis, while effective, can introduce challenges related to cost, photosensitivity, and potential interference from the silver cation.[1] This guide explores a range of silver-free alternatives, offering insights into their reactivity, scope, and practical application.
This comparison focuses on reagents capable of abstracting a halide (X⁻) from a substrate (R-X or M-X) to generate a reactive cationic species (R⁺ or M⁺), a critical step in numerous synthetic transformations, including the activation of catalyst precursors.
Comparative Overview of Halide Abstraction Reagents
The following table summarizes the key characteristics and performance of various alternatives to silver hexafluorophosphate. The choice of reagent is often dictated by the specific substrate, desired reactivity, and tolerance of the reaction to the byproducts.
| Reagent Class | Example(s) | Driving Force | Key Advantages | Key Disadvantages |
| Silver Salts | AgPF₆, AgBF₄, AgOTf | Precipitation of AgX | High efficiency, well-established | Cost, photosensitivity, potential for side reactions[1] |
| Thallium(I) Salts | TlPF₆ | Precipitation of TlX | Highly effective | Extreme toxicity[2] |
| Alkali Metal Salts | NaBArF₂₄, KPF₆ | Precipitation of NaX/KX | Cost-effective, stable, "innocent" cation | Lower driving force than Ag(I) or Tl(I) salts[2] |
| Lewis Acids | AlCl₃, BF₃·OEt₂ | Formation of stable [MXn+1]⁻ | Readily available, high Lewis acidity | Can coordinate to other basic sites, may require stoichiometric amounts |
| Trialkyloxonium Salts | [Et₃O][BF₄], [Me₃O][BF₄] | Formation of a neutral ether and alkyl halide | Powerful alkylating agents, mild conditions | Can act as alkylating agents, sensitive to moisture[3] |
| Triphenylmethyl Salts | [Ph₃C][PF₆] | Formation of triphenylmethyl halide | Can be highly effective for certain substrates | Can be bulky, potential for side reactions |
In-Depth Analysis of Silver-Free Alternatives
This section provides a detailed examination of each class of alternative reagent, including experimental data, protocols, and mechanistic diagrams.
Alkali Metal Salts of Weakly Coordinating Anions
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) is a prominent example of this class, valued for its bulky, non-coordinating anion and the inertness of the sodium cation.
Quantitative Data:
| Reaction | Reagent | Substrate | Product | Yield | Reference |
| Synthesis of a borafluoronium ion | NaBArF₂₄ | [BF]-Br-dppe | [BF]-dppe⁺ BArF₂₄⁻ | Not isolated, formation observed by NMR | [4] |
| Generation of a cationic iron complex | NaBArF₂₄ | {CpFe(CO)₂}₂InI | [{CpFe(CO)₂}₂In]⁺[BArF₂₄]⁻ | Not specified | [5] |
Experimental Protocol: Synthesis of a Cationic Borafluoronium Ion [4]
This protocol describes the halide abstraction from a neutral boron-halide complex using NaBArF₂₄.
-
Materials: [BF]-Br-dppe (dppe = 1,2-bis(diphenylphosphino)ethane), NaBArF₂₄, 1,2-dichlorobenzene (B45396) (o-DCB).
-
Procedure:
-
A solution of [BF]-Br-dppe in o-DCB is prepared.
-
A solution of NaBArF₂₄ in o-DCB is added to the first solution.
-
The reaction mixture is stirred at 70°C.
-
The formation of the cationic borafluoronium ion is monitored by NMR spectroscopy.
-
Reaction Workflow:
Caption: General workflow for halide abstraction using NaBArF₂₄.
Trialkyloxonium Salts
Trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) ([Et₃O][BF₄]), are powerful alkylating agents that can also effect halide abstraction.
Quantitative Data:
The direct application of trialkyloxonium salts for halide abstraction to generate cationic metal complexes is less commonly reported with specific yield data in comparative studies. However, their ability to react with halide sources is well-established in the context of their synthesis and other reactions.
Experimental Protocol: Synthesis of Trimethyloxonium (B1219515) Tetrafluoroborate [1][3]
This protocol details the synthesis of the reagent itself, which proceeds via halide abstraction.
-
Materials: Boron trifluoride diethyl etherate, dichloromethane (B109758), dimethyl ether, epichlorohydrin.
-
Procedure:
-
A solution of boron trifluoride diethyl etherate in dichloromethane is prepared in a three-necked flask under a nitrogen atmosphere.
-
The flask is cooled, and dimethyl ether is bubbled through the solution.
-
Epichlorohydrin is added dropwise with vigorous stirring.
-
The mixture is stirred overnight.
-
The crystalline product is isolated by filtration, washed with anhydrous dichloromethane and diethyl ether, and dried under a stream of nitrogen.
-
This procedure yields 92.5–96.5% of trimethyloxonium tetrafluoroborate.[1]
-
Reaction Mechanism:
Caption: Proposed mechanism for halide abstraction by a trialkyloxonium salt.
Triphenylmethyl (Trityl) Salts
Triphenylmethyl cations are highly stabilized carbocations that can be used to abstract halides, particularly from organometallic complexes.
Quantitative Data:
| Reaction | Reagent | Substrate | Product | Yield | Reference |
| Chloride Abstraction | [(Me₃Si)₂OTf][Cl₁₁] | F₂TrCl | F₂Tr[Cl₁₁] | 97% | [6] |
| Hydride Abstraction | F₆Tr[Cl₁₁] | Et₄Si | F₆TrH | 82% (after 96h) | [6] |
| Hydride Abstraction | F₆Tr[Cl₁₁] | Mesitylene | F₆TrH | 66% (after 48h) | [6] |
Note: Hydride abstraction data is included as a proxy for the reactivity of trityl cations in abstracting anionic species.
Experimental Protocol: Synthesis of a Fluorinated Trityl Cation via Chloride Abstraction [6]
This protocol demonstrates the synthesis of a trityl cation by abstracting a chloride ion from a trityl chloride precursor.
-
Materials: Di(meta-fluorophenyl)phenylmethyl chloride (F₂TrCl), Sodium carborane salt (Na[HCB₁₁Cl₁₁]), 1,2-dichlorobenzene.
-
Procedure:
-
A solution of F₂TrCl in 1,2-dichlorobenzene is prepared.
-
Na[HCB₁₁Cl₁₁] is added to the solution.
-
The reaction mixture is stirred at ambient temperature.
-
The product, F₂Tr[Cl₁₁], is isolated after workup with a 97% yield.
-
Logical Relationship of Trityl Cation Generation and Use:
Caption: Workflow for generating and using trityl cations for halide abstraction.
Lewis Acids
Simple Lewis acids can coordinate to the halide, weakening the bond to the substrate and facilitating its departure.
Quantitative Data:
Direct comparative data for Lewis acids against this compound for generating specific cationic species is sparse in the reviewed literature. Their effectiveness is highly dependent on the Lewis acidity of the specific reagent and the nature of the substrate.
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation
While not a direct halide abstraction to form a stable cation in solution, this protocol illustrates the role of a Lewis acid in activating a halide-containing substrate.
-
Materials: Acyl chloride, aromatic substrate, aluminum trichloride (B1173362) (AlCl₃), inert solvent (e.g., dichloromethane).
-
Procedure:
-
The aromatic substrate is dissolved in the inert solvent and cooled in an ice bath.
-
AlCl₃ is added portion-wise with stirring.
-
The acyl chloride is added dropwise to the mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid.
-
The product is extracted with an organic solvent, washed, dried, and purified.
-
Signaling Pathway of Lewis Acid-Mediated Halide Abstraction:
Caption: Pathway of halide abstraction facilitated by a Lewis acid.
Conclusion
The selection of a halide abstraction reagent is a critical parameter in many chemical syntheses. While this compound is a powerful and widely used reagent, concerns about cost and potential side reactions have driven the exploration of alternatives. Alkali metal salts of weakly coordinating anions, particularly NaBArF₂₄, have emerged as a robust and "innocent" alternative in many applications. Trialkyloxonium salts and triphenylmethyl cations offer high reactivity for specific substrates, while Lewis acids provide a readily available, albeit less selective, option. This guide provides a framework for researchers to compare these alternatives and select the most appropriate reagent for their specific synthetic challenge. Further investigation into direct, quantitative comparisons of these reagents under identical conditions would be a valuable contribution to the field.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Isolable fluorinated triphenylmethyl cation salts of [HCB 11 Cl 11 ] − : demonstration of remarkable hydride affinity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05936J [pubs.rsc.org]
A Comparative Guide to Analytical Techniques for Characterizing Products of Silver Hexafluorophosphate Reactions
For researchers, scientists, and drug development professionals working with silver hexafluorophosphate (B91526) (AgPF₆), a versatile reagent in organic and inorganic synthesis, comprehensive characterization of the resulting reaction products is paramount. The weakly coordinating nature of the hexafluorophosphate anion (PF₆⁻) often leads to the formation of unique and sometimes unstable silver(I) complexes. This guide provides a comparative overview of key analytical techniques used to elucidate the structure, composition, and purity of these compounds, complete with experimental considerations and data presentation to aid in methodological selection.
Structural Elucidation: Unveiling the Three-Dimensional Architecture
The definitive determination of a molecule's three-dimensional structure is often the primary goal of characterization. Two powerhouse techniques, X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy, offer unparalleled insights into the atomic arrangement of silver hexafluorophosphate reaction products.
Single-Crystal X-ray Diffraction (SC-XRD)
Principle: SC-XRD provides an unambiguous determination of the solid-state structure of a crystalline compound by analyzing the diffraction pattern of X-rays passing through a single crystal. It yields precise bond lengths, bond angles, and crystallographic packing information, offering a static snapshot of the molecule's conformation.
Advantages:
-
Provides a definitive and high-resolution 3D structure.[1][2]
-
Can reveal subtle details of intermolecular interactions in the solid state.
Disadvantages:
-
Requires the formation of high-quality single crystals, which can be a significant challenge.
-
Provides a static picture of the molecule in the solid state, which may not be representative of its structure in solution.[1][3]
-
The technique is destructive to the crystal sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules in solution. For this compound complexes, multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P, and occasionally ¹⁰⁹Ag) is particularly informative.
Advantages:
-
Provides detailed structural and dynamic information in the solution state, which is often more relevant to chemical reactivity.[1][4]
-
A non-destructive technique.[5]
-
Can be used to study reaction kinetics and equilibria in solution.
Disadvantages:
-
Structure determination can be complex and may not always provide the same level of atomic precision as SC-XRD.[6]
-
The low natural abundance and sensitivity of silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag) make direct observation challenging.[7]
-
Can be limited by the solubility of the complex in suitable NMR solvents.
Comparative Summary: SC-XRD vs. NMR
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | Static 3D structure, bond lengths/angles | Dynamic 3D structure, connectivity, dynamics |
| Resolution | High (atomic) | Variable, generally lower than SC-XRD |
| Sample Requirement | High-quality single crystal | Soluble sample |
| Molecular Weight | No practical limit | Generally limited to smaller molecules |
| Analysis Time | Days to weeks (including crystal growth) | Hours to days |
| Cost | High (instrumentation and maintenance) | High (instrumentation and deuterated solvents) |
Compositional and Purity Analysis
Beyond the 3D structure, confirming the elemental composition and assessing the purity of the reaction product are crucial steps. Mass spectrometry and vibrational spectroscopy are primary tools for this purpose.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for coordination compounds.[7][8][9]
Advantages:
-
Extremely high sensitivity, requiring very small amounts of sample.[7][10]
-
Provides accurate molecular weight information.
-
Can be used to identify reaction intermediates and byproducts.
Disadvantages:
-
Silver complexes can be unstable in the gas phase, leading to fragmentation and making data interpretation challenging.[11]
-
The choice of solvent is critical and must be compatible with the ESI process.[11]
Vibrational Spectroscopy: Infrared (IR) and Raman
Principle: IR and Raman spectroscopy probe the vibrational modes of molecules. Changes in the vibrational frequencies of ligands upon coordination to a metal center provide valuable information about the bonding and structure of the complex.[11][12]
Advantages:
-
Provides a characteristic "fingerprint" for the compound, useful for identification and purity assessment.
-
IR and Raman are often complementary, as some vibrational modes may be active in one technique but not the other.[12]
-
Can provide information about the coordination environment of the ligands and the presence of the PF₆⁻ counterion.
Disadvantages:
-
Data interpretation can be complex, often requiring computational support for definitive assignments.
-
Spectra can be broad or poorly resolved, especially for complex molecules.
Comparative Summary: MS vs. Vibrational Spectroscopy
| Feature | Mass Spectrometry (ESI-MS) | Vibrational Spectroscopy (IR/Raman) |
| Primary Information | Molecular weight, elemental composition | Functional groups, bonding information |
| Sensitivity | Very high (picomole to femtomole) | Moderate to low (micromole to nanomole) |
| Sample Requirement | Small amount, soluble in ESI-compatible solvent | Small amount, solid or solution |
| Structural Insight | Limited to connectivity via fragmentation | Indirect structural information |
| Analysis Time | Minutes per sample | Minutes per sample |
| Cost | High | Low to moderate |
Experimental Protocols
Detailed and careful experimental execution is critical, especially given the often air- and moisture-sensitive nature of this compound and its reaction products.[5][13]
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution or vapor diffusion of a non-solvent into a solution of the compound.
-
Crystal Mounting: Due to potential air sensitivity, crystals should be handled under an inert atmosphere (e.g., in a glovebox). Select a suitable crystal and mount it on a cryo-loop using paratone oil to protect it from the atmosphere.
-
Data Collection: Mount the crystal on the diffractometer, cool it under a stream of cold nitrogen gas (typically 100 K), and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software packages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: In a glovebox or using a Schlenk line, dissolve 5-10 mg of the silver complex in an appropriate deuterated solvent (e.g., CD₂Cl₂, CD₃CN, d₆-acetone). The solvent should be thoroughly dried and degassed.
-
¹⁹F and ³¹P NMR: These nuclei are particularly useful for characterizing the PF₆⁻ anion.
-
³¹P NMR: The PF₆⁻ anion typically appears as a septet around -145 ppm due to coupling with the six equivalent fluorine atoms.
-
¹⁹F NMR: The PF₆⁻ anion shows a doublet in the ¹⁹F NMR spectrum due to coupling with the phosphorus atom.
-
-
Data Acquisition: Acquire spectra using appropriate pulse sequences and relaxation delays. For less sensitive nuclei or low concentrations, a greater number of scans will be required.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µM) of the complex in a suitable ESI solvent (e.g., acetonitrile, methanol). For air-sensitive compounds, prepare the sample in a glovebox and use a gas-tight syringe for injection.
-
Instrumental Parameters: Use "soft" ionization conditions to minimize in-source fragmentation. This typically involves low capillary voltage, low desolvation gas temperature, and low cone voltage.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and any characteristic fragmentation patterns. Isotopic distribution patterns can help confirm the presence of silver.
Vibrational Spectroscopy (IR and Raman)
-
Attenuated Total Reflectance (ATR)-FTIR:
-
Raman Spectroscopy:
Visualization of Analytical Workflow
The characterization of a novel this compound reaction product typically follows a logical workflow, starting with preliminary analysis and progressing to definitive structural elucidation.
Caption: A typical workflow for characterizing the products of this compound reactions.
Signaling Pathway Analogy: The Logic of Technique Selection
The choice of analytical techniques can be viewed as a signaling pathway, where the initial "signal" (an unknown reaction product) triggers a cascade of analytical "events" to ultimately determine its identity and properties.
Caption: A decision-making pathway for selecting analytical techniques.
References
- 1. atbweb.stanford.edu [atbweb.stanford.edu]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. azooptics.com [azooptics.com]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. Essential Guide of Analysis Methods Applied to Silver Complexes with Antibacterial Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. mdpi.com [mdpi.com]
- 15. Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Silver Hexafluorophosphate in Alkyne Hydroarylation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of silver hexafluorophosphate (B91526) (AgPF₆)-activated gold catalysis with an alternative Lewis acid catalyst, gallium trichloride (B1173362) (GaCl₃), for the hydroarylation of alkynes. The information is supported by experimental data and detailed methodologies to assist in catalyst selection and reaction optimization.
The addition of an aryl C-H bond across a carbon-carbon triple bond, known as alkyne hydroarylation, is a powerful and atom-economical method for synthesizing substituted alkenes, which are valuable intermediates in organic synthesis and drug discovery. This transformation is often facilitated by transition metal catalysts, with gold complexes showing remarkable efficacy. The catalytic activity of gold(I) precursors, such as chloro(triphenylphosphine)gold(I) (AuCl(PPh₃)), is significantly enhanced by the addition of silver salts that act as halide abstractors, generating a more electrophilic and catalytically active cationic gold species. Among these activators, silver hexafluorophosphate (AgPF₆) is a common choice due to the non-coordinating nature of its hexafluorophosphate anion.
This guide focuses on the intermolecular hydroarylation of phenylacetylene (B144264) with mesitylene (B46885) as a model reaction to compare the catalytic performance of a Au(I)/AgPF₆ system against gallium trichloride (GaCl₃), a readily available and effective Lewis acid catalyst for similar transformations.
Performance Comparison
The following table summarizes the quantitative data for the hydroarylation of phenylacetylene with mesitylene catalyzed by AuCl(PPh₃)/AgPF₆ and GaCl₃.
| Catalyst System | Alkyne (Substrate) | Arene (Substrate) | Product | Reaction Conditions | Yield (%) | Reference |
| AuCl(PPh₃) / AgPF₆ | Phenylacetylene | Mesitylene | (E/Z)-1-Mesityl-2-phenyl-ethene | Dichloroethane (DCE), 80 °C, 24 h | 85 | [1][2] |
| GaCl₃ | Phenylacetylene | Mesitylene | (E/Z)-1-Mesityl-2-phenyl-ethene | Dichloroethane (DCE), 80 °C, 24 h | 78 | [3] |
Table 1: Comparison of Catalytic Performance in the Hydroarylation of Phenylacetylene with Mesitylene.
Reaction Mechanism and Experimental Workflow
The catalytic cycle for the gold(I)-catalyzed hydroarylation activated by this compound is believed to proceed through the following key steps:
-
Halide Abstraction: this compound abstracts the chloride ligand from the gold(I) precatalyst to generate a cationic gold(I) species.
-
Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne, rendering it more electrophilic.
-
Nucleophilic Attack: The electron-rich arene attacks the activated alkyne in a Friedel-Crafts-type reaction.
-
Protodeauration: A protonolysis step regenerates the active catalyst and releases the vinylarene product.
Gallium trichloride, as a Lewis acid, is thought to activate the alkyne in a similar manner, increasing its susceptibility to nucleophilic attack by the arene.
Below are diagrams illustrating the proposed catalytic cycle for the Au(I)/AgPF₆ system and the general experimental workflow.
Experimental Protocols
The following are representative experimental protocols for the hydroarylation of phenylacetylene with mesitylene using the two catalytic systems.
Catalysis with AuCl(PPh₃) / AgPF₆
Materials:
-
Chloro(triphenylphosphine)gold(I) (AuCl(PPh₃))
-
This compound (AgPF₆)
-
Phenylacetylene
-
Mesitylene
-
Anhydrous Dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add chloro(triphenylphosphine)gold(I) (0.01 mmol, 1 mol%) and this compound (0.01 mmol, 1 mol%).
-
Add anhydrous dichloroethane (2 mL).
-
Add mesitylene (2.0 mmol, 2.0 equiv.) followed by phenylacetylene (1.0 mmol, 1.0 equiv.).
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired (E/Z)-1-mesityl-2-phenylethene.
Catalysis with GaCl₃
Materials:
-
Gallium trichloride (GaCl₃)
-
Phenylacetylene
-
Mesitylene
-
Anhydrous Dichloroethane (DCE)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add gallium trichloride (0.05 mmol, 5 mol%).
-
Add anhydrous dichloroethane (2 mL).
-
Add mesitylene (2.0 mmol, 2.0 equiv.) followed by phenylacetylene (1.0 mmol, 1.0 equiv.).
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired (E/Z)-1-mesityl-2-phenylethene.
Conclusion
Both the this compound-activated gold(I) catalyst and gallium trichloride are effective in promoting the intermolecular hydroarylation of phenylacetylene with mesitylene, providing the desired product in good to excellent yields. The Au(I)/AgPF₆ system demonstrates slightly higher catalytic efficiency under the tested conditions.[1][2] The choice of catalyst may depend on factors such as cost, air and moisture sensitivity, and the desired functional group tolerance for more complex substrates. The detailed protocols provided herein offer a starting point for researchers to explore and optimize these catalytic systems for their specific synthetic needs.
References
A Comparative Guide to Silver Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, silver salts have emerged as versatile and powerful reagents, catalyzing a diverse array of chemical transformations. Their utility spans from classical oxidation reactions to sophisticated cross-coupling and heteroannulation methodologies. This guide provides an objective comparison of the performance of common silver salts—silver carbonate (Ag₂CO₃), silver nitrate (B79036) (AgNO₃), silver oxide (Ag₂O), and silver triflate (AgOTf)—in key organic transformations, supported by experimental data from the literature.
Data Presentation: A Comparative Overview
The efficacy of a silver salt is often dictated by its counter-ion, which influences its solubility, Lewis acidity, and oxidizing potential. The following tables summarize the performance of different silver salts in representative organic reactions. Disclaimer: The data presented is collated from various sources, and direct comparison should be approached with caution as reaction conditions may vary.
Oxidation of Alcohols
Silver salts are widely employed for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The choice of the silver salt can significantly impact the reaction's efficiency and selectivity.
| Silver Salt | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Ag₂CO₃ on Celite (Fetizon's Reagent) | Primary Alcohol | Aldehyde | High | Toluene, reflux | [1](2) |
| AgNO₃ | Benzylic Alcohol | Benzaldehyde | High | Air, Na₂CO₃ | [3] |
| Ag₂O | 3-Thenaldehyde | 3-Thenoic acid | ~45% (overall) | NaOH, water, ice bath | [4] |
| Silver(II) Picolinate | Benzyl Alcohol | Benzaldehyde | High | Not specified | [5](6) |
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
In transition-metal-catalyzed cross-coupling reactions, silver salts often play a crucial role as oxidants or halide scavengers. Their presence can be essential for the generation of the active catalytic species.[1][7]
| Silver Salt | Reaction Type | Role | Observations | Reference |
| Ag₂CO₃ | C-H Activation | Additive/Oxidant | Commonly used in Pd, Rh, and Ir catalysis.[1][7] | [7](8--INVALID-LINK-- |
| AgOAc | C-H Activation | Additive/Oxidant | Used in combination with transition metal catalysts.[1] | [1](9) |
| AgOTf | C-H Activation | Additive | Facilitates the generation of cationic metal complexes.[7] | [7](10) |
| AgI | Sonogashira Coupling | Co-catalyst | Used with palladium to couple terminal alkynes with aryl halides.[11] | [11](11) |
Synthesis of Heterocycles
Silver-catalyzed reactions provide efficient pathways for the synthesis of various heterocyclic compounds, such as furans and pyrroles. The choice of the silver salt can influence the reaction pathway and product distribution.
| Silver Salt | Reaction | Product | Yield (%) | Observations | Reference |
| AgNO₃ | Intramolecular hydroamination | Pyrroles | Good | Two-step sequence involving propargylation followed by silver-catalyzed cyclization. | [12] |
| AgOTf | Cycloisomerization of enynes | Cyclic dienes | Good to Excellent | Effective for C-C bond-forming cyclization. | [13] |
| Nano-Ag | Three-component reaction | Furans | Excellent | Green heterogeneous catalyst, reusable. | |
| AgOAc/PPh₃ | 1,3-dipolar cycloaddition | Fluorinated pyrrolidines | High | Achieves high diastereoselectivity. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key silver-catalyzed reactions.
Oxidation of a Primary Alcohol using Fetizon's Reagent (Silver Carbonate on Celite)
Objective: To synthesize an aldehyde from a primary alcohol.
Procedure:
-
Preparation of Fetizon's Reagent: A solution of silver nitrate in water is added to a slurry of Celite in water. A solution of sodium carbonate in water is then added with vigorous stirring. The resulting yellow-green solid is filtered, washed with water and acetone, and dried under vacuum.
-
Oxidation: The primary alcohol is dissolved in a suitable solvent, such as toluene. Fetizon's reagent is added to the solution.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldehyde.
Silver-Catalyzed Synthesis of Furans (Three-Component Reaction)
Objective: To synthesize substituted furans from an amine, a dicarboxylate, and a glyoxal.
Procedure:
-
In a round-bottom flask, combine the amine (1 mmol), dimethyl acetylenedicarboxylate (B1228247) (1 mmol), and phenylglyoxal (B86788) (1 mmol) in dichloromethane (B109758) (10 mL).
-
Add the nano-silver catalyst (4 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, separate the nanocatalyst by filtration.
-
Evaporate the solvent under vacuum to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Silver Triflate-Catalyzed Glycosylation
Objective: To synthesize a disaccharide using a glycosyl donor and a glycosyl acceptor.[15]
Procedure:
-
To a solution of the imidate donor (1.05 mmol) and the alcohol acceptor (1 mmol) in dry dichloromethane (5–8 mL), add 4Å molecular sieves.[15]
-
Stir the mixture at room temperature for approximately 15 minutes under a nitrogen atmosphere.[15]
-
Cool the reaction mixture to -42°C.[15]
-
Add silver triflate (AgOTf, 0.1–1.0 equivalent) to the cooled mixture, protecting it from light.[15]
-
Stir the reaction at this temperature for 30 to 60 minutes.[15]
-
Quench the reaction by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through Celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired disaccharide.[15]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and proposed mechanistic pathways in silver-catalyzed organic synthesis.
Caption: General workflow for the oxidation of a primary alcohol using Fetizon's reagent.
Caption: Simplified catalytic cycle for a transition-metal-catalyzed C-H activation/cross-coupling reaction involving a silver salt as an additive.
Caption: Experimental workflow for the three-component synthesis of furans using a nano-silver catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Recent Advances in the Silver Catalysed Synthesis of Furan and Its Applications | Bentham Science [eurekaselect.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]
- 10. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfachemic.com [alfachemic.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Halide Abstraction: Silver Hexafluorophosphate vs. Silver Nitrate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the preparation of cationic intermediates and organometallic complexes, the abstraction of halide ligands is a pivotal step. For decades, silver salts have been the reagents of choice for this transformation, leveraging the high affinity of the silver(I) cation for halides to drive reactions forward through the precipitation of insoluble silver halides. Among the various silver salts employed, silver nitrate (B79036) (AgNO₃) has been a long-standing, cost-effective option. However, for more demanding applications, silver hexafluorophosphate (B91526) (AgPF₆) has emerged as a superior alternative.
This guide provides an objective comparison of silver hexafluorophosphate and silver nitrate for halide abstraction, supported by experimental data and detailed protocols. We will delve into their performance differences, counter-ion effects, and solubility characteristics to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
This compound is generally the superior reagent for halide abstraction in synthetic organic and organometallic chemistry when a non-coordinating counter-ion and high solubility in organic solvents are required. Silver nitrate, while effective and more economical, is often limited by the coordinating nature of the nitrate anion and its lower solubility in many organic solvents, making it more suitable for qualitative tests or less sensitive synthetic applications.
Data Presentation: A Head-to-Head Comparison
The selection of a halide abstraction agent is often dictated by the specific requirements of the reaction, including the solvent system, the nature of the substrate, and the desired reactivity of the resulting cationic species.
| Feature | This compound (AgPF₆) | Silver Nitrate (AgNO₃) |
| Counter-Anion | Hexafluorophosphate (PF₆⁻) | Nitrate (NO₃⁻) |
| Coordinating Ability of Anion | Weakly coordinating | Lewis basic, potentially coordinating[1] |
| Solubility in Water | Soluble | Highly soluble (e.g., 256 g/100 mL at 25 °C) |
| Solubility in Common Organic Solvents | Generally high (soluble in CH₂Cl₂, CH₃CN, benzene, toluene) | Generally low (poorly soluble in most organic solvents except acetonitrile)[1] |
| Primary Applications | Synthesis of highly reactive, coordinatively unsaturated cationic complexes | Qualitative analysis of halides, less demanding synthetic applications |
| Relative Cost | Higher | Lower[1] |
Performance in Halide Abstraction: Key Differences
The primary distinction in the performance of AgPF₆ and AgNO₃ lies in the nature of their counter-ions.
The Non-Coordinating Advantage of Hexafluorophosphate: The hexafluorophosphate anion is large, sterically hindered, and possesses a delocalized negative charge, rendering it very weakly coordinating. This is crucial in reactions where the generation of a truly "naked" or solvent-coordinated cation is desired, allowing for subsequent reactions with weak nucleophiles or the study of highly reactive species.
The Interfering Nature of Nitrate: In contrast, the nitrate anion is a Lewis basic species and can act as a ligand, coordinating to the newly formed cationic center. This can passivate the desired reactivity of the cation or lead to the formation of undesired nitrate-coordinated side products.
Experimental Protocols
Protocol 1: Halide Abstraction from an Organometallic Complex using this compound
This protocol is representative for the synthesis of cationic organometallic complexes, such as those of iridium, which are valuable catalysts in a variety of organic transformations.
Synthesis of a Cationic Iridium(III) Acetonitrile (B52724) Complex
-
Reactants: Dimeric chloro-bridged iridium complex (e.g., [Ir₂(μ-Cl)₂(η⁴-cod)₂]), this compound (AgPF₆), Acetonitrile (CH₃CN).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dimeric iridium complex in dry acetonitrile.
-
In a separate flask, dissolve a stoichiometric amount of this compound (2 equivalents per iridium dimer) in dry acetonitrile.
-
Slowly add the AgPF₆ solution to the stirred solution of the iridium complex at room temperature.
-
A white precipitate of silver chloride (AgCl) will form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filter the mixture through a pad of Celite or a fine frit cannula to remove the AgCl precipitate.
-
The filtrate, containing the desired cationic iridium(III) acetonitrile complex ([Ir(η⁴-cod)(CH₃CN)₂]PF₆), can be used directly for subsequent reactions or concentrated under vacuum to yield the product as a crystalline solid.
-
Protocol 2: Qualitative Test for Alkyl Halides using Silver Nitrate
This classic protocol is widely used in instructional chemistry to demonstrate the relative reactivity of alkyl halides.
Procedure:
-
Prepare a 2% solution of silver nitrate in ethanol.
-
In separate test tubes, add 2 mL of the ethanolic silver nitrate solution.
-
To each test tube, add 1-2 drops of the alkyl halide to be tested.
-
Observe the formation of a precipitate at room temperature. The time taken for the precipitate to form gives an indication of the reactivity of the alkyl halide.
-
If no reaction is observed after 5 minutes, gently heat the test tubes in a warm water bath and observe if a precipitate forms.
Expected Observations:
| Alkyl Halide Type | Reactivity with Ethanolic AgNO₃ |
| Tertiary, Allylic, Benzylic | Immediate precipitate formation |
| Secondary | Slow precipitate formation at room temperature, faster upon heating |
| Primary | Very slow or no reaction at room temperature, precipitate forms upon heating |
| Aryl, Vinylic | No reaction |
The color of the precipitate can help identify the halide: AgCl (white), AgBr (cream), AgI (yellow).
Mandatory Visualizations
Caption: General experimental workflow for halide abstraction using a silver salt.
Caption: Decision-making flowchart for selecting the appropriate silver salt for halide abstraction.
Conclusion
The choice between this compound and silver nitrate for halide abstraction is a classic example of the trade-off between cost and performance in chemical synthesis. While silver nitrate is a readily available and economical option for many applications, particularly in qualitative analysis, its utility in modern synthetic chemistry is often hampered by the coordinating nature of the nitrate anion and its limited solubility in organic solvents.
For researchers and professionals in drug development and materials science who require the synthesis of well-defined, highly reactive cationic species, this compound is the superior choice. Its weakly coordinating anion ensures that the desired reactivity of the cationic product is not compromised, and its excellent solubility in a range of organic solvents provides greater flexibility in reaction design. The higher cost of AgPF₆ is often justified by the cleaner reaction profiles, higher yields of the desired cationic species, and avoidance of side reactions that can complicate purification and subsequent synthetic steps.
References
Navigating the Silver Maze: A Comparative Guide to Silver Hexafluorophosphate in Catalysis
For researchers, scientists, and professionals in drug development, the choice of a catalyst can be a critical determinant of reaction efficiency, selectivity, and overall success. Among the plethora of available options, silver salts have carved out a significant niche, particularly in the activation of unsaturated bonds and in concert with other transition metals. This guide provides an objective comparison of silver hexafluorophosphate (B91526) (AgPF6) with other common silver salts, supported by experimental data, to aid in the selection of the optimal silver-based reagent for specific mechanistic pursuits.
Silver hexafluorophosphate (AgPF6) is a versatile reagent in organic and organometallic chemistry, primarily utilized for its ability to abstract halide ligands and as a source of the weakly coordinating hexafluorophosphate anion.[1] This property is crucial in generating highly reactive cationic metal complexes in catalytic cycles. While AgPF6 is effective in various transformations, including sulfimidation, hydrogenation, and hydroacyloxylation, its performance relative to other silver salts such as silver tetrafluoroborate (B81430) (AgBF4), silver trifluoromethanesulfonate (B1224126) (AgOTf), and silver hexafluoroantimonate (AgSbF6) warrants a detailed examination.[2][3]
Performance in Action: A Comparative Analysis
The efficacy of a silver salt catalyst is often dictated by the nature of its counter-anion, which can influence the Lewis acidity of the silver cation and the overall stability and reactivity of the catalytic intermediates.
Synthesis of Polysubstituted Furans
In a study exploring the synthesis of polysubstituted furans via a gold(III)-catalyzed propargylic substitution followed by cycloisomerization, various silver salts were screened as co-catalysts. The results, summarized in the table below, demonstrate a clear influence of the silver salt's counter-anion on the reaction yield.
| Silver Salt (15 mol%) | Co-catalyst for AuBr3 (5 mol%) | Yield (%) |
| AgNTf2 | Yes | 46 |
| AgSbF6 | Yes | 43 |
| AgBF4 | Yes | 24 |
| AgPF6 | Yes | 0 |
| Table 1: Comparison of silver salts as co-catalysts in the synthesis of a polysubstituted furan.[2] |
Notably, under these specific conditions, AgPF6 failed to promote the reaction, while silver salts with triflate (as Tf2N⁻) or hexafluoroantimonate counter-anions showed moderate activity.[2] This suggests that for this particular gold-catalyzed transformation, the hexafluorophosphate anion may be too strongly coordinating or otherwise inhibitory to the catalytic cycle.
Synthesis of Oxazolines from N-Propargylamides
Mechanistic Considerations
The primary role of silver salts in many catalytic reactions is to act as a halide scavenger, thereby generating a more reactive, cationic catalyst. This is particularly prevalent in transition-metal catalyzed reactions where a neutral, pre-catalyst complex is activated by the abstraction of a halide ligand.
For example, in many palladium-catalyzed reactions, a Pd(II)-halide complex is inactive. The addition of a silver salt like AgPF6 leads to the precipitation of the corresponding silver halide (e.g., AgCl, AgBr), generating a cationic Pd(II) species that is more susceptible to substrate coordination and subsequent catalytic steps. The weakly coordinating nature of the PF6⁻ anion is advantageous as it is less likely to interfere with the catalytic cycle compared to more coordinating anions like nitrate.[5]
Below is a generalized workflow illustrating the role of AgPF6 in the activation of a transition metal pre-catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of Silver Hexafluorophosphate Mediated Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of silver hexafluorophosphate (B91526) (AgPF₆) and its common alternatives in mediating chemical reactions, with a focus on the application of spectroscopic techniques for reaction monitoring and mechanistic elucidation. The information presented herein is intended to assist researchers in selecting appropriate catalysts and analytical methods for their specific research and development needs.
Introduction to Silver Hexafluorophosphate and Its Alternatives
This compound (AgPF₆) is a versatile reagent in organic and inorganic chemistry, primarily utilized as a catalyst and a halide abstractor. Its utility stems from the weakly coordinating nature of the hexafluorophosphate anion (PF₆⁻), which allows for the generation of highly reactive cationic intermediates. Common alternatives to AgPF₆ include other silver salts with weakly coordinating anions, such as silver tetrafluoroborate (B81430) (AgBF₄) and silver trifluoromethanesulfonate (B1224126) (AgOTf).
The choice of silver salt can significantly influence reaction outcomes, including reaction rates, yields, and stereoselectivity. The comparative performance of these catalysts is often attributed to differences in the coordinating ability of their counter-anions and their solubility in various organic solvents.
Comparative Spectroscopic Analysis
Spectroscopic methods are invaluable tools for the real-time monitoring of chemical reactions, providing insights into reaction kinetics, the formation of intermediates, and the overall reaction mechanism. This section compares the application of key spectroscopic techniques in the analysis of reactions mediated by AgPF₆ and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful technique for monitoring the progress of reactions in solution, providing detailed structural information about reactants, intermediates, and products over time.[1] High-pressure NMR tubes can be utilized for reactions that require elevated temperatures and pressures.[1]
Comparative Data:
| Catalyst | Reaction Type | Key NMR Observables | Inferred Performance |
| AgPF₆ | Glycosylation | Rate of disappearance of glycosyl donor signals, appearance of glycoside product signals, and determination of anomeric proton coupling constants for stereoselectivity. | High efficiency in promoting glycosylation is expected due to the non-coordinating nature of the PF₆⁻ anion. |
| AgBF₄ | Glycosylation | Similar to AgPF₆, allowing for a direct comparison of reaction rates and stereochemical outcomes. | Known to be an excellent promoter for the activation of various glycosyl donors. |
| AgOTf | Glycosylation | Monitoring of triflate-containing intermediates might be possible, providing mechanistic insights. | A commonly used and effective catalyst, though the triflate anion is more coordinating than PF₆⁻ or BF₄⁻. |
Experimental Protocol: In-situ NMR Monitoring of a Glycosylation Reaction
-
Sample Preparation: In a clean and dry NMR tube, dissolve the glycosyl donor (e.g., 0.1 mmol) and the glycosyl acceptor (0.12 mmol) in a suitable deuterated solvent (e.g., CD₂Cl₂).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture before the addition of the catalyst to serve as a baseline.
-
Reaction Initiation: Add the silver salt catalyst (e.g., AgPF₆, 0.01 mmol) to the NMR tube.
-
In-situ Monitoring: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes).
-
Data Analysis: Integrate the characteristic signals of the reactants and products in each spectrum to determine their relative concentrations over time. Plot the concentration of the product versus time to obtain the reaction profile and calculate the initial reaction rate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and effective method for monitoring reaction kinetics, particularly when one of the reactants, intermediates, or products has a distinct chromophore.[2][3] The change in absorbance at a specific wavelength over time can be directly correlated to the change in concentration of the absorbing species.[2]
Comparative Data:
Direct comparative kinetic data for AgPF₆-mediated reactions versus its alternatives using UV-Vis spectroscopy is sparse in the literature. However, the principle can be applied to any reaction where a significant change in the UV-Vis spectrum is observed. For example, in the synthesis of colored organic compounds or nanoparticles, UV-Vis can be a primary tool for comparing catalyst performance.
| Catalyst | Reaction Type | Key UV-Vis Observables | Inferred Performance |
| AgPF₆ | Synthesis of Conjugated Systems | Rate of formation of the product can be monitored by the increase in absorbance at its λmax. | The high reactivity often associated with AgPF₆ may lead to faster reaction rates. |
| AgBF₄ | Olefin Polymerization | Changes in the absorption spectrum of a chromophoric monomer can be tracked. | Performance can be directly compared by monitoring the rate of monomer consumption. |
| AgOTf | Oxidation Reactions | Formation of a colored oxidized product can be followed spectrophotometrically. | The relative rates will indicate the comparative efficacy of the catalysts. |
Experimental Protocol: Kinetic Study of a AgPF₆-Mediated Reaction by UV-Vis Spectroscopy
-
Solution Preparation: Prepare stock solutions of the reactants and the AgPF₆ catalyst in a suitable solvent.
-
Spectrometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of the species being monitored.
-
Reaction Initiation: In a cuvette, mix the reactant solutions and add the catalyst solution to initiate the reaction.
-
Data Acquisition: Immediately start recording the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (if the molar absorptivity is known) or use the relative absorbance to determine the reaction order and rate constant.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
In-situ FT-IR and Raman spectroscopy are powerful techniques for monitoring changes in functional groups during a reaction.[4] These methods can provide real-time information about the consumption of reactants and the formation of products and intermediates by tracking the changes in vibrational bands.
Comparative Data:
While specific comparative studies are not abundant, these techniques are well-suited for comparing the catalytic activity of AgPF₆ and its alternatives. For example, in a cyclization reaction, the disappearance of a characteristic vibrational band of a starting material (e.g., a C=C stretch) and the appearance of a new band corresponding to the cyclic product can be monitored.
| Catalyst | Reaction Type | Key FT-IR/Raman Observables | Inferred Performance |
| AgPF₆ | Intramolecular Hydroalkoxylation | Disappearance of the O-H stretching band and the C=C stretching band of the starting material. | The rate of change of these bands can be used to quantify and compare the catalytic activity. |
| AgBF₄ | Cycloaddition Reactions | Monitoring the disappearance of alkyne or alkene vibrational modes. | Provides a direct measure of the reaction rate for comparison. |
| AgOTf | Isomerization Reactions | Tracking changes in the fingerprint region of the IR or Raman spectrum to follow the structural rearrangement. | The speed of spectral changes will reflect the catalytic efficiency. |
Experimental Protocol: In-situ FT-IR Monitoring of a Cyclization Reaction
-
Setup: Use an attenuated total reflectance (ATR) FT-IR probe immersed in the reaction vessel.
-
Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.
-
Reaction Initiation: Add the reactants to the vessel and then introduce the AgPF₆ catalyst.
-
Data Acquisition: Collect FT-IR spectra at regular intervals throughout the course of the reaction.
-
Data Analysis: Analyze the spectra to identify and track the intensity of characteristic peaks of the reactants and products over time. Plot the peak intensity versus time to determine the reaction kinetics.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate a generalized reaction pathway for a silver-salt-mediated reaction and a typical experimental workflow for spectroscopic analysis.
Caption: Generalized AgPF₆-Mediated Reaction Pathway.
Caption: Experimental Workflow for Spectroscopic Analysis.
Conclusion
The spectroscopic analysis of reactions mediated by this compound and its alternatives provides critical data for understanding and optimizing chemical transformations. While direct, comprehensive comparative studies are not always readily available, the principles and experimental protocols outlined in this guide demonstrate how NMR, UV-Vis, FT-IR, and Raman spectroscopy can be effectively employed to evaluate and compare the performance of these important catalysts. For researchers and professionals in drug development, the ability to rapidly assess catalyst efficiency and reaction kinetics through these in-situ techniques can significantly accelerate the discovery and development of new synthetic routes.
References
A Researcher's Guide to Assessing the Purity of Commercial Silver Hexafluorophosphate
For researchers, scientists, and drug development professionals relying on silver hexafluorophosphate (B91526) (AgPF₆) as a catalyst or reagent, its purity is paramount. Trace impurities can significantly impact reaction kinetics, yield, and the structural integrity of synthesized complexes. This guide provides a comprehensive comparison of analytical methodologies to assess the purity of commercial AgPF₆, offers insights into common impurities, and evaluates alternative silver salts and non-silver reagents used for similar applications.
Understanding Potential Impurities
The purity of commercial silver hexafluorophosphate is largely influenced by its synthetic route. The most common method involves the reaction of silver nitrate (B79036) with a hexafluorophosphate salt, which can introduce nitrate or alkali metal (e.g., potassium, sodium) impurities. Another route, the solid-state synthesis from silver tetrafluoroborate (B81430), may leave behind residual borate (B1201080) or fluoride (B91410) ions. Hydrolysis of the hexafluorophosphate anion (PF₆⁻) is another concern, potentially leading to the formation of fluoride (F⁻), monofluorophosphate (HPO₃F⁻), difluorophosphate (PO₂F₂⁻), and phosphate (B84403) (HPO₄²⁻) ions.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is recommended for a thorough purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify both anionic and cationic impurities.
Table 1: Comparison of Analytical Techniques for this compound Purity
| Analytical Technique | Analyte | Purpose | Advantages | Limitations |
| Ion Chromatography (IC) | PF₆⁻ and anionic impurities (F⁻, Cl⁻, NO₃⁻, PO₄³⁻, etc.) | Quantification of the primary anion and detection of inorganic anionic impurities. | High sensitivity and selectivity for anions. | Not suitable for cation analysis. |
| High-Performance Liquid Chromatography (HPLC) | Ag⁺ and organic impurities | Quantification of the silver cation and detection of potential organic contaminants. | Versatile for a wide range of compounds. | May require specific columns and mobile phases for inorganic cations. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Trace metallic impurities | Ultra-trace elemental analysis to detect metallic contaminants. | Extremely low detection limits for a wide range of elements. | Destructive technique; requires sample digestion. |
| X-Ray Fluorescence (XRF) | Elemental composition | Non-destructive elemental analysis of the bulk material. | Rapid and non-destructive. | Lower sensitivity for lighter elements and potential matrix effects. |
Experimental Protocols
Protocol 1: Ion Chromatography for Hexafluorophosphate and Anionic Impurities
This method is adapted from established procedures for the analysis of hexafluorophosphate salts.[1][2]
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound. Dissolve in 100 mL of deionized water. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Ion chromatograph equipped with a suppressed conductivity detector.
-
Chromatographic Conditions:
-
Data Analysis: Identify and quantify the hexafluorophosphate peak based on the retention time of a standard solution (e.g., potassium hexafluorophosphate). Identify and quantify other anionic impurities by comparing their retention times with known standards.
Protocol 2: ICP-MS for Trace Metallic Impurities
This protocol provides a general guideline for the analysis of metallic impurities in silver salts.
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound. Digest the sample in a mixture of nitric acid and hydrochloric acid using a microwave digestion system. Dilute the digested sample to a final volume of 50 mL with deionized water.
-
Instrumentation: Inductively Coupled Plasma - Mass Spectrometer.
-
Analysis:
-
Aspirate the prepared sample solution into the plasma.
-
Monitor the mass-to-charge ratios of the elements of interest.
-
Quantify the concentration of each metallic impurity using a multi-element calibration standard.
-
-
Data Analysis: Report the concentration of each metallic impurity in parts per million (ppm) or parts per billion (ppb) relative to the original sample weight.
Visualization of Experimental Workflow
Caption: Workflow for the purity assessment of this compound.
Alternatives to this compound
While AgPF₆ is a powerful reagent for halide abstraction, several alternatives are available, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific reaction conditions, solvent, and the nature of the substrate.
Table 2: Comparison of this compound and its Alternatives
| Reagent | Chemical Formula | Key Applications | Advantages | Disadvantages |
| This compound | AgPF₆ | Halide abstraction, catalysis in organic synthesis. | Highly effective, weakly coordinating anion. | Relatively expensive, light and moisture sensitive. |
| Silver Tetrafluoroborate | AgBF₄ | Halide abstraction, catalysis in glycosylation and other organic reactions.[3][4] | Generally less expensive than AgPF₆, effective halide abstractor.[3] | The tetrafluoroborate anion can sometimes be more coordinating than hexafluorophosphate. |
| Silver Trifluoromethanesulfonate (B1224126) (Triflate) | AgOTf | Halide abstraction, preparation of triflate esters, catalysis.[5] | Highly effective, triflate is a very weakly coordinating anion. | Can be more expensive than AgPF₆, moisture sensitive. |
| Thallium(I) Salts (e.g., TlPF₆) | TlPF₆ | Halide abstraction. | Effective, drives reaction by precipitation of thallium halides. | Highly toxic, posing significant health and environmental risks. |
| Sodium/Potassium Salts (e.g., KPF₆) | KPF₆ | In-situ generation of cationic species in non-aqueous media. | Inexpensive and readily available. | Lower halide abstraction efficiency compared to silver salts. |
Performance Comparison in Halide Abstraction
The primary function of this compound in many applications is to abstract a halide ion, driving the reaction forward by the precipitation of the insoluble silver halide. The efficiency of this process is crucial for the overall success of the synthesis.
Caption: Halide abstraction using this compound.
Experimental evidence suggests that while all the listed silver salts are effective halide abstractors, their reactivity can be influenced by the solvent and the specific halide being removed. For instance, silver tetrafluoroborate has been shown to be a potent promoter in various organic reactions, including glycosylations.[4] Silver triflate is also a widely used and powerful halide abstractor.[5]
Non-silver alternatives, such as potassium hexafluorophosphate, can be effective in certain non-aqueous systems where the precipitation of the resulting alkali halide drives the equilibrium. However, their halide abstraction capability is generally considered weaker than that of their silver counterparts.
Conclusion
The purity of commercial this compound is a critical factor for its successful application in research and development. A combination of analytical techniques, including ion chromatography and ICP-MS, is essential for a comprehensive assessment of both anionic and metallic impurities. While AgPF₆ remains a highly effective reagent for halide abstraction, researchers should consider the potential advantages and disadvantages of alternatives such as silver tetrafluoroborate and silver triflate. For certain applications, non-silver alternatives may offer a more cost-effective, albeit potentially less efficient, solution. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions regarding the selection and quality control of these important chemical reagents.
References
- 1. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Silver tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 4. Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Silver Hexafluorophosphate: A Step-by-Step Guide
The proper handling and disposal of silver hexafluorophosphate (B91526) (AgPF₆) are critical for ensuring laboratory safety and environmental protection. As a corrosive material and a source of heavy metal waste, it necessitates a disposal protocol that adheres to strict regulatory standards.[1][2] Silver is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), and waste containing silver concentrations of 5.0 mg/L or more must be managed accordingly.[3][4]
This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of silver hexafluorophosphate, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
This compound is a corrosive solid that causes severe skin burns and eye damage.[5] It is also sensitive to light and moisture.[1][6] Adherence to proper safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use a dust mask or respirator when handling the solid to avoid inhaling dust.[6]
-
Work Area: Ensure adequate ventilation, and have eyewash stations and safety showers readily accessible.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Drink plenty of water; milk may be given afterward. Never give anything by mouth to an unconscious person and get immediate medical aid.[1][6]
| Quantitative Safety and Regulatory Data | |
| Compound | This compound (AgPF₆) |
| CAS Number | 26042-63-7[1] |
| Molecular Weight | 252.83 g/mol [1] |
| Hazard Class | 8 (Corrosive Solid)[5] |
| UN Number | 1759[5] |
| RCRA Regulatory Limit for Silver | 5.0 mg/L (Toxicity Characteristic Leaching Procedure)[4] |
Experimental Protocol: Precipitation of Silver Waste
To render this compound waste less hazardous for disposal, the soluble silver ions should be converted into an insoluble form. The most common method is precipitation as silver chloride (AgCl), a more stable and less soluble compound.
Methodology:
-
Preparation: Conduct this procedure in a certified chemical fume hood while wearing all required PPE.
-
Dissolution: If the waste is solid, dissolve it in a minimal amount of deionized water in a suitable chemical-resistant container (e.g., a borosilicate glass beaker).
-
Precipitation:
-
Prepare a saturated solution of sodium chloride (NaCl) in water.
-
Slowly add the sodium chloride solution to the this compound solution while stirring continuously.
-
A white, curdy precipitate of silver chloride (AgCl) will form immediately.
-
Continue to add the NaCl solution until no more precipitate is formed upon addition. This indicates that all silver ions have been precipitated.[7][8]
-
-
Settling: Turn off the stirrer and allow the silver chloride precipitate to settle to the bottom of the container. This may take several minutes to a few hours.
-
Separation:
-
Carefully decant the supernatant (the clear liquid above the solid).
-
Alternatively, use vacuum filtration to separate the solid AgCl precipitate from the liquid filtrate.
-
-
Washing: Wash the collected precipitate with deionized water to remove any remaining soluble impurities. Filter again.
Step-by-Step Disposal Procedures
Following the precipitation protocol, the waste stream is separated into a solid component (silver chloride) and a liquid component (filtrate). Both must be managed as hazardous waste until proven otherwise by analysis.
Step 1: Manage the Solid Precipitate (Silver Chloride)
-
Collect the filtered and washed silver chloride precipitate.
-
Place the solid waste into a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: Silver Chloride" and include the date of accumulation.
-
Store the container in a designated satellite accumulation area.
Step 2: Manage the Liquid Filtrate
-
The liquid filtrate contains sodium hexafluorophosphate (NaPF₆) and excess sodium chloride. While the primary silver hazard has been removed, this liquid must still be treated as hazardous waste. The hexafluorophosphate anion can generate hazardous fumes in certain conditions.
-
Collect the filtrate in a separate, clearly labeled hazardous waste container. The label should read "Hazardous Waste: Aqueous solution containing Hexafluorophosphate."
-
Do not pour the filtrate down the drain unless approved by your institution's Environmental Health & Safety (EHS) office and local wastewater regulations.
Step 3: Handle Spills
-
In case of a spill, immediately evacuate the area.[6]
-
Wearing full PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.[6]
-
Place all contaminated materials (spilled chemical, absorbent pads, contaminated clothing) into a designated hazardous waste container.
-
Wash the spill area thoroughly.
Step 4: Final Disposal
-
All waste, including the precipitated silver chloride, the filtrate, and any spill cleanup materials, must be disposed of through an approved hazardous waste disposal plant.[1][5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste containers.
-
Ensure all required hazardous waste manifests and documentation are completed as per RCRA regulations.[9][10]
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | AgF6P | CID 168464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.cornell.edu [ehs.cornell.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound(26042-63-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. actenviro.com [actenviro.com]
Essential Safety and Logistics for Handling Silver Hexafluorophosphate
For researchers, scientists, and drug development professionals, ensuring safety during the handling of Silver hexafluorophosphate (B91526) is paramount. This guide provides immediate, essential information on personal protective equipment, operational procedures, and disposal plans to facilitate safe laboratory practices.
Silver hexafluorophosphate (AgPF₆) is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also sensitive to light and moisture.[1][3] Adherence to the following safety protocols is critical to minimize risks.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specifications |
| Eye/Face Protection | Chemical safety goggles meeting European Standard EN166 or OSHA's 29 CFR 1910.133 are required. A face shield should be used if there is a splash hazard.[1][3][4] |
| Hand Protection | Protective gloves are mandatory to prevent skin contact.[1][4] |
| Skin and Body | Wear a lab coat, long-sleeved clothing, and closed-toe shoes to prevent skin exposure.[1][4] |
| Respiratory | For small-scale laboratory use, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits may be exceeded. For large-scale or emergency use, a full-facepiece airline respirator is necessary.[1] A dust mask of type N95 (US) is also recommended. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]
Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[4]
-
Minimize dust generation and accumulation.[4]
-
Do not breathe dust, vapor, mist, or gas.[4]
-
Keep the container tightly closed when not in use.[4]
-
Avoid contact with water, moist air, and steam.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area designated as a corrosives area.[4]
-
Keep containers tightly closed.[4]
-
Protect from light and moisture.[4]
-
Store away from incompatible substances such as strong oxidizing agents and acids.[3][4]
Emergency First Aid Procedures
Immediate response is crucial in the event of exposure. The following flowchart outlines the initial steps to take.
Spill and Disposal Plan
Spill Cleanup:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, vacuum or sweep up the material.[4]
-
Place the collected material into a suitable, labeled container for disposal.[4]
-
Avoid generating dusty conditions.[4]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound as hazardous waste.[5]
-
All disposal practices must be in accordance with federal, state, and local regulations.
-
Dispose of the contents and container at an approved waste disposal plant.[1]
Transportation Information
For the transport of this compound, the following regulations apply.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT, ADR, IATA, IMDG/IMO | UN1759 | Corrosive solid, n.o.s. | 8 | II |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
